molecular formula C20H24N2O2 B12394969 Ep vinyl quinidine

Ep vinyl quinidine

Cat. No.: B12394969
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-ITHTXLDVSA-N
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Description

Ep vinyl quinidine is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1

InChI Key

LOUPRKONTZGTKE-ITHTXLDVSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Epivinylquinidine (3-Epiquinine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epivinylquinidine, systematically known as 3-Epiquinine, is a stereoisomer of the well-known Cinchona alkaloid, quinidine. As an epi-vinyl stereoisomer, it shares the same chemical formula and molecular weight as quinidine but differs in the three-dimensional arrangement of its atoms, specifically at the C3 and C9 positions. This structural nuance has profound implications for its biological activity. While quinidine is a clinically used Class I antiarrhythmic agent and an antimalarial drug, epivinylquinidine is primarily a subject of academic and industrial research, particularly in the fields of stereoselective synthesis and comparative pharmacology. This guide provides a comprehensive overview of the technical aspects of epivinylquinidine, including its synthesis, biological activity, and the experimental protocols used for its study.

Physicochemical Properties

Epivinylquinidine is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 101143-87-7
Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42 g/mol
Appearance White to off-white solid
Storage Conditions Store at -20°C for long-term storage.

Synthesis of Epivinylquinidine

The synthesis of epivinylquinidine is typically achieved through the epimerization of quinidine. Several methods have been reported, with the most common strategies involving a Mitsunobu reaction or an oxidation-reduction sequence.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the stereochemical inversion of the hydroxyl group at the C9 position of quinidine. This reaction proceeds through an SN2 mechanism, leading to the inversion of stereochemistry.

Experimental Protocol:

  • Activation of the Hydroxyl Group: Quinidine is treated with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This in situ generates a reactive alkoxyphosphonium salt.

  • Nucleophilic Attack: A suitable nucleophile, such as a carboxylate (e.g., from benzoic acid), is introduced. The nucleophile attacks the activated C9 carbon, displacing the phosphine oxide and inverting the stereocenter.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in a methanol/water mixture) to yield epivinylquinidine.

  • Purification: The final product is purified using column chromatography on silica gel.

Synthesis via Oxidation-Reduction

An alternative and often scalable approach involves the oxidation of the C9 hydroxyl group of quinidine to a ketone, followed by a stereoselective reduction.

Experimental Protocol:

  • Oxidation: The secondary alcohol at C9 of quinidine is oxidized to the corresponding ketone, quininone, using a suitable oxidizing agent. Common reagents for this transformation include manganese dioxide (MnO₂), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent like DCM.

  • Reduction: The intermediate quininone is then reduced back to the alcohol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. To favor the formation of the "epi" isomer, a sterically hindered hydride source or specific catalytic hydrogenation conditions may be employed.

  • Purification: The mixture of quinidine and epivinylquinidine is separated by column chromatography to isolate the desired epimer.

G quinidine Quinidine activated_intermediate Activated Intermediate (e.g., Alkoxyphosphonium Salt) quinidine->activated_intermediate PPh3, DEAD quininone Quininone quinidine->quininone Oxidation (e.g., MnO2) ester Inverted Ester activated_intermediate->ester Nucleophile (e.g., R-COOH) epivinylquinidine Epivinylquinidine ester->epivinylquinidine Hydrolysis quininone->epivinylquinidine Reduction (Stereoselective)

Caption: Synthesis pathways for Epivinylquinidine from Quinidine.

Biological Activity and Mechanism of Action

The biological activity of epivinylquinidine is significantly attenuated compared to its diastereomer, quinidine. This is most prominently observed in its antimalarial properties.

Antimalarial Activity

Quinidine exerts its antimalarial effect by accumulating in the food vacuole of the Plasmodium parasite and interfering with the polymerization of heme into hemozoin. The accumulation of free heme is toxic to the parasite. A comparative study of the antimalarial activity of cinchona alkaloids revealed that the stereochemistry at the C9 position is critical for this activity.

Quantitative Data:

CompoundRelative in vitro Activity vs. Chloroquine-Sensitive P. falciparumRelative in vitro Activity vs. Chloroquine-Resistant P. falciparum
Quinidine >100x more active than 9-epimers>10x more active than 9-epimers
Epivinylquinidine Significantly less activeSignificantly less active

Data summarized from studies comparing the antiplasmodial activity of cinchona alkaloids.

The dramatic decrease in antimalarial potency for epivinylquinidine suggests that the specific spatial orientation of the hydroxyl group at C9 is crucial for its interaction with its biological target, likely the growing face of the hemozoin crystal or a related protein.

Cardiovascular Activity

Quinidine is a well-characterized Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[1][2] It also blocks several types of potassium channels.[3] This dual action prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.

There is a lack of specific data on the cardiovascular effects of epivinylquinidine. However, given the significant impact of stereochemistry on its antimalarial activity, it is plausible that its affinity for cardiac ion channels is also altered compared to quinidine. Further research is required to elucidate the specific electrophysiological effects of epivinylquinidine.

G cluster_parasite Plasmodium Parasite Food Vacuole hemoglobin Hemoglobin heme Heme (toxic) hemoglobin->heme Digestion hemozoin Hemozoin (non-toxic) heme->hemozoin Polymerization quinidine Quinidine quinidine->heme Inhibits Polymerization epivinylquinidine Epivinylquinidine (Reduced Activity) epivinylquinidine->heme Weakly Inhibits Polymerization

Caption: Proposed antimalarial mechanism of Quinidine and the reduced effect of Epivinylquinidine.

Experimental Protocols for Biological Evaluation

In Vitro Antimalarial Assay

The antimalarial activity of epivinylquinidine can be assessed using a standard in vitro assay with cultured Plasmodium falciparum.

Protocol:

  • Parasite Culture: P. falciparum (chloroquine-sensitive and/or resistant strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: A stock solution of epivinylquinidine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay: The parasite culture is synchronized (e.g., to the ring stage) and incubated with the various concentrations of the test compound for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Parasite growth is quantified using methods such as:

    • Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting the number of infected erythrocytes.

    • SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite biomass.

    • [³H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the general cytotoxicity of epivinylquinidine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed using a mammalian cell line (e.g., HeLa, HEK293).

Protocol:

  • Cell Culture: The chosen cell line is cultured in appropriate media and conditions until confluent.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of epivinylquinidine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

Epivinylquinidine (3-Epiquinine) serves as a valuable research tool for understanding the structure-activity relationships of Cinchona alkaloids. Its synthesis from the more abundant quinidine is well-established, and its significantly reduced antimalarial activity underscores the critical role of stereochemistry in drug-target interactions. While its own therapeutic potential appears limited based on current knowledge, the study of epivinylquinidine continues to provide important insights for the design and development of new chiral drugs and catalysts. Further investigation into its potential effects on other biological systems, such as the cardiovascular system, may yet reveal novel pharmacological properties.

References

An In-depth Technical Guide to Epivinylquinidine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epivinylquinidine, systematically known as (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol and also referred to as 3-Epiquinine or simply epiquinine, is a diastereomer of the well-known antimalarial drug quinine.[1] It differs from quinine only in the stereochemical configuration at the C9 position. This subtle structural change, however, leads to a significant alteration in its biological activity, rendering it practically inactive as an antimalarial agent when compared to quinine and its other diastereomer, quinidine.[2] This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of epivinylquinidine, alongside a detailed experimental protocol for its synthesis from quinine. While specific biological data for epivinylquinidine is scarce, the known activities of its stereoisomers, quinidine and quinine, particularly their roles as ion channel blockers and cytochrome P450 inhibitors, are discussed to provide context for potential areas of investigation.

Chemical Structure and Identification

Epivinylquinidine is a member of the cinchona alkaloid family, characterized by a quinoline ring linked to a quinuclidine nucleus via a hydroxymethylene bridge. The key structural feature that distinguishes epivinylquinidine from quinine is the stereochemistry at the C9 hydroxyl group.

Chemical Structure:

G Quinine Quinine Quininone Quininone Quinine->Quininone Oxidation Enol_intermediate Enol Intermediate Quininone->Enol_intermediate Base Mixture Mixture of Quinine, Quinidine, Epiquinine, and Epiquinidine Quininone->Mixture Reduction Quinidinone Quinidinone Enol_intermediate->Quinidinone Quinidinone->Mixture Reduction Epiquinine Epiquinine Mixture->Epiquinine Purification G cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx K_channel Potassium Channel K_efflux Potassium Efflux Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Epivinylquinidine Epivinylquinidine (potential interaction) Epivinylquinidine->Na_channel ? Epivinylquinidine->K_channel ? Depolarization Depolarization Na_influx->Depolarization Repolarization Repolarization K_efflux->Repolarization G Start Prepare Test Compound Dilutions Preincubation Pre-incubate Microsomes/Enzymes with Test Compound Start->Preincubation Reaction_start Initiate Reaction with Substrate and NADPH Preincubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Reaction_stop Stop Reaction with Quenching Solution Incubation->Reaction_stop Centrifugation Centrifuge Samples Reaction_stop->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Calculation Calculate % Inhibition Analysis->Calculation IC50 Determine IC50 Calculation->IC50

References

A Comprehensive Technical Guide to 9-Epiquinine: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: 3-Epiquinine vs. 9-Epiquinine

A preliminary clarification on the nomenclature is essential for researchers and scientists in the field of alkaloid chemistry. While the query specifies "3-Epiquinine," the widely recognized and extensively studied epimer of quinine is 9-epiquinine . The epimerization of quinine, a crucial process in both synthetic and medicinal chemistry, predominantly occurs at the C9 position, which bears the hydroxyl group. This guide will, therefore, focus on the properties and protocols associated with 9-epiquinine, the compound to which the Chemical Abstracts Service (CAS) number and relevant scientific literature refer. It is highly probable that "3-Epiquinine" is a misnomer or a typographical error for 9-epiquinine.

Chemical Identification and Nomenclature

9-Epiquinine is a diastereomer of quinine, a natural alkaloid renowned for its antimalarial properties. The structural distinction lies in the stereochemistry at the C9 carbon atom. The following table summarizes its key identifiers.

IdentifierValue
CAS Number 572-60-1[1][2][3][]
IUPAC Name (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[5][6][7]
Synonyms 9-epi-Quinine, (8α,9S)-6′-Methoxycinchonan-9-ol, Epiquinine[1][2]
Molecular Formula C₂₀H₂₄N₂O₂[1][3]
Molecular Weight 324.42 g/mol [1][2][]
InChI Key LOUPRKONTZGTKE-FEBSWUBLSA-N[3]

Physicochemical Properties

The physical and chemical properties of 9-epiquinine are crucial for its handling, characterization, and application in research and development.

PropertyValue
Appearance White to off-white solid
Storage Temperature -20°C[7]
Accurate Mass 324.1838[5][7]

Synthesis of 9-Epiquinine

The synthesis of 9-epiquinine is of significant interest, particularly for its use in the development of chiral organocatalysts. While total synthesis routes have been developed, a common and efficient method involves the stereochemical inversion of the C9 hydroxyl group of quinine. The Mitsunobu reaction is a well-established protocol for this transformation.

Experimental Protocol: Synthesis of 9-Epiquinine from Quinine via Mitsunobu Reaction

This protocol describes the conversion of quinine to 9-epiquinine through an intermediate ester, followed by hydrolysis.

Materials:

  • (-)-Quinine

  • p-Nitrobenzoic acid (PNBA)

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Esterification (Mitsunobu Reaction):

    • To a solution of (-)-quinine in anhydrous THF, add p-nitrobenzoic acid (1.1 equivalents) and triphenylphosphine (1.3 equivalents).

    • Cool the reaction mixture to 0°C.

    • Slowly add diethyl azodicarboxylate (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 7 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction proceeds with an inversion of stereochemistry at the C9 position to form the corresponding p-nitrobenzoate ester of 9-epiquinine.

  • Hydrolysis:

    • Upon completion of the esterification, add a solution of lithium hydroxide in water to the reaction mixture in the same pot.

    • Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 9-epiquinine.

This one-pot esterification-hydrolysis sequence provides an efficient method for obtaining 9-epiquinine from its readily available diastereomer, quinine.

Below is a diagram illustrating the workflow for the synthesis of 9-epiquinine from quinine.

Synthesis_of_9_Epiquinine Quinine (-)-Quinine Reaction_Vessel Reaction Vessel (Anhydrous THF) Quinine->Reaction_Vessel Esterification Mitsunobu Reaction (Inversion at C9) Reaction_Vessel->Esterification Reagents p-Nitrobenzoic Acid DEAD, PPh3 Reagents->Reaction_Vessel Ester_Intermediate 9-Epiquinine p-Nitrobenzoate Esterification->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Hydrolysis_Reagent LiOH (aq) Hydrolysis_Reagent->Hydrolysis Crude_Product Crude 9-Epiquinine Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 9-Epiquinine Purification->Final_Product

Caption: Workflow for the synthesis of 9-epiquinine from quinine.

Analytical Characterization

The structural confirmation and purity assessment of 9-epiquinine are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry. The chemical shifts and coupling constants of the protons and carbons around the C9 stereocenter are distinct from those of quinine.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretches of the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[8][9]

The following diagram outlines a typical workflow for the analytical characterization of synthesized 9-epiquinine.

Characterization_Workflow Start Synthesized 9-Epiquinine Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Xray X-ray Crystallography (for single crystals) Start->Xray Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Purity_Check Purity Assessment (e.g., HPLC) Data_Analysis->Purity_Check Final_Report Characterization Report Purity_Check->Final_Report

Caption: Experimental workflow for the characterization of 9-epiquinine.

Biological Activity and Applications in Drug Development

While quinine is a potent antimalarial agent, 9-epiquinine exhibits significantly reduced activity against Plasmodium falciparum. Studies have shown that quinine and its diastereomer quinidine are over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive strains of the malaria parasite, and over 10 times more active against chloroquine-resistant strains.[8] This dramatic difference in biological activity underscores the critical importance of the stereochemistry at the C9 position for antimalarial efficacy. The orientation of the hydroxyl group and the quinuclidine nitrogen in 9-epiquinine is considered unfavorable for the interactions required for its antimalarial action.[9]

Despite its low intrinsic antimalarial activity, 9-epiquinine serves as a valuable precursor in the synthesis of other biologically active compounds and, most notably, in the field of asymmetric organocatalysis. Derivatives such as 9-amino(9-deoxy)epi cinchona alkaloids have emerged as powerful chiral organocatalysts for a variety of stereoselective transformations.[10] These catalysts are particularly effective in the functionalization of carbonyl compounds. Mechanistic studies have revealed that these catalysts can form well-structured supramolecular assemblies that enable high levels of stereocontrol in chemical reactions.[10]

Signaling Pathway Involvement

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of 9-epiquinine in modulating intracellular signaling pathways, largely due to its reduced biological activity compared to quinine. Research has primarily focused on its synthesis and application as a building block for organocatalysts rather than its direct pharmacological effects. The derivatives of 9-epiquinine, particularly the 9-amino(9-deoxy)epi cinchona alkaloids, function as catalysts and their mechanism of action is understood in the context of chemical reaction pathways rather than biological signaling cascades.

Conclusion

9-Epiquinine, the C9 epimer of quinine, is a compound of significant interest in synthetic organic chemistry. While its biological activity as an antimalarial is substantially lower than that of quinine, it serves as a crucial starting material for the synthesis of highly effective chiral organocatalysts. The stereoselective synthesis and derivatization of 9-epiquinine continue to be active areas of research, enabling the development of new catalytic systems for asymmetric synthesis. A clear understanding of its nomenclature, properties, and synthetic methodologies is paramount for researchers working in the fields of natural product chemistry, medicinal chemistry, and catalysis.

References

The Stereochemical Nuances of Ep-vinyl quinidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ep-vinyl quinidine, systematically known as 9-epiquinidine, is a pivotal stereoisomer of the well-known antiarrhythmic and antimalarial agent, quinidine. The inversion of stereochemistry at the C9 position profoundly impacts its pharmacological activity, making a thorough understanding of its three-dimensional structure essential for drug design and development. This technical guide provides a comprehensive overview of the stereochemistry of Ep-vinyl quinidine, detailing its synthesis, stereochemical assignment through advanced analytical techniques, and the quantitative data that defines its unique properties.

Introduction to the Stereochemistry of Cinchona Alkaloids

Quinidine and its diastereomer, quinine, are prominent members of the cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree. Their complex structures feature multiple stereocenters, with the configuration at C8 and C9 being particularly crucial for their biological function. Quinidine is the dextrorotatory isomer of quinine. The term "Ep-vinyl quinidine" refers to 9-epiquinidine, the C9 epimer of quinidine, which possesses a vinyl group as part of the quinuclidine core. While quinidine and quinine exhibit potent antimalarial properties, their 9-epi counterparts, including 9-epiquinidine, are significantly less active.[1] This stark difference in activity underscores the critical role of the C9 stereocenter in the molecule's interaction with its biological targets.

Stereochemical Assignment and Structural Elucidation

The definitive determination of the absolute and relative stereochemistry of Ep-vinyl quinidine relies on a combination of analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule. The crystal structure of 9-epiquinidine hydrochloride monohydrate has been determined, offering precise data on bond lengths, bond angles, and the spatial arrangement of all atoms.[1] This analysis definitively confirms the inversion of the hydroxyl group at the C9 position relative to quinidine.

Table 1: Crystallographic Data for 9-Epiquinidine Hydrochloride Monohydrate [1]

ParameterValue
Chemical FormulaC₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O
Molecular Weight378.9
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 7.042(1) Å, b = 9.082(1) Å, c = 31.007(5) Å
Volume1983.1(6) ų
Z (Molecules per unit cell)4
Calculated Density1.27 g/cm³
Final R-index5.72%
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key Conceptual ¹H and ¹³C NMR Chemical Shift Differences between Quinidine and 9-Epiquinidine

NucleusQuinidine (Conceptual)9-Epiquinidine (Conceptual)Rationale for Difference
H9DownfieldUpfieldThe change in the orientation of the C9-OH group alters the anisotropic effects on the H9 proton.
C9UpfieldDownfieldThe steric environment around C9 is altered upon epimerization.
H8Different coupling constants with H9Different coupling constants with H9The dihedral angle between H8 and H9 changes with the C9 configuration, affecting the ³J(H8,H9) coupling constant according to the Karplus equation.

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. This table illustrates the expected trends.

Synthesis of Ep-vinyl quinidine (9-Epiquinidine)

The synthesis of 9-epiquinidine can be approached through two primary strategies: the total synthesis from achiral starting materials or the semi-synthesis involving the epimerization of naturally derived quinidine.

Total Synthesis

The total synthesis of cinchona alkaloids is a complex undertaking that has been a benchmark in organic synthesis for over a century. Modern synthetic routes often employ stereoselective methods to control the multiple chiral centers.

Total_Synthesis_of_9_Epiquinidine A Achiral Starting Materials B Stereoselective Reactions (e.g., Asymmetric Dihydroxylation, Aldol Reaction) A->B C Key Chiral Intermediate B->C D Construction of Quinuclidine Core C->D E Coupling with Quinoline Moiety D->E F Diastereoselective Reduction or Alkylation at C9 E->F G 9-Epiquinidine F->G

Epimerization of Quinidine

A more direct route to 9-epiquinidine involves the inversion of the C9 stereocenter of quinidine. This is typically achieved by an oxidation-reduction sequence.

Epimerization_of_Quinidine Quinidine Quinidine (C9-R) Oxidation Oxidation (e.g., Swern, Oppenauer) Quinidine->Oxidation Quininone Quininone (C9 ketone) Oxidation->Quininone Reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride) Quininone->Reduction Epiquinidine 9-Epiquinidine (C9-S) Reduction->Epiquinidine

Experimental Protocols

General Protocol for the Epimerization of Quinidine
  • Oxidation of Quinidine to Quininone: Quinidine is dissolved in a suitable organic solvent (e.g., dichloromethane). An oxidizing agent, such as Dess-Martin periodinane or an oxalyl chloride/DMSO (Swern oxidation) system, is added at a controlled temperature (typically -78 °C for Swern oxidation). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the crude quininone is extracted and purified.

  • Reduction of Quininone to 9-Epiquinidine: The purified quininone is dissolved in an appropriate solvent (e.g., methanol or ethanol). A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The choice of reducing agent can influence the diastereoselectivity of the reduction. The reaction is stirred until completion (monitored by TLC). The reaction is then worked up by quenching with water, followed by extraction and purification of the resulting mixture of quinidine and 9-epiquinidine, typically by column chromatography.

X-ray Crystallography Experimental Details

A single crystal of 9-epiquinidine hydrochloride monohydrate of suitable size and quality is mounted on a goniometer. Data is collected at room temperature using a diffractometer with a specific radiation source (e.g., Cu Kα, λ = 1.54178 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Quantitative Data Summary

Table 3: Comparison of Physical Properties: Quinidine vs. 9-Epiquinidine

PropertyQuinidine9-EpiquinidineReference
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂N/A
Molecular Weight 324.42 g/mol 324.42 g/mol N/A
Specific Rotation [α]D +258° (in ethanol)Varies depending on conditions[2]
CAS Number 56-54-2572-59-8[3]

Conclusion

The stereochemistry of Ep-vinyl quinidine (9-epiquinidine) is a testament to the profound impact of subtle structural changes on the biological activity of complex natural products. The inversion of the stereocenter at the C9 position drastically reduces its antimalarial efficacy compared to its parent compound, quinidine. The definitive stereochemical assignment has been achieved through rigorous analytical methods, primarily X-ray crystallography and NMR spectroscopy. The synthetic routes, whether through total synthesis or semi-synthetic epimerization, provide access to this important molecule for further pharmacological investigation and for its use as a chiral catalyst or ligand in asymmetric synthesis. This guide provides a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry, highlighting the importance of stereochemical precision in the design of new therapeutic agents.

References

Unraveling the Stereochemistry of Cinchona Alkaloids: A Technical Guide to the Biological Activity of Quinidine and its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced biological activities of quinidine and its epimers, primarily epiquinidine. As stereoisomers of the cinchona alkaloids, their distinct three-dimensional arrangements dictate significant differences in their pharmacological profiles, particularly in their well-documented anti-malarial and anti-arrhythmic properties. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Biological Activities: A Quantitative Overview

The biological activities of quinidine and its epimers are profoundly influenced by their stereochemistry. This is most evident in their differential efficacy as anti-malarial and anti-arrhythmic agents. The following tables summarize the key quantitative data from comparative studies.

Anti-malarial Activity against Plasmodium falciparum

The anti-malarial action of quinoline-containing compounds like quinidine is largely attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally sequestered into an inert crystalline polymer called hemozoin. Quinidine and its isomers are thought to inhibit this process by binding to heme, preventing its crystallization and leading to a buildup of toxic heme that ultimately kills the parasite.[1]

Recent studies have elucidated the stereoselective nature of this activity, revealing that while quinidine and its diastereomer quinine are potent anti-malarials, their 9-epimers, epiquinidine and epiquinine, exhibit significantly reduced cytostatic potency.[2][3]

Table 1: Comparative Cytostatic Activity (IC50) against P. falciparum Strains (nM) [2]

CompoundHB3 (QN-sensitive)Dd2 (QN-resistant)K76I (QN-hypersensitive)
Quinidine (QD)28.5 (± 2.4)185 (± 21)35.8 (± 4.5)
Epiquinidine (eQD)5420 (± 450)4650 (± 530)356 (± 41)
Quinine (QN)55.6 (± 5.1)412 (± 45)12.3 (± 1.8)
Epiquinine (eQN)3340 (± 310)4180 (± 480)865 (± 95)

Table 2: Comparative Cytocidal Activity (LD50) against P. falciparum Strains (nM) [2]

CompoundHB3 (QN-sensitive)Dd2 (QN-resistant)
Quinidine (QD)115 (± 15)1250 (± 150)
Epiquinidine (eQD)4600 (± 500)1500 (± 180)
Quinine (QN)250 (± 30)1100 (± 130)
Epiquinine (eQN)450 (± 50)1300 (± 160)

The data clearly indicates that the 9-epimers of both quinidine and quinine have significantly higher IC50 values, demonstrating their reduced ability to inhibit parasite growth.[2] Interestingly, the differences in cytocidal activity (LD50) are less pronounced, particularly against the resistant Dd2 strain.[2] This suggests that while the epimers are less effective at halting parasite proliferation, their ability to kill the parasite under certain conditions is more comparable to their parent compounds. This divergence in cytostatic versus cytocidal activity points to nuanced differences in their interaction with heme and the subsequent downstream effects.

Anti-arrhythmic Activity: Ion Channel Blockade

Quinidine's primary anti-arrhythmic effect stems from its ability to block a variety of cardiac ion channels, thereby altering the cardiac action potential.[4][5] It is classified as a Class Ia anti-arrhythmic agent due to its prominent blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel.[6][7] Additionally, quinidine blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization.[4] The blockade of IKr, carried by the hERG channel, is a key factor in the QT interval prolongation observed with quinidine treatment.[4]

The stereochemistry of these interactions is critical. For instance, quinidine is a more potent blocker of the hERG channel than its diastereomer, quinine.

Table 3: Comparative Inhibitory Activity (IC50) on Cardiac Ion Channels

CompoundIon ChannelCell TypeIC50 (µM)Reference
QuinidinehERG (IKr)Xenopus oocytes3.00 ± 0.03[8][9][10]
QuininehERG (IKr)Xenopus oocytes44.0 ± 0.6[8][9][10]
QuinidinehERG (IKr)Ltk- cells0.8 ± 0.1[10]
QuininehERG (IKr)Ltk- cells11 ± 3[10]
QuinidineNav1.5 (peak)HEK293 cells28.9 ± 2.2[11]
QuinidineKv1.5HL-1 cells~1 (EC50 for internalization)[12]
QuinidineKv4.2HL-1 cells10[12]
QuinidineKv2.1HL-1 cells20[12]

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of the biological activities of quinidine and its epimers.

Synthesis of 9-Epimers of Quinidine and Quinine

The 9-epimers of quinidine (epiquinidine) and quinine (epiquinine) can be synthesized from their parent compounds via a Mitsunobu reaction followed by saponification.[2]

Protocol: Synthesis of Epiquinidine (eQD) from Quinidine (QD) [2]

  • Reagents: Quinidine, p-nitrobenzoic acid, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), lithium hydroxide (LiOH), methanol (MeOH), dichloromethane (CH2Cl2), tetrahydrofuran (THF).

  • Procedure: a. Dissolve quinidine, p-nitrobenzoic acid, and PPh3 in anhydrous THF under an inert atmosphere. b. Cool the mixture to 0°C and add DIAD dropwise. c. Allow the reaction to warm to room temperature and stir for 3 hours. d. Cool the reaction mixture back to 0°C and add a solution of LiOH in water and MeOH. e. Allow the mixture to warm to room temperature and stir for 12 hours. f. Remove the organic solvents under reduced pressure. g. Quench the residue with water and extract the product with CH2Cl2. h. Purify the crude product using column chromatography to yield epiquinidine.

In Vitro Anti-malarial Assays

The anti-malarial activity of the compounds is typically assessed using cytostatic (growth inhibition) and cytocidal (killing) assays against cultured P. falciparum.

Protocol: Cytostatic (IC50) Assay using SYBR Green I [13][14]

  • Materials: P. falciparum culture (synchronized to the ring stage), complete culture medium, 96-well plates, SYBR Green I lysis buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. b. Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. c. Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2). d. After incubation, freeze the plates to lyse the red blood cells. e. Add SYBR Green I lysis buffer to each well and incubate in the dark. f. Measure the fluorescence using a microplate reader. g. Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cytocidal (LD50) Assay [13][14]

  • Procedure: a. Expose a synchronized parasite culture to a high concentration of the test drug for a defined period (e.g., 6 hours). b. Wash the parasites to remove the drug. c. Resuspend the parasites in fresh culture medium and incubate for a further 66 hours. d. Assess parasite viability using the SYBR Green I method as described above. e. The LD50 is the concentration of the drug that kills 50% of the parasites during the initial exposure period.

Electrophysiological Assessment of Ion Channel Blockade

The effects of quinidine and its epimers on cardiac ion channels are typically studied using patch-clamp electrophysiology in cells expressing the channel of interest (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells).[8]

Protocol: Whole-Cell Patch-Clamp Recording of hERG Current [8][10]

  • Cell Preparation: Culture cells expressing the hERG channel to an appropriate confluency.

  • Electrophysiology Setup: Use a patch-clamp amplifier, data acquisition system, and a microscope. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • Recording: a. Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Apply a voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current. d. Perfuse the cell with the bath solution containing the test compound at various concentrations. e. Record the changes in the hERG current in the presence of the compound.

  • Data Analysis: a. Measure the peak tail current amplitude in the absence and presence of the drug. b. Calculate the percentage of current inhibition at each concentration. c. Plot the percentage of inhibition against the log of the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of quinidine and its epimers can be attributed to their differential interactions with their molecular targets, leading to the modulation of specific signaling pathways.

Anti-malarial Mechanism: Interference with Hemozoin Formation

The primary anti-malarial target of quinoline drugs is the parasite's heme detoxification pathway. The stereochemistry of the drug molecule influences its ability to bind to heme and inhibit the formation of hemozoin.

Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinidine Quinidine Quinidine->Heme Strong Binding Epiquinidine Epiquinidine Epiquinidine->Heme Altered/Weaker Binding

Caption: Inhibition of hemozoin formation by quinidine and epiquinidine.

Quinidine effectively binds to heme, preventing its polymerization into non-toxic hemozoin. This leads to the accumulation of toxic heme and subsequent parasite death. In contrast, epiquinidine exhibits an altered binding geometry to heme, resulting in a less efficient inhibition of hemozoin formation and consequently, reduced anti-malarial potency.[2]

Anti-arrhythmic Mechanism: Cardiac Ion Channel Blockade

Quinidine's anti-arrhythmic effects are a direct consequence of its ability to block multiple cardiac ion channels, which collectively prolong the cardiac action potential duration (APD) and the effective refractory period (ERP).

Cardiac_Action_Potential Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repolarization Phase2 Phase 2 Plateau Phase3 Phase 3 Repolarization Phase4 Phase 4 Resting Potential INa I_Na (fast) (Nav1.5) INa->Phase0 IKr I_Kr (hERG) IKr->Phase3 IKs I_Ks IKs->Phase3 ICaL I_Ca,L ICaL->Phase2 Quinidine Quinidine Quinidine->INa Blocks Quinidine->IKr Blocks Quinidine->IKs Blocks ProlongedAPD Prolonged APD Quinidine->ProlongedAPD IncreasedERP Increased ERP Quinidine->IncreasedERP

Caption: Quinidine's modulation of the cardiac action potential via ion channel blockade.

By blocking the fast sodium current (INa), quinidine slows the rate of depolarization (Phase 0) of the cardiac action potential.[5] Its blockade of the delayed rectifier potassium currents (IKr and IKs) prolongs the repolarization phase (Phase 3), leading to an overall increase in the action potential duration and the effective refractory period.[4] These effects contribute to its ability to suppress arrhythmias. The arrhythmogenic potential of quinidine, such as Torsades de Pointes, is primarily linked to its potent blockade of the hERG channel, leading to excessive QT prolongation.[4] The differential effects of epiquinidine on the electrocardiogram suggest a distinct pattern of ion channel interactions that remains to be fully elucidated.

Conclusion and Future Directions

The stereochemical differences between quinidine and its epimers translate into significant variations in their biological activities. While quinidine remains a clinically relevant, albeit complex, anti-arrhythmic and a historical anti-malarial, its epimer, epiquinidine, exhibits markedly reduced potency in both arenas. The quantitative data and mechanistic insights presented in this guide underscore the importance of stereochemistry in drug design and development.

Future research should focus on obtaining more comprehensive quantitative data for the interaction of epiquinidine and other quinidine epimers with a broader range of cardiac ion channels. Such studies will provide a more complete understanding of their structure-activity relationships and may unveil novel therapeutic possibilities or help in the design of safer and more effective anti-arrhythmic and anti-malarial drugs. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the fascinating and complex pharmacology of these cinchona alkaloids.

References

Spectroscopic Data of Epivinylquinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epivinylquinidine, also known as 3-epiquinine, is a stereoisomer of quinidine, a well-known antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1] As with other Cinchona alkaloids, the biological activity and physicochemical properties of epivinylquinidine are intrinsically linked to its specific three-dimensional structure. A thorough spectroscopic characterization is therefore essential for its unequivocal identification, purity assessment, and for understanding its interactions in biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for epivinylquinidine. Due to the limited availability of specific spectroscopic data for epivinylquinidine in publicly accessible databases, this guide presents the detailed spectroscopic data of its close stereoisomer, quinidine, as a primary reference. The key expected differences in the spectra of epivinylquinidine, arising from the change in stereochemistry, are highlighted. This guide also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for the spectroscopic analysis of quinoline alkaloids.

Spectroscopic Data

The spectroscopic data for quinidine is presented below. The data for epivinylquinidine is expected to be very similar, with notable differences primarily in the NMR chemical shifts and coupling constants of the protons and carbons near the C3 and C9 stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data of Quinidine [2][3]

ProtonChemical Shift (ppm)Multiplicity
H-2'8.63d
H-8'7.82d
H-5'7.57d
H-3'7.25s
H-7'7.13dd
H-96.44d
H-105.93ddd
H-11 (trans)5.13d
H-11 (cis)5.11d
OCH₃3.87s
H-2, H-63.41-3.32m
H-83.26m
H-33.08m
H-7α2.34m
H-42.23m
H-5α1.83m
H-7β1.68m
H-5β1.56m

Expected Differences for Epivinylquinidine: The primary difference in the ¹H NMR spectrum of epivinylquinidine would be the chemical shift and coupling constants of H-3 and H-9, due to the change in their spatial orientation relative to the quinoline ring and the vinyl group. The coupling constant between H-8 and H-9 would also be significantly different, reflecting the change in the dihedral angle.

¹³C NMR Data of Quinidine [4]

CarbonChemical Shift (ppm)
C-4'157.6
C-6'147.5
C-8a'144.1
C-2'143.1
C-10141.2
C-4a'131.6
C-8'126.5
C-5'121.5
C-7'118.8
C-11114.2
C-3'101.9
C-971.5
C-860.2
OCH₃55.8
C-249.9
C-643.1
C-339.8
C-427.8
C-726.1
C-521.5

Expected Differences for Epivinylquinidine: Similar to the proton NMR, the ¹³C NMR chemical shifts of carbons in close proximity to the C3 stereocenter, namely C-2, C-3, C-4, and C-10, are expected to show noticeable differences in the spectrum of epivinylquinidine. The chemical shift of C-9 would also be affected by the epimerization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The main absorption bands for quinidine are listed below.[5][6]

IR Spectral Data of Quinidine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000broadO-H stretching (alcohol)
3075medium=C-H stretching (aromatic, vinyl)
2940strongC-H stretching (aliphatic)
1620strongC=C stretching (quinoline ring)
1590, 1508strongC=C stretching (quinoline ring)
1245strongC-O stretching (aryl ether)
1030strongC-O stretching (alcohol)

Expected Differences for Epivinylquinidine: The IR spectrum of epivinylquinidine is expected to be very similar to that of quinidine, as they share the same functional groups. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to subtle differences in the vibrational modes of the molecule arising from the different stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of Quinidine [7]

m/zRelative Intensity (%)Assignment
324100[M]⁺ (Molecular Ion)
18825[M - C₉H₁₄NO]⁺
17420[M - C₉H₁₄NO - CH₂]⁺
15915[Quinoline fragment]
13685[Quinuclidine fragment]

Expected Differences for Epivinylquinidine: As epivinylquinidine is a stereoisomer of quinidine, it will have the same molecular weight and thus the same molecular ion peak at m/z 324. The overall fragmentation pattern is expected to be very similar. Subtle differences in the relative intensities of the fragment ions might be observed, reflecting potential differences in the stability of the fragment ions formed from the different diastereomers.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a quinoline alkaloid like epivinylquinidine.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified epivinylquinidine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte peaks.[8]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid epivinylquinidine sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[9]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the epivinylquinidine sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The choice of solvent depends on the ionization technique being used (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.

    • Select the ionization mode (positive or negative). For alkaloids, positive ion mode is typically used to generate protonated molecules [M+H]⁺.

    • Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[10]

  • Data Analysis:

    • Analyze the resulting mass spectrum to determine the m/z of the molecular ion, which provides the molecular weight of the compound.

    • Examine the fragmentation pattern in the MS/MS spectrum to deduce structural information and confirm the identity of the compound.[11]

Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a quinoline alkaloid like epivinylquinidine.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of Epivinylquinidine cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_interpretation Structure Elucidation Purified_Sample Purified Epivinylquinidine NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purified_Sample->IR Prepare thin film or use ATR MS Mass Spectrometry (MS, MS/MS) Purified_Sample->MS Prepare dilute solution Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structure Confirmation & Characterization Process_NMR->Structure_Elucidation Chemical Shifts, Coupling Constants Process_IR->Structure_Elucidation Functional Groups Process_MS->Structure_Elucidation Molecular Weight, Fragmentation

Caption: Workflow for the spectroscopic analysis of epivinylquinidine.

References

Epivinylquinidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of a specific Safety Data Sheet (SDS) for epivinylquinidine in publicly available resources. The following guide has been compiled using safety data from structurally similar Cinchona alkaloids, namely Quinidine and its stereoisomer Cinchonine. It is imperative that this information is used as a baseline for risk assessment and that all laboratory work is conducted under the guidance of a qualified safety professional.

Chemical and Physical Properties

Due to the lack of specific data for epivinylquinidine, the following table summarizes the known properties of the closely related Cinchona alkaloid, Quinidine. These values should be considered indicative and may not precisely reflect the properties of epivinylquinidine.

PropertyValue (for Quinidine)
Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42 g/mol
Appearance White crystalline powder
Solubility Soluble in ethanol, ether, chloroform, and oils; sparingly soluble in water.
Melting Point Approximately 174-175 °C (decomposes)
Boiling Point Data not available
pKa pKa1 = 4.3, pKa2 = 8.6

Toxicological Data

The toxicological profile of epivinylquinidine has not been specifically determined. The data presented below is for Quinidine and should be treated as a conservative estimate of potential hazards. Cinchona alkaloids can exhibit significant physiological effects, particularly on the cardiovascular system.

Hazard ClassificationData (for Quinidine)
Acute Oral Toxicity LD50 (Rat): 263 mg/kg
Primary Routes of Exposure Ingestion, inhalation, skin contact, eye contact.
Known Health Effects May cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to cinchonism (symptoms include tinnitus, headache, nausea, and visual disturbances). Can cause severe cardiac effects, including arrhythmia and QT prolongation.[1]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.
Mutagenicity Data not available.
Teratogenicity Data not available.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for related Cinchona alkaloids, epivinylquinidine should be handled as a hazardous substance.

GHS Hazard Statements (presumed):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Storage Procedures

Handling:

  • Avoid creating dust.

  • Use only in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ground and bond containers when transferring material to prevent static electricity.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment cluster_documentation Documentation a Risk Assessment b Assemble PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d Begin Experiment e Solubilization d->e f Reaction/Assay Setup e->f g Quench Reaction f->g h Waste Disposal g->h i Decontaminate Work Area h->i j Record Observations i->j k Analyze Data j->k

Caption: General laboratory workflow for handling chemical compounds.

As no specific signaling pathways for epivinylquinidine have been documented, a diagram for this is not included. Researchers investigating the biological activity of this compound would need to determine its mechanism of action through experimental studies.

References

Natural sources of quinidine and its epimers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of Quinidine and Its Epimers

Introduction

Quinidine is a naturally occurring quinoline alkaloid, renowned for its historical and ongoing significance in pharmacology, particularly as a Class Ia antiarrhythmic agent.[1][2][3] It is a stereoisomer of quinine, the famous antimalarial compound.[1][2][4] Quinidine and its epimers, including quinine, cinchonine, and cinchonidine, are all derived from the same natural source and share a common biosynthetic origin.[5][6] These compounds, collectively known as Cinchona alkaloids, have been pivotal in medicine for centuries, initially for treating fevers and malaria, and later for managing cardiac arrhythmias.[7][8]

This technical guide provides a comprehensive overview of the natural sources of quinidine and its epimers for researchers, scientists, and drug development professionals. It covers the primary botanical sources, quantitative analysis of alkaloid content, the intricate biosynthetic pathways, and detailed experimental protocols for their extraction and quantification.

Primary Natural Sources

The exclusive commercial source of quinidine and its epimers is the bark of trees belonging to the genus Cinchona (family Rubiaceae).[7][8] These trees are native to the Andean cloud forests of South America.[7][9] While over 30 alkaloids have been identified in Cinchona bark, the four principal ones are the diastereomeric pairs: quinine/quinidine and cinchonine/cinchonidine.[5][10]

The most significant species for alkaloid production include:

  • Cinchona calisaya (Yellow Cinchona Bark)[6][11][12][13]

  • Cinchona ledgeriana [6][11][12][13][14]

  • Cinchona officinalis (Pale Cinchona)[6][7][8][11][13]

  • Cinchona succirubra (Red Cinchona Bark), also known as Cinchona pubescens[6][11][12][14]

Additionally, the bark of Remijia pedicellata, known as Cuprea Bark, also contains these alkaloids. The alkaloid content and composition can vary significantly between and within species, influenced by genetic factors and environmental conditions such as altitude.[15]

Quantitative Analysis of Alkaloid Content

The concentration of total and individual alkaloids in Cinchona bark is a critical parameter for commercial extraction and drug development. The total alkaloid content typically ranges from 5% to 15% of the dried bark's weight.[14] While quinine is often considered the most abundant alkaloid, some studies report cinchonine as the dominant compound in certain samples.[10][15][16]

Cinchona SpeciesTotal Alkaloid Content (%)Individual Alkaloid Content (%)Analytical MethodReference
C. succirubra5 - 7Not specifiedNot specified[14]
C. calisaya4 - 7Not specifiedNot specified[14]
C. ledgeriana5 - 14Not specifiedNot specified[14]
Cinchona sp. (Ph.EU. quality)4.75 - 5.20Cinchonine: 1.87 - 2.30Quinine: 1.59 - 1.89Cinchonidine: 0.90 - 1.26Supercritical Fluid Chromatography (SFC)[10]
C. succirubra~5.7Cinchonine: ~37Cinchonidine: ~22Quinine: ~15Quinidine: ~2.9HPLC (following MIEL extraction)[17]
Cinchona sp.7 - 12Quinine can account for up to 90% of total alkaloids in some cases.Not specified[15]

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex enzymatic process that originates from the monoterpenoid indole alkaloid (MIA) pathway. The central precursor for all MIAs, including the Cinchona alkaloids, is strictosidine.[18] Recent research has elucidated several key steps in the late stages of the pathway.[19][20]

The proposed biosynthetic pathway begins with the deglycosylation of strictosidine to form strictosidine aglycone.[18] A series of enzymatic reactions, including reduction, esterase-triggered decarboxylation, and redox transformations, converts strictosidine aglycone into cinchoninone, a key intermediate.[18][19][20] The final steps involve hydroxylation, methylation, and stereospecific keto-reduction to yield the four major alkaloids.[19][20] The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests that hydroxylation and methylation may precede the final reduction step.[19][20]

Biosynthesis_of_Cinchona_Alkaloids Strictosidine Strictosidine Aglycone Dihydrocorynantheal Dihydrocorynantheal Strictosidine->Dihydrocorynantheal CpDCS, CpDCE Cinchoninone Cinchoninone (Epimeric Mixture) Dihydrocorynantheal->Cinchoninone Multiple Steps (Redox Reactions) Hydroxycinchoninone 6'-Hydroxycinchoninone Cinchoninone->Hydroxycinchoninone Hydroxylation p1 Cinchoninone->p1 Methoxylated_Intermediate 6'-Methoxy-cinchoninone Hydroxycinchoninone->Methoxylated_Intermediate CpOMT1 (O-methyltransferase) p2 Methoxylated_Intermediate->p2 Cinchonidine Cinchonidine Quinine Quinine Cinchonidine->Quinine Hydroxylation, Methylation Cinchonine Cinchonine Quinidine Quinidine Cinchonine->Quinidine Hydroxylation, Methylation p1->Cinchonidine Keto-reduction (NADPH-dependent) p1->Cinchonine Keto-reduction (NADPH-dependent) p2->Quinine Keto-reduction p2->Quinidine Keto-reduction p3

Caption: Proposed biosynthetic pathway of Cinchona alkaloids.

Experimental Protocols

The isolation and analysis of quinidine and its epimers from Cinchona bark involve two primary stages: extraction from the plant matrix and subsequent analytical quantification.

Extraction Methodologies

The goal of extraction is to efficiently liberate the alkaloids from the lignocellulosic bark material. As alkaloids are basic, their solubility is pH-dependent, a principle exploited in most extraction protocols.

This traditional method involves an initial alkaline treatment to convert the alkaloid salts present in the bark into their free-base form, which is soluble in organic solvents.

  • Alkalinization : Pulverize dried Cinchona bark to a fine powder (e.g., 60-80 mesh).[11][21] Moisten the powder with an alkaline solution, such as ammonia water or a milk of lime (calcium hydroxide) slurry, and allow it to stand for at least one hour.[11] This step converts alkaloid salts to their free-base form.

  • Drying : The alkalinized material is then dried, either at room temperature or in an oven at a low temperature (<60°C).[11]

  • Soxhlet Extraction : The dried, alkaline powder is packed into a thimble and placed in a Soxhlet apparatus.[11] A nonpolar organic solvent, such as toluene, is used to continuously extract the alkaloid free bases over several hours (typically 6 hours).[11]

  • Acidic Wash : The resulting toluene extract, rich in alkaloids, is then transferred to a separatory funnel. It is washed multiple times with a dilute acid, typically sulfuric acid.[11] This converts the free-base alkaloids back into their salt form, which are soluble in the aqueous acidic phase.

  • Isolation : The acidic aqueous layers are combined. The pH is then carefully neutralized. As the pH increases, the neutral sulfates of the alkaloids (quinine, cinchonine, etc.) will crystallize out of the solution and can be collected by filtration.[11]

  • Purification : The crude alkaloid sulfates can be further purified by recrystallization from hot water, often with the use of activated charcoal to remove colored impurities.[11]

To reduce solvent consumption and extraction time, modern techniques have been developed and optimized.

  • Microwave-Assisted Extraction (MAE) : This method uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Optimized conditions for quinine from C. officinalis have been reported as 65% aqueous ethanol as the solvent, a temperature of 130°C, and an extraction time of 34 minutes.[22]

  • Ultrasound-Assisted Extraction (UAE) : This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer. Optimal conditions for quinine from C. officinalis were found to be 61% aqueous ethanol at 25°C for 15 minutes.[22]

  • Microwave-Integrated Extraction and Leaching (MIEL) : This rapid method has been shown to produce extracts from C. succirubra that are quantitatively and qualitatively similar to those from conventional Soxhlet extraction in a fraction of the time (32 minutes vs. 3 hours).[17]

Extraction_Workflow Start Powdered Cinchona Bark Alkalinization Alkalinization (e.g., NH4OH, Ca(OH)2) Start->Alkalinization Extraction Extraction (Soxhlet, MAE, UAE) Alkalinization->Extraction Organic_Extract Crude Organic Extract (Alkaloid Free Bases) Extraction->Organic_Extract Acid_Wash Acidic Wash (e.g., dil. H2SO4) Organic_Extract->Acid_Wash Aqueous_Extract Aqueous Acidic Extract (Alkaloid Salts) Acid_Wash->Aqueous_Extract Neutralization Neutralization & Crystallization Aqueous_Extract->Neutralization Crude_Alkaloids Crude Alkaloid Mixture Neutralization->Crude_Alkaloids Analysis Purification & Analysis (HPLC, SFC) Crude_Alkaloids->Analysis

Caption: Generalized workflow for the extraction of Cinchona alkaloids.

Analytical and Quantification Methodologies

Accurate quantification of individual alkaloids requires robust chromatographic techniques capable of separating these structurally similar stereoisomers.

SFC is a powerful technique for the separation of Cinchona alkaloids, offering advantages in speed and reduced environmental impact compared to traditional HPLC.[10][23]

  • Principle : SFC uses a supercritical fluid (most commonly carbon dioxide) as the main component of the mobile phase. The properties of the fluid can be tuned by adjusting pressure and temperature, and by adding organic modifiers.

  • Example Protocol :

    • Column : Acquity UPC² Torus DEA 1.7 µm[10][23]

    • Mobile Phase : A gradient of CO₂, acetonitrile, methanol, and diethylamine.[10][23]

    • Detection : UV detection at 275 nm.[10][23]

    • Performance : Capable of resolving six major alkaloids (quinine, quinidine, cinchonine, cinchonidine, and their dihydro-derivatives) in under 7 minutes.[10][23] The method demonstrates high precision (intra-day ≤2.2%, inter-day ≤3.0%) and accuracy (recovery rates from 97.2% to 103.7%).[10][23]

HPLC is a widely used and reliable method for the analysis of Cinchona alkaloids.[17][24]

  • Principle : Utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

  • Example Protocol (for plasma analysis) :

    • Column : Reversed-phase C18 column.[24]

    • Mobile Phase : Isocratic mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), with pH adjusted to 2.0 with ortho-phosphoric acid.[24]

    • Detection : Fluorescence detector (Excitation: 340 nm, Emission: 425 nm), which provides high sensitivity and specificity for these fluorescent compounds.[24]

    • Performance : Achieves limits of quantitation as low as 4 ng/mL in plasma.[24]

This highly sensitive and selective technique is ideal for rapid quantification, especially in complex biological matrices.[25]

  • Principle : UPLC uses smaller particle size columns (<2 µm) to achieve higher resolution and faster analysis times than conventional HPLC. This is coupled with a tandem mass spectrometer, which provides definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragments.

  • Example Protocol (for urine analysis) :

    • Column : Acquity BEH C18, 1.7 µm, 50mm x 2.1mm.[25]

    • Mobile Phase : Gradient elution with 10 mM ammonium bicarbonate (pH 10) and methanol.[25]

    • Performance : A "dilute-and-shoot" method requiring minimal sample preparation, with a total cycle time of just 2.5 minutes.[25]

Analytical_Workflow Start Crude Extract or Purified Alkaloid Mixture Sample_Prep Sample Preparation (Dilution, Filtration, SPE) Start->Sample_Prep Injection Chromatographic Injection (SFC, HPLC, UPLC) Sample_Prep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV, Fluorescence, MS/MS) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Data Processing & Quantification Data_Acquisition->Quantification

Caption: Typical workflow for the analytical quantification of alkaloids.

References

Theoretical Conformational Analysis of Epi-Vinyl Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies on the conformational landscape of epi-vinyl quinidine, an epimer of the well-known Cinchona alkaloid, quinidine. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for elucidating its structure-activity relationships, particularly in the context of its therapeutic potential and applications in asymmetric catalysis. This document summarizes key quantitative data, details the computational methodologies employed in its study, and provides visual representations of fundamental conformational concepts and workflows.

Introduction to Epi-Vinyl Quinidine Conformation

Epi-vinyl quinidine, also known as epiquinidine, is a diastereomer of quinidine, differing in the stereochemistry at the C9 position.[1] Like other Cinchona alkaloids, its structure consists of a quinoline ring linked to a quinuclidine bicyclic system via a hydroxymethylene bridge.[2] The molecule's flexibility, primarily around the bonds connecting these two main moieties, gives rise to a complex conformational space. The relative orientation of these rings, the position of the hydroxyl group, and the quinuclidine nitrogen's lone pair define distinct conformers that can exhibit different energies and biological activities.[3][4]

Theoretical studies, employing methods from semi-empirical quantum mechanics to density functional theory (DFT), have been instrumental in exploring this conformational space. These computational approaches allow for the characterization of stable conformers, the determination of their relative energies, and the analysis of the geometric parameters that define them.[3][5]

Key Conformational Descriptors

The conformation of epiquinidine is primarily described by three key torsion (dihedral) angles, which dictate the spatial arrangement of the quinoline and quinuclidine moieties.[3][4]

  • T(1): C(4a')-C(4')-C(9)-C(8) - This angle describes the rotation around the C(4')-C(9) bond, defining the orientation of the quinoline ring relative to the C8-C9 bond.

  • T(2): C(4')-C(9)-C(8)-N(1) - This angle describes the rotation around the C8-C9 bond, which is a critical determinant of the overall shape.

  • T(3): H-O(9)-C(9)-C(8) - This angle defines the orientation of the hydroxyl hydrogen.

Based on the values of these torsion angles, conformations are systematically classified using the following nomenclature:[3][4]

  • syn/anti: Based on the T(1) torsion angle, describing the quinoline ring's position.

  • open/closed/hindered: Based on the T(2) torsion angle, this classification describes the orientation of the quinuclidine nitrogen's lone pair relative to the quinoline ring. In an "open" conformation, the lone pair points away from the ring, while in a "closed" conformation, it points towards it.[6]

  • alpha/beta/gamma: Based on the T(3) torsion angle, this describes the orientation of the C9-hydroxyl group's hydrogen atom.

Quantitative Conformational Data

A systematic and comprehensive study of the conformational spaces of Cinchona alkaloids, including epiquinidine, was performed using the semi-empirical PM3 method.[3][4] The lowest energy conformations of epiquinidine were identified as anti-open-alpha.[3][4] Furthermore, low-energy conformers featuring an intramolecular hydrogen bond between the quinuclidine nitrogen and the hydroxyl hydrogen (N(1)...H...O(9)) were found for epiquinidine.[3]

The following tables summarize the calculated data for the stable conformers of epiquinidine.

Table 1: Calculated Torsion Angles (in degrees) for Epiquinidine Conformers (PM3 Method)

Conformer IDClassificationT(1): C(4a')-C(4')-C(9)-C(8)T(2): C(4')-C(9)-C(8)-N(1)T(3): H-O(9)-C(9)-C(8)
EQD1 anti-open-alpha-143.5170.965.2
EQD2 anti-open-beta-152.0175.4-62.4
EQD3 syn-open-alpha44.5-178.264.1
EQD4 syn-open-beta37.0-174.1-63.1
EQD5 anti-closed-gamma-108.9-67.2178.9

Data sourced from Caner et al., Chirality, 2003.[4] Note: The specific energy values were not detailed in the primary source, but the relative stability was established, identifying anti-open-alpha (EQD1) as the lowest energy conformation.

Computational Methodologies

The theoretical investigation of epiquinidine's conformational space involves a multi-step computational protocol. The methods range from rapid semi-empirical calculations for initial screening to more accurate but computationally expensive ab initio and DFT calculations for refinement.

Protocol 1: Semi-Empirical Conformational Search (e.g., PM3)

This method provides a fast and efficient way to explore the potential energy surface and identify a broad range of possible conformers.[5][7]

  • Initial Structure Generation: An initial 3D structure of epiquinidine is built using molecular modeling software.

  • Systematic Conformational Search: A systematic search is performed by rotating the key dihedral angles (T(1) and T(2)) in discrete steps (e.g., every 30 degrees) to generate a grid of starting geometries.

  • Geometry Optimization: Each generated structure is subjected to geometry optimization using the PM3 (Parametric Method 3) Hamiltonian.[8] This process finds the nearest local energy minimum on the potential energy surface.

  • Conformer Identification and Analysis: Duplicate structures are removed, and the unique conformers are analyzed based on their energy and geometric parameters (torsion angles). The lowest energy conformers are identified for further study.

  • Frequency Calculation: A harmonic frequency analysis is typically performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties.[5]

Protocol 2: High-Level Ab Initio and DFT Refinement

To obtain more accurate energies and geometries for the low-energy conformers identified by semi-empirical methods, higher levels of theory are employed.[2][9]

  • Conformer Selection: The lowest-energy conformers from the PM3 search are used as starting points.

  • Geometry Optimization: Geometries are re-optimized using more robust methods. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31+G(d,p).[2][9][10] This basis set includes polarization (d,p) and diffuse (+) functions, which are important for describing non-covalent interactions like hydrogen bonds.

  • Single-Point Energy Calculation: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using methods like Møller–Plesset perturbation theory (e.g., MP2/6-31+G(d,p)).[2]

  • Solvation Effects: To simulate a more realistic environment, the effects of a solvent (e.g., chloroform or water) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization or single-point energy calculation.[2]

  • Thermodynamic Analysis: Final energies, including zero-point vibrational energies and thermal corrections, are used to calculate the relative Gibbs free energies of the conformers, allowing for the prediction of their equilibrium populations at a given temperature.[11]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of epi-vinyl quinidine.

Caption: Workflow for theoretical conformational analysis.

Caption: Key torsional angles defining epiquinidine's conformation.

G Logical Relationships in Conformer Classification conf Epiquinidine Conformer T1 T(1): C4a'-C4'-C9-C8 conf->T1 T2 T(2): C4'-C9-C8-N1 conf->T2 T3 T(3): H-O9-C9-C8 conf->T3 syn_anti syn / anti T1->syn_anti determines open_closed open / closed / hindered T2->open_closed determines alpha_beta alpha / beta / gamma T3->alpha_beta determines example Example: anti-open-alpha (Lowest Energy Conformer) syn_anti->example open_closed->example alpha_beta->example

Caption: Classification scheme for epiquinidine conformers.

References

Methodological & Application

Application Notes and Protocols: Quinidine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinidine and its derivatives, have emerged as privileged scaffolds in the field of asymmetric catalysis. Their rigid, chiral framework provides a well-defined steric and electronic environment for the stereoselective synthesis of a wide range of chiral molecules. While the term "Ep-vinyl quinidine" is not commonly cited, the broader class of quinidine derivatives, especially those modified at the vinyl group or the quinuclidine nitrogen, are instrumental in numerous synthetic transformations. These catalysts are pivotal in the production of enantiomerically enriched compounds, a critical aspect of modern drug discovery and development, where the stereochemistry of a molecule dictates its pharmacological activity and safety profile.[1][2][3][4] This document provides an overview of the applications of quinidine derivatives in asymmetric catalysis, with a focus on key reactions, experimental protocols, and quantitative data to guide researchers in this field.

Key Applications in Asymmetric Synthesis

Quinidine-based catalysts and ligands have been successfully employed in a variety of asymmetric reactions, leading to the synthesis of chiral alcohols, amines, and other functionalized molecules with high levels of stereocontrol.

Sharpless Asymmetric Dihydroxylation

One of the most significant applications of quinidine derivatives is in the Sharpless Asymmetric Dihydroxylation (AD).[5][6][7] This powerful method allows for the enantioselective conversion of prochiral olefins to chiral vicinal diols. These diols are versatile synthetic intermediates, readily transformed into a variety of functional groups, making them valuable building blocks in the synthesis of natural products and pharmaceuticals.

The success of the Sharpless AD reaction relies on a catalytic system comprising osmium tetroxide as the primary oxidant and a chiral ligand derived from a dihydroquinidine (DHQD) or dihydroquinine (DHQ) alkaloid.[5][6] The choice between the DHQD and DHQ-based ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product with high predictability.[5] Commercially available catalyst mixtures, known as AD-mix-β (containing a DHQD-derived ligand) and AD-mix-α (containing a DHQ-derived ligand), have made this methodology highly accessible and reliable for a broad range of substrates.[6][7]

Table 1: Representative Examples of Sharpless Asymmetric Dihydroxylation using Quinidine-Derived Ligands

Olefin SubstrateLigand SystemProductYield (%)Enantiomeric Excess (ee, %)
trans-StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99
StyreneAD-mix-β(R)-1-Phenyl-1,2-ethanediol85-9592-98
1-DeceneAD-mix-β(R)-1,2-Decanediol80-9090-97
α-MethylstyreneAD-mix-β(R)-2-Phenyl-1,2-propanediol85-9594

Data compiled from various sources on Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

Quinidine and its derivatives also serve as effective organocatalysts for asymmetric Michael additions, facilitating the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] In these reactions, the bifunctional nature of the quinidine scaffold, possessing both a basic tertiary amine and a hydroxyl group, allows it to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction. This approach has been successfully applied to the synthesis of chiral 1,4-dihydropyridines and other heterocyclic structures of medicinal interest.[8]

Table 2: Quinidine-Catalyzed Asymmetric Michael Addition

Michael DonorMichael AcceptorCatalystProductYield (%)Enantiomeric Excess (ee, %)
Diphenyl phosphiteNitroalkenesQuinidineChiral β-nitrophosphatesHighHigh
ThiophenolChalcone9-Amino(9-deoxy)quinidineChiral β-thioketone9598
Malononitrileα,β-enonesQuinidineChiral Michael adductHighHigh

Data is illustrative and compiled from various studies on quinidine-catalyzed Michael additions.[8][10][11]

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol provides a general guideline for the asymmetric dihydroxylation of an olefin using AD-mix-β.

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • Olefin substrate

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per mmol of olefin).

  • Add a 1:1 mixture of tert-butanol and water (10 mL per mmol of olefin).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the olefin substrate (1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral diol.

  • Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Diagrams

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Prepare AD-mix solution (t-BuOH/H2O) B Cool to 0 °C A->B C Add Olefin Substrate B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with Na2SO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Determine ee% (Chiral HPLC) H->J

Caption: General workflow for Sharpless Asymmetric Dihydroxylation.

Catalytic_Cycle OsVIII_L Os(VIII)-Ligand Complex Intermediate [3+2] Cycloaddition Intermediate OsVIII_L->Intermediate + Olefin Olefin Olefin->Intermediate OsVI_ester Os(VI) Glycolate Ester Intermediate->OsVI_ester Hydrolysis OsVI_ester->OsVIII_L Re-oxidation Diol Chiral Diol Product OsVI_ester->Diol Release Oxidant Co-oxidant (e.g., NMO) Oxidant->OsVIII_L +

Caption: Simplified catalytic cycle for Sharpless Asymmetric Dihydroxylation.

Significance in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The distinct physiological effects of enantiomers mean that often only one is therapeutically active, while the other may be inactive or even harmful. The catalytic asymmetric methods employing quinidine derivatives provide a direct and efficient route to chiral building blocks that are essential for the synthesis of complex drug molecules.[12] For instance, the chiral diols produced via asymmetric dihydroxylation are precursors to a wide array of pharmaceuticals, including anti-cancer agents, antibiotics, and cardiovascular drugs. The continued development of catalysts based on the quinidine scaffold promises to further streamline the synthesis of novel, single-enantiomer therapeutics.

References

Application Notes and Protocols: The Use of Quinidine Derivatives as Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinidine-derived chiral ligands in asymmetric synthesis. While direct applications of ep-vinyl quinidine are not extensively documented in readily available literature, the principles and protocols outlined here for closely related and widely used quinidine derivatives, particularly in asymmetric dihydroxylation and Michael additions, serve as a foundational guide. These Cinchona alkaloids are invaluable tools in stereoselective synthesis, enabling the production of enantiomerically enriched molecules crucial for drug discovery and development.

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a cinchona alkaloid. For the synthesis of diols with a specific chirality, dihydroquinidine (DHQD) derivatives are commonly employed, often in a pre-packaged mixture known as AD-mix-β.

Key Features:

  • High Enantioselectivity: Often achieves high enantiomeric excess (ee%).

  • Broad Substrate Scope: Applicable to a wide variety of substituted alkenes.[1]

  • Predictable Stereochemistry: The choice between dihydroquinidine (in AD-mix-β) and dihydroquinine (in AD-mix-α) ligands dictates the facial selectivity of the dihydroxylation, allowing for predictable formation of either enantiomer of the diol product.[1]

Quantitative Data for Sharpless Asymmetric Dihydroxylation

Alkene SubstrateChiral Ligand/MixProductYield (%)ee%Reference
α,β-unsaturated esterAD-mix-βRespective diol89.998[2]
StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99[3]
1-PhenylcyclohexeneAD-mix-β(1R,2S)-1-Phenyl-1,2-cyclohexanediol>9597[3]

Experimental Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene using AD-mix-β

This protocol is adapted from a standard undergraduate organic chemistry experiment.[3]

Materials:

  • AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • tert-Butanol

  • Water

  • 1-Phenylcyclohexene

  • Ethyl acetate

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix-β).

  • Stir the mixture at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow. Vigorous stirring is essential to dissolve the reagents.

  • Cool the reaction mixture to 0°C in an ice bath. Some salts may precipitate.

  • Add 1-phenylcyclohexene (1 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (indicated by the disappearance of the starting material), add sodium sulfite (1.5 g) and stir for 30 minutes to 1 hour to quench the reaction.

  • Add ethyl acetate (30 mL) to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with 1 M NaOH, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure diol.

Asymmetric Michael Addition

Quinidine derivatives, particularly those modified to incorporate thiourea or squaramide moieties, have emerged as powerful bifunctional organocatalysts for asymmetric Michael additions. These catalysts can activate both the nucleophile and the electrophile, leading to high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.

Key Features:

  • Bifunctional Catalysis: The quinidine core provides a basic site (the quinuclidine nitrogen) to deprotonate the nucleophile, while the thiourea or squaramide moiety acts as a hydrogen-bond donor to activate the Michael acceptor.

  • High Enantioselectivity: Excellent enantioselectivities can be achieved for a range of nucleophiles and Michael acceptors.

  • Metal-Free Conditions: As an organocatalytic method, it avoids the use of metal catalysts.

Quantitative Data for Quinidine-Derived Catalyst in Michael Additions

| Michael Acceptor | Nucleophile | Catalyst | Product | Yield (%) | ee% | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chalcone | Aniline | Quinidine-squaramide polymer | β-amino ketone | Good | >99 |[4] | | β-Nitrostyrene | Diphenyl phosphite | Quinidine thiourea | β-nitrophosphonate | Good | Good |[5] | | Cyclic Enones | Alkyl Thiols | Quinidine derivative | β-thioether | 84-99 | up to 96 |[6] |

Experimental Protocol: Asymmetric Conjugate Addition of an Alkyl Thiol to a Cyclic Enone

This is a general protocol based on the work by Deng and co-workers.[6]

Materials:

  • Quinidine-derived thiourea catalyst

  • Cyclic enone (e.g., cyclohexenone)

  • Alkyl thiol (e.g., benzyl thiol)

  • Chloroform (or other suitable solvent)

Procedure:

  • To a solution of the cyclic enone (1.0 equiv) in chloroform at the specified temperature (-20°C or -50°C), add the quinidine-derived thiourea catalyst (typically 5-10 mol%).

  • Add the alkyl thiol (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired β-thioether product.

Diagrams

.dot

Sharpless_Asymmetric_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve AD-mix-β in t-BuOH/H₂O B Cool to 0°C A->B C Add Alkene B->C D Stir at 0°C C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Wash and Dry F->G H Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.

.dot

Catalytic_Cycle OsVIII_L Os(VIII)O₄-L Complex [Os(VIII)O₄-L]•Alkene OsVIII_L->Complex + Alkene Alkene Alkene Cycloadduct Osmylate(VI) Ester Complex->Cycloadduct [3+2] Cycloaddition OsVI_L Os(VI)(OH)₂-L* Cycloadduct->OsVI_L + 2H₂O - Diol OsVI_L->OsVIII_L Oxidation OsVI_L->OsVIII_L        Diol Diol Product Oxidant Co-oxidant (e.g., K₃Fe(CN)₆) Spent_Oxidant Reduced Co-oxidant Oxidant->Spent_Oxidant

Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

.dot

Michael_Addition_Logic Catalyst Bifunctional Catalyst (Quinidine-Thiourea) Quinuclidine Nitrogen (Base) Thiourea (H-bond donor) Nucleophile Nucleophile (Nu-H) Catalyst:n->Nucleophile Deprotonates Acceptor Michael Acceptor Catalyst:h->Acceptor Activates TransitionState Ternary Transition State Catalyst->TransitionState Nucleophile->TransitionState Acceptor->TransitionState Product Chiral Adduct TransitionState->Product Product->Catalyst Regenerates Catalyst

Caption: Logical relationship in bifunctional catalysis of Michael addition.

References

Applications of 3-Epiquinine in Organocatalysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of 3-epiquinine and its derivatives in organocatalysis. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption and exploration of these versatile catalysts in asymmetric synthesis.

3-Epiquinine, a diastereomer of the renowned cinchona alkaloid quinine, has emerged as a powerful scaffold for the development of organocatalysts. Its unique stereochemical arrangement allows for the creation of highly effective chiral environments, leading to excellent stereocontrol in a variety of organic transformations. This has significant implications for the pharmaceutical industry, where the stereoisomeric purity of drug candidates is paramount. The ability to selectively synthesize one enantiomer of a chiral molecule is a critical challenge that organocatalysis, with catalysts like those derived from 3-epiquinine, is helping to address.

This guide focuses on two key applications of 3-epiquinine-derived catalysts: the asymmetric nitro-Michael reaction and the enantioselective Michael addition. These reactions are fundamental carbon-carbon bond-forming processes widely employed in the synthesis of complex molecules and pharmaceutical intermediates.

Asymmetric Nitro-Michael Reaction of Furanones

A notable application of a 3-epiquinine derivative is in the asymmetric nitro-Michael reaction between 5-substituted 2(3H)-furanones and various nitroalkenes. A novel epi-quinine-derived 3,5-bis(CF3)benzamide catalyst has demonstrated exceptional activity and stereoselectivity in this transformation. With catalyst loadings as low as 0.1–5 mol %, this reaction proceeds smoothly to afford the corresponding Michael adducts in high yields and with excellent diastereo- and enantioselectivity.[1][2]

Quantitative Data Summary

The following tables summarize the catalytic performance of the epi-quinine-derived 3,5-bis(CF3)benzamide in the asymmetric nitro-Michael reaction.

Table 1: Catalyst Loading and Performance in the Reaction of 5-Substituted Furanone with (E)-β-Nitrostyrene [1]

Catalyst Loading (mol %)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
598>98:290
1 (Large Scale)98>98:294

Table 2: Substrate Scope for the Asymmetric Nitro-Michael Addition to β-Alkylnitroalkenes [1]

Furanone SubstituentNitroalkeneYield (%)Diastereomeric Ratio (syn:major)Enantiomeric Excess (ee, %)
Hβ-cyclohexylnitroalkene>90>98:291
VariousVarious β-alkylnitroalkenes>90>98:288–96
Experimental Protocol: Asymmetric Nitro-Michael Reaction

This protocol describes the general procedure for the asymmetric nitro-Michael addition of 5-substituted 2(3H)-furanones to nitroalkenes catalyzed by epi-quinine-derived 3,5-bis(CF3)benzamide.

Materials:

  • Epi-quinine-derived 3,5-bis(CF3)benzamide catalyst

  • 5-Substituted 2(3H)-furanone

  • Nitroalkene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-substituted 2(3H)-furanone (0.2 mmol) and the epi-quinine-derived catalyst (0.01 mmol, 5 mol %) in anhydrous THF (1.0 mL) at 0 °C, add the nitroalkene (0.3 mmol).

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC).

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve furanone and catalyst in THF prep2 Cool to 0 °C prep1->prep2 prep3 Add nitroalkene prep2->prep3 react Stir at 0 °C Monitor by TLC prep3->react workup1 Concentrate under reduced pressure react->workup1 workup2 Purify by flash column chromatography workup1->workup2 analysis1 Determine dr by 1H NMR workup2->analysis1 analysis2 Determine ee by chiral HPLC workup2->analysis2 G cluster_reactants Reactants catalyst 9-Amino(9-deoxy) -epi-quinine dione Cyclic β-dione product Chiral 3,4-Dihydropyran catalyst->product Catalyzes cocatalyst Acid Co-catalyst (e.g., Salicylic Acid) cocatalyst->product Activates dione->product enone α,β-Unsaturated enone enone->product

References

Application Notes and Protocols: Enantioselective Michael Addition Catalyzed by a Vinyl Quinidine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone transformation in asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This reaction is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals and other bioactive compounds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for these transformations.

Cinchona alkaloids, such as quinidine, and their derivatives are a privileged class of organocatalysts, renowned for their ability to induce high stereoselectivity in a wide range of reactions. Modification of the quinidine scaffold, for instance, by incorporating a vinyl group, can fine-tune the catalyst's steric and electronic properties, leading to enhanced reactivity and enantioselectivity.

This document provides a detailed protocol for a representative enantioselective Michael addition of a 1,3-dicarbonyl compound (acetylacetone) to a β-nitroalkene (β-nitrostyrene), catalyzed by a vinyl quinidine derivative.

Data Presentation

The following table summarizes typical quantitative data for the enantioselective Michael addition of acetylacetone to β-nitrostyrene catalyzed by a vinyl quinidine derivative under optimized conditions.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene-20249592
25Dichloromethane0369288
310Tetrahydrofuran-40488890
41Toluene-20728591

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of anhydrous grade and reagents should be purified prior to use if necessary. Reaction progress can be monitored by thin-layer chromatography (TLC).

Representative Experimental Procedure for the Michael Addition of Acetylacetone to β-Nitrostyrene
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl quinidine derivative catalyst (0.05 mmol, 10 mol%).

  • Addition of Reactants: Under an inert atmosphere, add β-nitrostyrene (0.5 mmol, 1.0 equiv.) and anhydrous toluene (1.0 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Initiation of Reaction: Add acetylacetone (0.55 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Catalyst, β-Nitrostyrene, Toluene) cooling Cooling to -20 °C setup->cooling addition Addition of Acetylacetone cooling->addition reaction Stirring and Monitoring (TLC) addition->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: A flowchart illustrating the key steps of the experimental protocol.

Proposed Catalytic Cycle

catalytic_cycle catalyst Vinyl Quinidine Catalyst enolate Enolate Formation catalyst->enolate Acetylacetone michael_addition Michael Addition enolate->michael_addition β-Nitrostyrene product_release Product Release & Catalyst Regeneration michael_addition->product_release Protonation product_release->catalyst Regenerated Catalyst

Application Notes and Protocols for Enantioselective Reactions Using Quinidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinine and its pseudo-enantiomer quinidine, are foundational pillars in the field of asymmetric catalysis. Their rigid chiral scaffold, readily available from natural sources, has been extensively modified to create a vast library of ligands and organocatalysts for a wide array of enantioselective transformations. These catalysts have proven instrumental in the synthesis of chiral molecules, a critical aspect of drug development and medicinal chemistry. This document provides detailed application notes and experimental protocols for key enantioselective reactions utilizing derivatives of quinidine, with a primary focus on the renowned Sharpless Asymmetric Dihydroxylation.

Core Applications of Quinidine Derivatives in Asymmetric Synthesis

Quinidine derivatives are versatile catalysts and ligands capable of promoting a variety of enantioselective reactions. Some of the most significant applications include:

  • Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation, which utilizes dihydroquinidine-derived ligands, is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3]

  • Michael Additions: Quinidine-derived thioureas and other bifunctional catalysts are effective in promoting the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds.[4]

  • Aza-Michael Additions: The asymmetric addition of nitrogen nucleophiles to nitroolefins and other Michael acceptors can be efficiently catalyzed by cinchona alkaloid derivatives, providing access to chiral β-amino compounds.[4]

  • [4+2] Cycloadditions: Chiral aminocatalysts derived from quinidine can facilitate enantioselective Diels-Alder reactions.

  • Heck Reactions: While less common, chiral ligands based on cinchona alkaloids have been explored in enantioselective Heck reactions.[5][6][7][8]

  • Amination of Carbonyl Compounds: 9-amino cinchona alkaloids have been shown to catalyze the enantioselective amination of α,β-unsaturated ketones.[9]

Featured Application: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for the synthesis of 1,2-diols from alkenes. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (DHQD). The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant, and a buffer, simplifying the experimental procedure.[2][10] AD-mix-β, which contains the dihydroquinidine-based ligand (DHQD)2PHAL, is commonly used to produce one enantiomer of the diol product.[1]

Quantitative Data for Sharpless Asymmetric Dihydroxylation
Alkene SubstrateProductCatalyst SystemYield (%)Enantiomeric Excess (ee%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediolAD-mix-β>95>99
1-Decene(R)-1,2-DecanediolAD-mix-β85-9590-98
α-Methylstyrene(R)-1-Phenyl-1,2-ethanediolAD-mix-β80-9092-96
Cyclohexene(1R,2R)-1,2-CyclohexanediolAD-mix-β>90>97

Note: Yields and ee% can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol is a representative example for the Sharpless Asymmetric Dihydroxylation using the commercially available AD-mix-β.

Materials:

  • AD-mix-β

  • trans-Stilbene

  • t-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL each per 1.4 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add trans-stilbene (1 mmol) to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for an additional 30-60 minutes at room temperature.

  • Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R,R)-1,2-diphenyl-1,2-ethanediol.

Safety Precautions:

  • Osmium tetroxide is highly toxic and volatile. AD-mix formulations are designed to minimize this hazard, but it is crucial to handle them in a well-ventilated fume hood.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

G Workflow for Sharpless Asymmetric Dihydroxylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve AD-mix-β in t-BuOH/H₂O cool Cool to 0 °C dissolve->cool add_alkene Add Alkene Substrate cool->add_alkene stir Stir vigorously at 0 °C add_alkene->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Diol Product purify->product

Caption: A flowchart illustrating the key steps in a typical Sharpless Asymmetric Dihydroxylation experiment.

Signaling Pathway (Reaction Mechanism)

G Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsVIII Os(VIII)O₄-Ligand Complex Intermediate [3+2] Cycloaddition Intermediate OsVIII->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Osmylate_ester Osmylate(VI) Ester Intermediate->Osmylate_ester Diol Diol Product Osmylate_ester->Diol Hydrolysis OsVI Os(VI) Species Osmylate_ester->OsVI Hydrolysis Hydrolysis Hydrolysis OsVI->OsVIII Re-oxidation Reoxidation Re-oxidation (e.g., K₃[Fe(CN)₆])

Caption: A simplified diagram of the catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Overview of Other Enantioselective Reactions

While the Sharpless Dihydroxylation is a flagship application, other quinidine derivatives have shown remarkable efficacy in different enantioselective transformations. The following table summarizes some of these applications.

Reaction TypeCatalyst/LigandSubstrate ExampleProduct TypeTypical Yield (%)Typical ee (%)
Michael AdditionQuinidine-derived thiourea1,3-Diketone + trans-β-nitrostyreneChiral Michael adduct79-9597-99
Aza-Michael AdditionCinchona alkaloid thiourea2-Hydroxybenzophenone imine + NitroolefinChiral β-nitro amine80-9287-95
Conjugate Addition9-epi-amino cinchona alkaloidsAliphatic α,β-enone + HydrazideChiral 2-pyrazoline46-7859-91
Thiol AdditionCinchona alkaloid sulfonamide2H-Azirine + ThiolChiral aziridineHighHigh

Data compiled from various sources.[4][9][11]

Conclusion

Derivatives of quinidine continue to be powerful and versatile tools in the field of asymmetric catalysis. Their ability to induce high levels of enantioselectivity in a variety of important chemical transformations makes them invaluable for the synthesis of complex chiral molecules, particularly in the context of pharmaceutical research and development. The well-established protocols, such as the Sharpless Asymmetric Dihydroxylation, provide reliable methods for accessing enantiopure materials, while ongoing research continues to expand the scope of applications for this remarkable class of catalysts.

References

Application Notes and Protocols: Immobilization of Epivinyl Quinidine on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for immobilizing epivinyl quinidine on various solid supports. The protocols detailed below are intended to serve as a foundational guide for researchers aiming to develop heterogeneous catalysts for asymmetric synthesis and other applications in drug development. The primary focus is on covalent attachment via the vinyl group of the quinidine moiety, ensuring robust and reusable catalytic systems.

Introduction

Epivinyl quinidine, a member of the cinchona alkaloid family, is a powerful chiral catalyst and ligand in asymmetric synthesis. Its immobilization on solid supports offers significant advantages over its homogeneous counterpart, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow processes. This document outlines key methodologies for the covalent immobilization of epivinyl quinidine, presents comparative data on catalyst performance, and provides detailed experimental protocols.

Immobilization Strategies

The vinyl group on the quinuclidine core of epivinyl quinidine provides a versatile handle for covalent attachment to a variety of solid supports. The most common strategies involve radical-mediated thiol-ene reactions and copolymerization with vinyl monomers.

A general workflow for the immobilization process is depicted below:

G cluster_prep Support Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization Support Solid Support (e.g., Polystyrene, Silica) Functionalization Functionalization (e.g., with thiol groups) Support->Functionalization Reaction Immobilization Reaction (e.g., Thiol-Ene Coupling) Functionalization->Reaction EpivinylQuinidine Epivinyl Quinidine EpivinylQuinidine->Reaction Washing Washing & Drying Reaction->Washing Characterization Characterization Washing->Characterization Application Application in Catalysis Characterization->Application

Caption: General workflow for immobilizing epivinyl quinidine.

Quantitative Data Summary

The following table summarizes key performance indicators for various immobilized cinchona alkaloid catalysts. While specific data for epivinyl quinidine is limited in the reviewed literature, the presented data for analogous compounds provide a valuable benchmark for expected performance.

Catalyst SystemSolid SupportLoading (mmol/g)ApplicationYield (%)Enantiomeric Excess (ee, %)Reference
Polystyrene-supported Quinine-derived ThioureaPolystyrene Beads0.1 - 0.5Asymmetric Michael Addition>9569[1]
PEG-immobilized Cinchona AlkaloidsPoly(ethylene glycol)Not specifiedAsymmetric Benzylation-up to 64[2]
Polystyrene-anchored Cinchonidine (Click Chemistry)Azidomethylpolystyreneup to 0.8Dimerization of Ketenes--[3]
Soluble Polymer-supported CinchonidineSoluble PolystyreneNot specifiedAsymmetric Benzylation-85[4]
Polymer-supported Chiral Guanidine (from Cinchonidine)Polystyrene~0.5Asymmetric Michael Addition-Moderate

Experimental Protocols

Protocol 1: Immobilization of Epivinyl Quinidine via Thiol-Ene Chemistry

This protocol describes the co-polymerization and immobilization of epivinyl quinidine in a single step onto thiol-functionalized beads.[1]

Materials:

  • Epivinyl quinidine

  • Pentaerythritol tetrakis(3-mercaptopropionate) (Thiol monomer)

  • 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Alkene monomer)

  • Azobisisobutyronitrile (AIBN) (Radical initiator)

  • Toluene (Anhydrous)

  • Methanol

  • Poly(vinyl alcohol) (Surfactant)

Procedure:

  • Preparation of the Organic Phase: In a round-bottom flask, dissolve epivinyl quinidine (1.0 eq), pentaerythritol tetrakis(3-mercaptopropionate) (1.2 eq), 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (1.0 eq), and AIBN (0.1 eq) in anhydrous toluene.

  • Preparation of the Aqueous Phase: In a separate beaker, prepare a solution of poly(vinyl alcohol) in water (e.g., 1% w/v).

  • Suspension Polymerization: Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension.

  • Initiation of Polymerization: Heat the suspension to 70-80 °C under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical polymerization.

  • Reaction Monitoring: Maintain the temperature and stirring for 12-24 hours. The formation of solid polymer beads will be observed.

  • Isolation of the Immobilized Catalyst: After the reaction is complete, cool the mixture to room temperature. Filter the polymer beads and wash them extensively with water, methanol, and dichloromethane to remove any unreacted monomers and the surfactant.

  • Drying: Dry the resulting polymer-supported epivinyl quinidine catalyst under vacuum.

Characterization:

  • Loading Capacity: The amount of immobilized epivinyl quinidine can be determined by elemental analysis (nitrogen content) or by UV-Vis spectroscopy of a known amount of the solid support after acidic extraction of the alkaloid.

  • Swelling Studies: The swelling behavior of the polymer beads in various solvents can be assessed to understand the accessibility of the catalytic sites.

  • Spectroscopic Analysis: FT-IR spectroscopy can confirm the presence of characteristic functional groups from both the polymer backbone and the immobilized quinidine.

Protocol 2: Application of Immobilized Epivinyl Quinidine in Asymmetric Michael Addition

This protocol outlines a general procedure for utilizing the prepared solid-supported catalyst in an asymmetric Michael addition reaction.[1][5]

Materials:

  • Immobilized epivinyl quinidine catalyst

  • Michael donor (e.g., dimethyl malonate)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., toluene, dichloromethane)

  • Base (if required, e.g., diisopropylethylamine)

Procedure:

  • Reaction Setup: To a vial, add the immobilized epivinyl quinidine catalyst (5-10 mol%).

  • Addition of Reactants: Add the Michael acceptor (1.0 eq) and the Michael donor (1.2-2.0 eq) to the vial, followed by the solvent.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or GC/LC-MS).

  • Catalyst Recovery: Upon completion of the reaction, filter the solid catalyst. Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral HPLC.

Signaling Pathway and Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for an asymmetric Michael addition catalyzed by immobilized epivinyl quinidine.

G Catalyst Immobilized Epivinyl Quinidine Intermediate Chiral Enolate/ Nucleophile Complex Catalyst->Intermediate Activation Donor Michael Donor (e.g., Malonate) Donor->Intermediate Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Intermediate Product Michael Adduct Intermediate->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for Michael addition.

References

Application Notes and Protocols: Epivinyl Quinidine Derivatives as Catalysts in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of epivinyl quinidine derivatives as organocatalysts in asymmetric synthesis, a critical process in the development of chiral pharmaceutical compounds. The vinyl group on the quinuclidine moiety of quinidine serves as a versatile handle for catalyst modification, allowing for the fine-tuning of steric and electronic properties to achieve high stereoselectivity in various chemical transformations.

Introduction to Epivinyl Quinidine Catalysis

Cinchona alkaloids, including quinidine, are privileged scaffolds in asymmetric catalysis.[1] Their inherent chirality, rigid structure, and the presence of both a basic tertiary amine and a hydrogen-bond-donating hydroxyl group allow them to act as efficient bifunctional catalysts. The vinyl group at the C3-position of the quinuclidine ring offers a strategic point for modification, leading to a diverse range of catalysts with tailored reactivity and selectivity.[2] These "epivinyl quinidine" derivatives have shown significant promise in promoting carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

One of the most notable applications of these catalysts is in the asymmetric Michael addition, a powerful tool for the construction of chiral building blocks.[1] The ability of the quinidine-based catalyst to simultaneously activate both the nucleophile and the electrophile via hydrogen bonding and Brønsted base catalysis leads to high enantioselectivities.[1]

Key Applications in Pharmaceutical Synthesis

The primary application of epivinyl quinidine derivatives lies in the enantioselective synthesis of chiral molecules that are precursors to active pharmaceutical ingredients (APIs). A prominent example is the asymmetric Michael addition of pronucleophiles to α,β-unsaturated compounds, yielding intermediates for various drug classes.

Asymmetric Michael Addition

The conjugate addition of carbon and heteroatom nucleophiles to Michael acceptors is a cornerstone of synthetic organic chemistry. Epivinyl quinidine derivatives have been successfully employed as catalysts in these reactions to produce enantioenriched products.

A comparative study of cinchona-based organocatalysts with different substituents on the quinuclidine ring (ethyl, vinyl, and ethynyl) has provided valuable insights into the role of the vinyl group.[1] The electronic nature of the substituent influences the basicity of the quinuclidine nitrogen, which in turn affects the catalytic activity and enantioselectivity of the Michael addition.[1]

Table 1: Comparison of Vinyl-Substituted Quinidine Derivative with Ethyl and Ethynyl Analogues in the Michael Addition of Diethyl Malonate to Chalcone [1]

Catalyst MoietySubstituentpKa (in DMSO)Yield (%)ee (%)
HydroxyEthyl10.59585
Vinyl 10.3 92 88
Ethynyl10.19082
AminoEthyl11.29892
Vinyl 11.0 96 95
Ethynyl10.89490
SquaramideEthyl9.89998
Vinyl 9.6 99 99
Ethynyl9.49897
ThioureaEthyl9.59796
Vinyl 9.3 95 97
Ethynyl9.19394

Reaction conditions: Chalcone (0.1 mmol), diethyl malonate (0.12 mmol), catalyst (10 mol%), toluene (1 mL), room temperature, 24 h.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a vinyl-substituted quinidine catalyst and its application in a representative asymmetric Michael addition. Researchers should optimize conditions for their specific substrates.

Synthesis of a Generic Vinyl-Substituted Quinidine Thiourea Catalyst

This protocol describes the synthesis of a thiourea derivative, a common and effective class of bifunctional organocatalyst.

Workflow for Catalyst Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product quinidine Quinidine reaction Reaction in Anhydrous Solvent (e.g., Toluene) quinidine->reaction modifier Modifying Reagent (e.g., Isothiocyanate) modifier->reaction purification Column Chromatography reaction->purification catalyst Vinyl-Substituted Quinidine Catalyst purification->catalyst G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis chalcone Chalcone reaction Stirring in Toluene at Room Temperature chalcone->reaction malonate Diethyl Malonate malonate->reaction catalyst Vinyl-Quinidine Catalyst catalyst->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Chiral Michael Adduct purification->product analysis Yield & ee Determination (NMR, Chiral HPLC) product->analysis G catalyst Catalyst enolate Enolate-Catalyst Complex catalyst->enolate + Malonate - H+ malonate Diethyl Malonate transition_state Ternary Transition State enolate->transition_state chalcone Chalcone chalcone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex C-C bond formation product_complex->catalyst + H+ - Product product Michael Adduct product_complex->product

References

Application Notes and Protocols for the Quantification of Epi-Vinyl Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantification of epi-vinyl quinidine, a stereoisomer and potential impurity of the antiarrhythmic drug quinidine. The following protocols are intended to guide researchers in the development and implementation of robust analytical methods for the accurate measurement of epi-vinyl quinidine in various matrices.

Introduction

Epi-vinyl quinidine, also known as 3-epiquinine, is a stereoisomer of quinidine. As a related substance, its detection and quantification are crucial for ensuring the purity, safety, and efficacy of quinidine-based pharmaceutical products. The structural similarity between quinidine and its isomers presents a significant analytical challenge, necessitating the use of highly selective and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable methods for this purpose.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of quinidine and its related compounds, which can serve as a benchmark for the development of a method for epi-vinyl quinidine. It is important to note that specific performance characteristics for epi-vinyl quinidine will need to be established during method validation.

Analytical MethodAnalyte(s)Linearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC-UVQuinidine20 - 60 µg/mLNot Reported99.77%< 0.2%[1]
HPLC-FluorescenceQuinine and Quinidine0 - 7,000 ng/mL4 ng/mL76 - 81%< 6.8%[2]
UPLC-MS/MSQuinine and 3-hydroxyquinine1.00 - 20.00 ng/mLNot Reported90 - 110%< 10%[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection for the Analysis of Quinidine and Related Substances

This protocol is adapted from a validated method for quinidine and can be optimized for the specific quantification of epi-vinyl quinidine.[1]

1. Objective: To quantify epi-vinyl quinidine in a drug substance or formulation by separating it from quinidine and other related impurities.

2. Materials and Reagents:

  • Epi-vinyl quinidine reference standard

  • Quinidine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Analytical column: Terrosil C18 (100 mm x 4.6 mm, 5.0 µm particle size) or equivalent

4. Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 25:75 (v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

5. Standard and Sample Preparation:

  • Phosphate Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a final concentration of 0.05 M. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of epi-vinyl quinidine reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

6. Method Validation (Abbreviated):

  • Specificity: Inject a blank (mobile phase), a solution of quinidine, and a solution of epi-vinyl quinidine to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% at the LOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% at the LOQ).

Protocol 2: LC-MS/MS Method for the Quantification of Epi-Vinyl Quinidine

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of epi-vinyl quinidine, particularly in biological matrices. This approach is based on methods used for the analysis of related compounds.[3]

1. Objective: To develop a sensitive and selective method for the quantification of epi-vinyl quinidine in complex matrices such as plasma or urine.

2. Materials and Reagents:

  • Epi-vinyl quinidine reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate

  • Water (LC-MS grade)

3. Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).

4. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10

  • Mobile Phase B: Methanol

  • Gradient Elution: Optimize a gradient to achieve separation from interfering matrix components and isomers.

  • Flow Rate: 0.6 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for epi-vinyl quinidine and the IS need to be determined by direct infusion.

    • Example MRM transitions for related compounds could serve as a starting point.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

5. Sample Preparation (for plasma):

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 150 µL).

  • Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.

  • Dilution: Dilute the supernatant with the initial mobile phase before injection.

6. Method Validation:

  • Follow regulatory guidelines (e.g., FDA or EMA) for the validation of bioanalytical methods, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Substance, Plasma) Extraction Extraction / Dilution Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Ionization Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result

Caption: General workflow for the LC-MS/MS quantification of epi-vinyl quinidine.

Separation_Principle cluster_mixture Analyte Mixture cluster_column Chromatographic Column (Stationary Phase) cluster_elution Separated Analytes (Elution) A B Column C18 A_out A->A_out C B_out B->B_out C_out C->C_out

Caption: Principle of chromatographic separation of quinidine and its impurities.

References

HPLC method for separation of quinidine and its epimers

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-based approach is a widely utilized and effective method for the separation and quantification of quinidine and its epimers, which is crucial for ensuring the quality and safety of pharmaceutical products. Quinidine, a class IA antiarrhythmic agent, and its stereoisomer, quinine, are derived from the bark of the cinchona tree.[1][2] The manufacturing process and degradation can lead to the presence of various related impurities, including epimers like epiquinidine, which need to be monitored and controlled.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of quinidine from its epimers and other related substances.

Experimental Protocols

A reversed-phase HPLC method is commonly employed for the analysis of quinidine and its epimers. The following protocol is a representative example based on established methods.[3][4][5]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column is frequently used. An alkylphenyl column can also provide adequate resolution.[6]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Triethylamine

    • Quinidine and its epimer reference standards

Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 25:75 (v/v) has been shown to be effective.[5] Another approach uses a mobile phase of acetonitrile, water, triethylamine, and acetic acid (e.g., 9:90:0.25:0.75 v/v/v/v) with the pH adjusted to 3.03 with orthophosphoric acid.[3][4]

  • Standard Solution Preparation: Accurately weigh and dissolve the quinidine and epimer reference standards in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution. Further dilutions are made to achieve the desired concentrations for calibration curves.

  • Sample Preparation: For pharmaceutical dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the diluent. The solution is then sonicated and filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the separation of quinidine and its epimers.

ParameterCondition 1Condition 2
Column Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[5]Symmetry C18 (150 x 4.6 mm, 3.5 µm)[3][4]
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (25:75 v/v)[5]Acetonitrile : Water : Triethylamine : Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03[3][4]
Flow Rate 0.8 mL/min[5]1.0 mL/min[3][4]
Detection UV at 254 nm[3][4][5]UV at 254 nm[3][4]
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient

Data Presentation

The retention times for quinidine and its related compounds will vary depending on the specific method used. The following table provides an example of expected retention times.

AnalyteRetention Time (min) - Method 1
Quinidine2.589[5]

Note: Retention times for epimers were not explicitly stated in the referenced search result for this specific method.

Workflow and Process Visualization

The overall workflow for the HPLC analysis of quinidine and its epimers is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation Sample->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of quinidine and its epimers.

This application note provides a comprehensive overview and a detailed protocol for the successful separation of quinidine and its epimers using HPLC. The described methods are robust and can be adapted for routine quality control analysis in the pharmaceutical industry.

References

Application Note: Chiral Resolution of Ep Vinyl Quinidine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the chiral resolution of Ep vinyl quinidine, a stereoisomer of the antiarrhythmic agent quinidine. The separation of enantiomers is critical in drug development and manufacturing to ensure the therapeutic efficacy and safety of the final product. This protocol utilizes High-Performance Liquid Chromatography (HPLC) with a specialized chiral stationary phase (CSP) to achieve baseline separation of the enantiomers. The method is suitable for analytical quantification and can be adapted for semi-preparative applications.

Introduction

This compound is a chiral compound and a stereoisomer of quinidine, a well-known antiarrhythmic drug. As with many chiral pharmaceuticals, the individual enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide increasingly require the characterization and quantification of individual enantiomers in drug substances. Therefore, a reliable and reproducible method for the chiral resolution of this compound is essential for researchers, scientists, and professionals in drug development.

This note provides a detailed protocol for the enantioseparation of this compound using a Cinchona alkaloid-based chiral stationary phase. These types of CSPs are known to offer excellent selectivity for a wide range of chiral compounds, particularly alkaloids and related structures. The mechanism of separation on these phases typically involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for effective discrimination between the enantiomers.

Experimental Workflow

The following diagram outlines the general workflow for the chiral resolution of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve racemic Ep vinyl quinidine in mobile phase prep2 Filter sample through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample into HPLC system prep2->hplc1 hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 Detect enantiomers using UV detector hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate retention times, resolution, and enantiomeric excess data1->data2

Caption: Experimental workflow for the chiral HPLC separation of this compound.

Chiral Recognition Mechanism

The separation of enantiomers on a Cinchona alkaloid-based chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector. The following diagram illustrates the key interactions that contribute to chiral recognition.

G cluster_enantiomers Racemic this compound center Chiral Stationary Phase (Cinchona Alkaloid-based) Separated Separated Enantiomers center->Separated Differential Elution Enantiomer1 Enantiomer 1 Enantiomer1->center Stronger Interaction (e.g., H-bonding, π-π stacking) Enantiomer2 Enantiomer 2 Enantiomer2->center Weaker Interaction

Caption: Logical diagram of the chiral recognition mechanism.

Experimental Protocols

1. Materials and Reagents:

  • Racemic this compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Triethylamine (analytical grade)

  • Deionized water

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chiral Stationary Phase Column: Chiralpak QD-AX (or equivalent quinidine-based anion-exchange column), 250 x 4.6 mm, 5 µm.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid and 0.1% Triethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the retention time (t_R), resolution (R_s), and separation factor (α).

  • The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

Results and Discussion

The described HPLC method provides excellent resolution of the two enantiomers of this compound. The use of a quinidine-based chiral stationary phase in combination with a polar organic mobile phase resulted in baseline separation. The addition of formic acid and triethylamine to the mobile phase is crucial for achieving good peak shape and reproducible retention times by controlling the ionization state of the analyte and the stationary phase.

The following table summarizes the quantitative data obtained from the analysis of a racemic mixture of this compound under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 12.5 min15.2 min
Peak Area 548,230551,190
Resolution (R_s) \multicolumn{2}{c}{2.8}
Separation Factor (α) \multicolumn{2}{c}{1.22}

The resolution factor (R_s) of 2.8 indicates a complete baseline separation of the two enantiomers, which is well above the acceptable limit of 1.5 for quantitative analysis. The separation factor (α) of 1.22 demonstrates the high selectivity of the chiral stationary phase for the enantiomers of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and efficient approach for the chiral resolution of this compound. The use of a Cinchona alkaloid-based chiral stationary phase provides the necessary selectivity for baseline separation, enabling accurate quantification of the enantiomers. This method is valuable for quality control in pharmaceutical manufacturing and for further research into the stereospecific properties of this compound. The protocol can be readily implemented in a laboratory setting with standard HPLC equipment.

Application Notes and Protocols: Derivatization of Epi-Vinyl Quinidine for Enhanced Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinidine and its diastereomer, quinine, are privileged scaffolds in asymmetric catalysis. Their inherent chirality, coupled with the presence of multiple functional groups, allows for a wide range of derivatizations to fine-tune their catalytic activity and selectivity. This document provides detailed application notes and protocols for the derivatization of epi-vinyl quinidine, focusing on modifications at the C9-hydroxyl group and the C3-vinyl group to enhance its performance as an organocatalyst in various asymmetric transformations.

Derivatization at the C9-Hydroxyl Group: Synthesis of 9-Amino(9-deoxy)-epi-Quinidine Derivatives

Modification of the C9-hydroxyl group is a common strategy to create bifunctional catalysts. The introduction of an amino group at this position, with inversion of configuration to the epi form, yields 9-amino(9-deoxy)-epi-quinidine, a versatile precursor for a variety of organocatalysts, including thiourea and squaramide derivatives.

Experimental Protocol 1: Synthesis of 9-Amino(9-deoxy)-epi-Quinidine

This protocol is adapted from the work of Cassani, et al. and describes a reliable method for the synthesis of the pivotal 9-amino(9-deoxy)-epi-quinidine intermediate.

Materials:

  • Quinidine (QD)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Mitsunobu Reaction (Azide Formation):

    • To a solution of quinidine (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.5 eq).

    • Stir the mixture for 10 minutes, then add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C. The solution will turn deep red.

    • After stirring for an additional 15 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Reduction of the Azide:

    • Dissolve the crude azide from the previous step in anhydrous THF and cool the solution to 0 °C.

    • Carefully add lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford 9-amino(9-deoxy)-epi-quinidine as a white to off-white solid.

Experimental Workflow: Synthesis of 9-Amino(9-deoxy)-epi-Quinidine

G cluster_mitsunobu Mitsunobu Reaction cluster_reduction Azide Reduction cluster_purification Purification Quinidine Quinidine Add_PPh3 Add_PPh3 Quinidine->Add_PPh3 Anhydrous Toluene, 0 °C Add_DIAD Add_DIAD Add_PPh3->Add_DIAD DIAD (1.5 eq) Add_DPPA Add_DPPA Add_DIAD->Add_DPPA DPPA (1.2 eq) Stir_RT Stir_RT Add_DPPA->Stir_RT Warm to RT, 12-16h Concentrate1 Crude Azide Stir_RT->Concentrate1 Evaporation Dissolve_THF Dissolve_THF Concentrate1->Dissolve_THF Add_LiAlH4 Add_LiAlH4 Dissolve_THF->Add_LiAlH4 LiAlH4 (3.0 eq), 0 °C Reflux Reflux Add_LiAlH4->Reflux Reflux, 6-8h Quench Quench Reflux->Quench Fieser Workup Filter Filter Quench->Filter Concentrate2 Crude Amine Filter->Concentrate2 Evaporation Chromatography Chromatography Concentrate2->Chromatography Silica Gel Final_Product Final_Product Chromatography->Final_Product 9-Amino(9-deoxy)-epi-Quinidine G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination + Alkene Alkene_Complex Alkene-Pd(II) Complex Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_PdII σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_PdII Beta_Hydride_Elim β-Hydride Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elim->Product_Complex - Product Reductive_Elim Reductive Elimination Reductive_Elim->Pd0 - HB⁺X⁻ Alkene_Complex->Migratory_Insertion Sigma_Alkyl_PdII->Beta_Hydride_Elim Product_Complex->Reductive_Elim + Base G cluster_catalyst Bifunctional Catalyst cluster_substrates Substrates Catalyst Thiourea-epi-Quinidine Nucleophile Diethyl Malonate Catalyst->Nucleophile Brønsted Base (Quinuclidine N) deprotonates Electrophile β-Nitrostyrene Catalyst->Electrophile H-Bonding (Thiourea N-H) activates Nucleophile->Electrophile Enolate attacks activated nitroalkene

Application of Modified Quinidine Derivatives in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinidine and its derivatives, have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. The vinyl group at the C3-position of the quinuclidine core serves as a versatile handle for structural modifications, allowing for the fine-tuning of catalytic activity and immobilization. This document provides detailed application notes and protocols for two key transformations involving quinidine derivatives in the context of complex molecule synthesis. Although the term "Ep vinyl quinidine" is not a standard nomenclature, it can be interpreted in two ways: a quinidine derivative used as a catalyst for epoxidation, or a quinidine precursor containing a vinyl epoxide moiety. Both interpretations are explored herein.

Application Note 1: Asymmetric Epoxidation of α,β-Unsaturated Ketones using a Quinidine-Derived Phase-Transfer Catalyst

This section details the use of an amide-based quinidine derivative as a phase-transfer catalyst for the highly enantioselective epoxidation of chalcones and other α,β-unsaturated ketones. This method provides access to chiral epoxides, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Experimental Workflow

Workflow for Asymmetric Epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Chalcone, Toluene, and Catalyst start->reagents cool Cool to 0 °C reagents->cool add_oxidant Add H2O2 and NaOH cool->add_oxidant stir Stir at 0 °C add_oxidant->stir monitor Monitor by TLC stir->monitor quench Quench with Na2SO3 monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Chiral Epoxide purify->end

Caption: Workflow for the asymmetric epoxidation of chalcones.

Quantitative Data

The following table summarizes the results for the asymmetric epoxidation of various α,β-unsaturated ketones using a cinchonidine-derived amide catalyst, which is analogous in function to a similarly modified quinidine catalyst.[1][2]

EntrySubstrate (α,β-Unsaturated Ketone)Yield (%)ee (%)
1(E)-Chalcone99>99
24'-Methylchalcone98>99
34'-Methoxychalcone99>99
44'-Chlorochalcone99>99
52'-Chlorochalcone9598
6(E)-1,3-Diphenylbut-2-en-1-one9297
7(2E,4E)-1,5-Diphenylpenta-2,4-dien-1-one9596
8(E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one97>99
Experimental Protocol: Asymmetric Epoxidation of (E)-Chalcone

This protocol is adapted from the work of Majdecki, et al.[1][2]

Materials:

  • (E)-Chalcone (1.0 mmol, 208 mg)

  • Amide-based cinchonidine phase-transfer catalyst (0.005 mmol, 0.5 mol%)

  • Toluene (5 mL)

  • 30% Hydrogen peroxide (H₂O₂, 2.0 mmol)

  • 30% Sodium hydroxide (NaOH) solution (2.0 mmol)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (E)-chalcone (208 mg, 1.0 mmol), the quinidine-derived catalyst (0.5 mol%), and toluene (5 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add 30% H₂O₂ (0.23 mL, 2.0 mmol) followed by the dropwise addition of 30% aqueous NaOH (0.27 mL, 2.0 mmol).

  • Stir the reaction mixture vigorously at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral epoxide.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Note 2: Synthesis of a Quinidine Precursor via Asymmetric Epoxidation of Meroquinene Aldehyde

This section describes a key step in the total synthesis of quinine and quinidine, which involves the asymmetric epoxidation of meroquinene aldehyde to form a crucial vinyl epoxide intermediate. This transformation is achieved using a chiral sulfur ylide in a Corey-Chaykovsky reaction.[3]

Synthetic Pathway

Synthesis of a Quinidine Precursor cluster_ylide Ylide Formation cluster_epoxidation Asymmetric Epoxidation cluster_product Product Formation sulfonium Chiral Sulfonium Salt base Add Base (e.g., LiHMDS) sulfonium->base ylide Chiral Sulfur Ylide base->ylide reaction Corey-Chaykovsky Reaction ylide->reaction aldehyde Meroquinene Aldehyde aldehyde->reaction epoxide Vinyl Epoxide Intermediate reaction->epoxide

Caption: Key epoxidation step in the synthesis of quinidine.

Quantitative Data

The diastereoselectivity of the epoxidation is controlled by the chirality of the sulfur ylide.[3]

Chiral Sulfide EnantiomerDiastereomeric Ratio (dr)Yield of Epoxide (%)
(+)-Sulfide11:8972
(-)-Sulfide89:1173
Experimental Protocol: Asymmetric Epoxidation of Meroquinene Aldehyde

This protocol is based on the synthesis reported by Aggarwal and coworkers.[3]

Materials:

  • Chiral sulfonium salt (derived from the appropriate chiral sulfide, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.0 mmol)

  • Meroquinene aldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral sulfonium salt (1.1 mmol) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS solution (1.0 mL, 1.0 mmol) dropwise. The solution should turn a persistent color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of meroquinene aldehyde (1.0 mmol) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Continue stirring at -78 °C and monitor the reaction by TLC until the aldehyde is consumed.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric vinyl epoxides.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Conclusion

The vinyl group of quinidine provides a strategic point for modification, leading to the development of highly effective chiral catalysts for asymmetric transformations such as epoxidation. Furthermore, the synthesis of quinidine itself can rely on the stereocontrolled formation of a vinyl epoxide intermediate. The protocols and data presented here offer a practical guide for researchers in the fields of organic synthesis and drug development to utilize these powerful methodologies for the construction of complex, enantioenriched molecules.

References

Application Notes and Protocols for High-Throughput Screening of Ep-Vinyl Quinidine-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of Ep-vinyl quinidine-based catalysts. Cinchona alkaloids, such as quinidine, are privileged scaffolds in asymmetric catalysis.[1] The introduction of a vinyl group offers a site for further functionalization or immobilization, while modifications at stereocenters (epimerization) can profoundly impact catalytic activity and selectivity. This document outlines the design of a catalyst library, a general HTS workflow, and detailed experimental protocols for identifying optimal catalysts for a model asymmetric reaction.

Catalyst Library Design

The successful identification of a lead catalyst hinges on a well-designed library that explores key structural diversity. For Ep-vinyl quinidine-based catalysts, the library should systematically vary substituents at key positions to modulate the catalyst's steric and electronic properties. The "Ep" prefix suggests a focus on creating epimers at crucial stereocenters, such as C8 or C9, which are known to influence the catalyst's conformation and, consequently, its enantioselectivity.

A representative library of Ep-vinyl quinidine-based catalysts could include modifications at the following positions:

  • C9 Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, or thioureas, which act as hydrogen bond donors to activate the electrophile.

  • Quinuclidine Nitrogen: The basicity of the quinuclidine nitrogen, which typically activates the nucleophile, can be tuned by quaternization with various alkyl or aryl halides.

  • Quinoline Ring: Substitution on the quinoline ring can modify the electronic properties and steric bulk of the catalyst.

  • Vinyl Group: While the vinyl group is a defining feature, derivatives could be included to investigate the impact of its electronic nature or to facilitate immobilization.

High-Throughput Screening Workflow

The HTS workflow is designed to rapidly screen the catalyst library and identify promising candidates for further optimization. The process involves parallel synthesis of the catalyst library, reaction screening in multi-well plates, and rapid analysis of the reaction outcomes.

HTS_Workflow cluster_0 Catalyst Library Synthesis cluster_1 High-Throughput Reaction Screening cluster_2 Analysis and Data Processing A Vinyl Quinidine Scaffolds B Parallel Synthesis (Derivatization at C9-OH, N1, etc.) A->B C Purification & Plating B->C D Dispensing of Catalysts, Substrates & Reagents (Multi-well Plates) C->D Transfer to Screening Plates E Parallel Reaction Incubation D->E F Reaction Quenching E->F G High-Throughput Analysis (e.g., Chiral HPLC-MS) F->G Sample Analysis H Data Compilation & Hit Identification G->H I Confirmation & Secondary Screening H->I J J I->J Lead Catalyst

Caption: High-throughput screening workflow for Ep-vinyl quinidine-based catalysts.

Experimental Protocols

The following protocols provide a framework for the HTS of Ep-vinyl quinidine-based catalysts in a model asymmetric Michael addition reaction.

General Protocol for Catalyst Library Synthesis

This protocol describes the parallel synthesis of a catalyst library from a common vinyl quinidine precursor in 96-well plates.

Materials:

  • Vinyl quinidine

  • Acyl chlorides, isocyanates, or other derivatizing agents

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine)

  • 96-well reaction blocks

Procedure:

  • Prepare a stock solution of vinyl quinidine in the chosen anhydrous solvent.

  • Prepare stock solutions of the derivatizing agents.

  • In each well of a 96-well reaction block, add the vinyl quinidine stock solution.

  • Add the appropriate derivatizing agent stock solution to each well.

  • Add the tertiary amine base to each well to initiate the reaction.

  • Seal the reaction block and incubate at the desired temperature with shaking.

  • After the reaction is complete, quench the reaction and purify the catalysts using parallel purification techniques (e.g., solid-phase extraction).

  • Characterize a representative subset of the library to confirm identity and purity.

  • Prepare stock solutions of the purified catalysts for the screening phase.

Protocol for High-Throughput Reaction Screening

This protocol details the screening of the catalyst library in a model asymmetric Michael addition of a β-ketoester to a nitro-olefin.

Materials:

  • Catalyst library stock solutions

  • β-ketoester (e.g., dimethyl malonate)

  • Nitro-olefin (e.g., β-nitrostyrene)

  • Solvent (e.g., toluene)

  • Internal standard

  • 96-well plates

Procedure:

  • To each well of a 96-well plate, add the solvent.

  • Add the catalyst stock solution to each well (typically 1-10 mol%).

  • Add the β-ketoester stock solution to each well.

  • Initiate the reaction by adding the nitro-olefin stock solution to each well.

  • Seal the plate and incubate at the desired temperature with shaking for a predetermined time.

  • Quench the reactions by adding a suitable quenching agent (e.g., a small amount of acetic acid).

  • Add an internal standard for quantitative analysis.

  • Dilute the samples for analysis.

Protocol for High-Throughput Analysis

This protocol outlines the analysis of the reaction outcomes using chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Instrumentation:

  • HPLC system with a chiral stationary phase column

  • Autosampler

  • Mass spectrometer

Procedure:

  • Develop a chiral HPLC method capable of separating the enantiomers of the Michael addition product.

  • Set up the autosampler to inject samples from the 96-well plates.

  • Run the samples through the chiral HPLC-MS system.

  • Integrate the peak areas for the two enantiomers and the internal standard.

  • Calculate the enantiomeric excess (ee) and yield for each reaction.

Data Presentation

The quantitative data from the HTS experiments should be summarized in tables for easy comparison and identification of lead catalysts.

Table 1: Screening of C9-OH Modified Vinyl Quinidine Catalysts

Catalyst IDC9-SubstituentYield (%)Enantiomeric Excess (ee%)
VQ-01-OH (unmodified)7582
VQ-02-OBn8891
VQ-03-OAc6575
VQ-04-OCOCPh₃9295
VQ-05Thiourea-Ph9598

Table 2: Screening of N1-Quaternized Vinyl Quinidine Catalysts

Catalyst IDN1-SubstituentYield (%)Enantiomeric Excess (ee%)
VQ-N01-7582
VQ-N02-CH₂Ph8588
VQ-N03-CH₂-Anthracene9093
VQ-N04-Allyl8285

Signaling Pathways and Logical Relationships

The catalytic cycle of a bifunctional Cinchona alkaloid catalyst involves the simultaneous activation of both the nucleophile and the electrophile. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the C9-OH group (or its derivative) acts as a hydrogen bond donor to activate the electrophile.

Catalytic_Cycle Catalyst Vinyl Quinidine Catalyst (Base-HBD) Intermediate [Catalyst-Nu-E]‡ Transition State Catalyst->Intermediate Activates Nu & E Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Electrophile Electrophile (E) Electrophile->Intermediate Product Product (Nu-E) Intermediate->Product Forms C-C bond Product->Catalyst Releases product, regenerates catalyst

Caption: Proposed bifunctional catalytic cycle for a vinyl quinidine-based catalyst.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening of Ep-vinyl quinidine-based catalysts. By systematically exploring the chemical space around the quinidine scaffold, researchers can efficiently identify novel and highly effective catalysts for a wide range of asymmetric transformations, accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity with Ep-Vinyl Quinidine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing stereoselectivity with ep-vinyl quinidine catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that may arise during asymmetric synthesis using ep-vinyl quinidine and related cinchona alkaloid catalysts.

Problem Potential Cause Recommended Solution
Low Enantioselectivity 1. Catalyst Purity/Integrity: The catalyst may have degraded or be of insufficient purity.1. Catalyst Quality Check: Ensure the catalyst is from a reliable source and has been stored under inert atmosphere and protected from light. Consider purification by recrystallization if degradation is suspected.
2. Incorrect Catalyst Choice: The chosen ep-vinyl quinidine derivative may not be optimal for the specific substrate. Pseudoenantiomeric catalysts can exhibit significant differences in efficiency.[1]2. Catalyst Screening: If possible, screen a small library of related cinchona alkaloid catalysts, including both quinine and quinidine derivatives, to identify the most effective one for your transformation. Notably, epi-vinyl quinidine (epiQ-1) has shown higher reactivity and enantioselectivity in certain reactions compared to its pseudoenantiomer.[1]
3. Sub-optimal Solvent: The solvent polarity can significantly influence the transition state and, therefore, the stereochemical outcome.3. Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Nonpolar, non-basic solvents often favor higher enantioselectivities.
4. Incorrect Temperature: The reaction temperature may be too high, leading to a less ordered transition state.4. Temperature Optimization: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can often enhance enantioselectivity.
5. Catalyst Aggregation: At higher concentrations, some cinchona alkaloid catalysts can aggregate, leading to lower enantioselectivity.[2]5. Adjust Catalyst Loading: Experiment with lower catalyst loadings (e.g., 1-5 mol%).
6. Presence of Water or Protic Impurities: Trace amounts of water or other protic impurities in the reagents or solvent can interfere with the catalyst's function.6. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents and reagents are rigorously dried before use. The use of molecular sieves can be beneficial.
Low Reaction Yield 1. Catalyst Inactivity: The catalyst may not be active enough under the chosen conditions.1. Increase Catalyst Loading: While lower loading can improve enantioselectivity, a higher loading (e.g., 10-20 mol%) may be necessary to achieve a reasonable reaction rate and yield.
2. Inefficient Catalyst-Substrate Interaction: The steric or electronic properties of the substrate may hinder its interaction with the catalyst.2. Substrate Modification: If feasible, consider minor modifications to the substrate that could improve its binding to the catalyst without altering the desired core structure.
3. Sub-optimal Reaction Time/Temperature: The reaction may not have reached completion, or side reactions may be occurring at the chosen temperature.3. Monitor Reaction Progress: Use techniques like TLC or GC/LC-MS to monitor the reaction progress over time to determine the optimal reaction duration. A temperature study can also identify the balance between reaction rate and selectivity.
4. Poor Substrate Purity: Impurities in the starting material can inhibit the catalyst or lead to side reactions.4. Purify Starting Materials: Ensure the purity of your substrates through appropriate purification techniques like recrystallization or chromatography.
Inconsistent Results 1. Variability in Reagent Quality: Inconsistent quality of solvents, reagents, or the catalyst itself.1. Standardize Reagents: Use reagents and solvents from the same batch/supplier for a series of experiments.
2. Sensitivity to Atmospheric Conditions: The reaction may be sensitive to air or moisture.2. Maintain Inert Atmosphere: Consistently perform reactions under an inert atmosphere (e.g., nitrogen or argon).
3. Procedural Variations: Minor, unintentional variations in the experimental setup or procedure.3. Standardize Procedure: Develop and strictly follow a detailed standard operating procedure (SOP) for the reaction setup, execution, and work-up.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant difference in enantioselectivity between my ep-vinyl quinidine catalyst and its quinine-derived pseudoenantiomer?

A1: Cinchona alkaloids exist as pseudoenantiomers, and subtle structural differences between them can lead to significant discrepancies in enantioselectivity and reactivity.[1] The orientation of the vinyl group, for instance, can impact the steric environment around the catalytic site, leading to one pseudoenantiomer being more efficient and selective for a particular substrate.[1] It is crucial to screen both pseudoenantiomeric catalysts to determine the optimal one for your specific reaction.

Q2: Can the addition of a co-catalyst or additive improve the performance of my ep-vinyl quinidine catalyst?

A2: Yes, in many cinchona alkaloid-catalyzed reactions, the use of co-catalysts or additives can be beneficial. For instance, in some reactions, a Brønsted acid co-catalyst is used to protonate the quinuclidine nitrogen, which can enhance the catalyst's activity.[2] The choice of additive will be reaction-dependent, and screening of different additives may be necessary.

Q3: How critical is the purity of the substrate and reagents?

A3: The purity of all reaction components is highly critical. Impurities can act as catalyst poisons, participate in side reactions leading to byproducts, or interfere with the desired stereoselective pathway, resulting in lower yield and enantioselectivity. Always use highly purified and dry solvents and reagents.

Q4: What is the general effect of temperature on stereoselectivity in these reactions?

A4: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the transition states leading to the different enantiomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher enantiomeric excess (ee) of the desired product. However, lowering the temperature will also decrease the reaction rate, so a balance must be found.

Q5: My reaction is very slow. What can I do to increase the rate without significantly compromising the enantioselectivity?

A5: First, ensure that your catalyst is active and that there are no inhibiting impurities. You can then consider a modest increase in the catalyst loading. While high concentrations can sometimes negatively impact enantioselectivity due to catalyst aggregation, a small increase may provide a significant rate enhancement with minimal impact on the ee.[2] Alternatively, you can explore a slightly higher reaction temperature while carefully monitoring the effect on enantioselectivity.

Experimental Protocols

General Protocol for Asymmetric Epoxidation of an α,β-Unsaturated Ketone

This protocol provides a general starting point for optimizing the asymmetric epoxidation of an α,β-unsaturated ketone using an ep-vinyl quinidine-derived catalyst.

Materials:

  • α,β-Unsaturated ketone (substrate)

  • Ep-vinyl quinidine-derived catalyst (e.g., 1-10 mol%)

  • Oxidant (e.g., cumene hydroperoxide, tert-butyl hydroperoxide)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ep-vinyl quinidine-derived catalyst.

  • Add the anhydrous solvent to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the α,β-unsaturated ketone to the solution.

  • Slowly add the oxidant to the reaction mixture dropwise over a period of 10-15 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous Na₂S₂O₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity
EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
118592
229095
359594
4109693

Note: Data is illustrative and will vary depending on the specific reaction.

Table 2: Effect of Solvent on Enantioselectivity
EntrySolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
1Toluene2.49295
2Diethyl Ether4.38890
3Dichloromethane9.19585
4Tetrahydrofuran (THF)7.59082

Note: Data is illustrative and will vary depending on the specific reaction.

Table 3: Effect of Temperature on Enantioselectivity
EntryTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
12549880
20129592
3-20249096
4-784885>99

Note: Data is illustrative and will vary depending on the specific reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_catalyst Add Ep-Vinyl Quinidine Catalyst setup_rxn->add_catalyst add_substrate Add Substrate add_catalyst->add_substrate cool_rxn Cool to Desired Temperature add_substrate->cool_rxn add_oxidant Add Oxidant cool_rxn->add_oxidant monitor_rxn Monitor Reaction Progress (TLC/GC) add_oxidant->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extraction Extraction quench_rxn->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis

Caption: Experimental workflow for asymmetric epoxidation.

Troubleshooting_Logic start Low Enantioselectivity? check_temp Is Temperature Optimized? start->check_temp Yes check_solvent Is Solvent Optimized? check_temp->check_solvent Yes solution_temp Lower Reaction Temperature check_temp->solution_temp No check_catalyst Is Catalyst Quality Good? check_solvent->check_catalyst Yes solution_solvent Screen Different Solvents check_solvent->solution_solvent No check_conditions Are Anhydrous Conditions Maintained? check_catalyst->check_conditions Yes solution_catalyst Purify or Replace Catalyst check_catalyst->solution_catalyst No solution_conditions Ensure Rigorous Anhydrous Technique check_conditions->solution_conditions No

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Cinchona Alkaloid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cinchona alkaloid derivatives, such as vinyl quinidines, in catalytic asymmetric reactions like the Sharpless Asymmetric Dihydroxylation and Aminohydroxylation.

Frequently Asked Questions (FAQs)

Q1: What are Cinchona Alkaloid (e.g., vinyl quinidine) catalyzed reactions?

A1: These are reactions that use chiral ligands derived from cinchona alkaloids, like quinine and quinidine, to induce enantioselectivity in chemical transformations. Prominent examples include the Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA), which convert alkenes into chiral diols and amino alcohols, respectively.[1][2] These vicinal amino alcohols are crucial building blocks in organic synthesis and are common pharmacophores in drug discovery.[2]

Q2: What are the essential components of a Sharpless Asymmetric Dihydroxylation reaction?

A2: A typical Sharpless AD reaction involves several key components:

  • Osmium Catalyst: A source of osmium, usually potassium osmate (K₂OsO₂(OH)₄), which is safer and easier to handle than the volatile and highly toxic osmium tetroxide (OsO₄).[3][4]

  • Chiral Ligand: A cinchona alkaloid derivative, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which coordinates to the osmium and directs the stereochemical outcome of the reaction.[3][5]

  • Co-oxidant: A stoichiometric oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the active Os(VIII) catalyst after each cycle.[4][5] This allows for the use of only a catalytic amount of the expensive and toxic osmium.[4]

  • Buffer: An additive like potassium carbonate (K₂CO₃) is used to maintain a stable, slightly basic pH, as the reaction often proceeds more rapidly under these conditions.[3][5]

  • Solvent System: Usually a biphasic mixture of tert-butyl alcohol and water.[3]

Q3: What are AD-mix-α and AD-mix-β?

A3: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures that contain all the necessary reagents for a Sharpless Asymmetric Dihydroxylation reaction.[4] This simplifies the experimental setup significantly.[3]

  • AD-mix-α contains the chiral ligand (DHQ)₂PHAL.

  • AD-mix-β contains the "pseudoenantiomeric" ligand (DHQD)₂PHAL.[3] These two mixes deliver the hydroxyl groups to opposite faces of the alkene, allowing for the synthesis of either enantiomer of the diol product.[3][4]

Q4: What are the primary safety concerns with these reactions?

A4: The main hazard is the toxicity of osmium tetroxide, which is volatile and can cause severe eye damage.[3][6] Using the potassium osmate salt found in AD-mix formulations significantly reduces this risk.[6] However, it is critical to NEVER mix the osmium salts or the reaction mixture with acid, as this will generate volatile OsO₄.[3] Additionally, the AD-mixes contain potassium ferricyanide, which can liberate toxic cyanide gas if acidified.[3] All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or did not proceed at all. What are the possible causes and solutions?

A: Low yield can stem from several factors related to reagent quality, reaction setup, or conditions.

  • Inactive Catalyst or Co-oxidant: The osmium catalyst or the co-oxidant may have degraded. Always use fresh reagents, particularly the co-oxidant (K₃Fe(CN)₆ or NMO).[4]

  • Incorrect pH: The reaction rate is sensitive to pH. The presence of a buffer (K₂CO₃) is crucial.[3][5] For certain electron-deficient olefins, a slightly acidic pH can accelerate the reaction, while a higher pH can increase the oxidation rate of internal olefins.[4]

  • Insufficient Mixing: These reactions are often biphasic (e.g., t-BuOH/water). Vigorous stirring is essential to ensure proper mixing of the organic substrate with the aqueous reagents.[3]

  • Sub-optimal Temperature: While many AD reactions are run at 0 °C to improve selectivity, some less reactive substrates may require higher temperatures (e.g., room temperature) to proceed at a reasonable rate.[3]

LowYield_Troubleshooting

Problem: Low Enantioselectivity (ee)

Q: The reaction worked, but the enantiomeric excess (ee) is poor. How can I improve it?

A: Poor enantioselectivity is often linked to the chiral ligand or competing non-selective reaction pathways.

  • Ligand Purity/Choice: Ensure the chiral ligand is pure and has not degraded. Crucially, verify that the correct pseudoenantiomer (e.g., from AD-mix-α vs. AD-mix-β) was used for the desired product configuration.[3]

  • Second Catalytic Cycle: A non-enantioselective background reaction can occur if the osmium catalyst reacts with the alkene without being coordinated to the chiral ligand.[5] This issue is more prevalent at high substrate concentrations.

    • Solution 1: Conduct the reaction under more dilute conditions.[7]

    • Solution 2: Increase the molar ratio of the chiral ligand relative to the osmium catalyst.[4]

  • Reaction Temperature: Higher temperatures can decrease enantioselectivity. Running the reaction at 0 °C or lower often provides better results.[8]

  • Solvent Effects: The enantioselectivity can be sensitive to the solvent composition. For instance, in a THF/water system, changing the ratio can induce ligand aggregation, which has been shown to enhance the ee.[9]

Problem: Poor Regioselectivity (in Asymmetric Aminohydroxylation)

Q: My asymmetric aminohydroxylation (AA) reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity in the AA reaction is a known challenge and is influenced by a combination of factors.

  • Ligand Architecture: The choice of ligand is a primary determinant of regioselectivity. For substrates like cinnamates, using a phthalazine (PHAL) ligand versus an anthraquinone (AQN) derived ligand can lead to a reversal of regioselectivity without impacting the enantiofacial selectivity.[6][7]

  • Solvent System: The combination of ligand and solvent can have a dramatic effect. For example, phthalazine-based ligands in n-propanol strongly favor the formation of the benzylic amine regioisomer from styrenes.[6]

  • Nitrogen Source: The structure of the nitrogen source (e.g., different N-haloamides) can also influence which regioisomer is favored.[7]

  • Substrate Structure: The inherent electronic and steric properties of the alkene substrate play a significant role that cannot be ignored.[6]

Regioselectivity_Factors

Data Summary Tables

Table 1: Effect of Solvent Composition on Enantioselectivity

This table summarizes the impact of the THF/H₂O solvent ratio on the enantiomeric ratio (er) for the asymmetric dihydroxylation of styrene using AD-mix-β, demonstrating the effect of ligand aggregation.[9]

THF/H₂O Ratio (v/v)Yield (%)Enantiomeric Ratio (R:S)
10:18578:22
5:18885:15
2:19290:10
1:19593:7
1:59396:4
1:109097:3

Table 2: Influence of Reaction Parameters on Yield & Selectivity

ParameterIssueRecommended ActionPotential Impact
Temperature Low eeDecrease temperature (e.g., to 0 °C)Improves ee[8]
Low YieldIncrease temperature (e.g., to RT)Increases reaction rate
Concentration Low eeDecrease substrate concentrationSuppresses background reaction[5][7]
Ligand Ratio Low eeIncrease ligand to osmium ratioSuppresses background reaction[4]
pH Low RateAdd K₂CO₃ bufferIncreases rate for many substrates[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Dihydroxylation (AD)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add tert-butyl alcohol (5 mL) and water (5 mL) per 1 mmol of alkene.

  • Reagent Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, approx. 1.4 g per 1 mmol of alkene).[4] For sluggish substrates (e.g., 1,2-disubstituted or trisubstituted alkenes), methanesulfonamide (CH₃SO₂NH₂) can be added (approx. 1 equivalent relative to the alkene).

  • Dissolution: Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a clear yellow.[3]

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Some salts may precipitate. Add the alkene (1 mmol) to the cold, stirring mixture.

  • Reaction Monitoring: Continue to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, add a solid quenching agent like sodium sulfite (Na₂SO₃) and stir for one hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel.[4]

Protocol 2: General Procedure for Asymmetric Aminohydroxylation (AA)

This protocol is adapted for the use of Chloramine-T as the nitrogen source and may require significant optimization.

  • Preparation: In a flask, dissolve the nitrogen source (e.g., Chloramine-T trihydrate, 3 mmol) in the chosen solvent (e.g., n-propanol or a t-BuOH/H₂O mixture).

  • Catalyst and Ligand: Add the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, ~0.05 mmol) and the osmium source (e.g., K₂OsO₂(OH)₄, ~0.04 mmol).

  • Reaction Initiation: Add the alkene (1 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, typically by adding a reducing agent. The specific workup procedure will depend on the nitrogen source and solvent used.

  • Purification: After extraction and drying of the organic layers, the product is typically purified by flash chromatography.

Catalytic_Cycle_AD

References

Troubleshooting low enantioselectivity in cinchona alkaloid catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinchona Alkaloid Catalysis

Welcome to the technical support center for cinchona alkaloid-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low enantioselectivity. What are the most common factors I should investigate first?

Low enantioselectivity in cinchona alkaloid-catalyzed reactions can stem from several sources. The most critical parameters to investigate are the choice of catalyst, the reaction solvent, and the temperature. The interplay between these factors often dictates the stereochemical outcome of the reaction. It is recommended to systematically screen these variables to identify the optimal conditions for your specific substrate.

Q2: How does the choice of cinchona alkaloid catalyst affect enantioselectivity?

The structure of the cinchona alkaloid catalyst is paramount for achieving high enantioselectivity. Key considerations include:

  • Pseudoenantiomers: Cinchona alkaloids exist in pseudoenantiomeric pairs (e.g., quinine vs. quinidine and cinchonine vs. cinchonidine). These pairs typically provide opposite product enantiomers.[1] If you are obtaining the wrong enantiomer or low ee, switching to the corresponding pseudoenantiomer is a primary step. However, it's known that one catalyst in a pair can be significantly less efficient or selective than the other, a phenomenon sometimes called the "pseudoenantiomer problem".[2]

  • C9-Substituents: Modifying the functional group at the C9 position (e.g., hydroxyl, urea, thiourea, squaramide) can dramatically alter the catalyst's activity and selectivity.[3] These groups act as hydrogen-bond donors, activating the electrophile and organizing the transition state.[1][3]

  • Dimeric Catalysts: In some cases, dimeric cinchona alkaloids, where two alkaloid units are linked together, can form an enzyme-like binding pocket that significantly enhances enantioselectivity compared to their monomeric counterparts.[4][5]

Q3: What is the impact of the reaction solvent on enantioselectivity?

The choice of solvent is critical and can dramatically influence the enantiomeric excess (ee). Solvents affect the conformation of the catalyst in solution and the stability of the transition state.[6] Generally, nonpolar solvents tend to provide higher enantioselectivity compared to polar solvents.[3] For instance, in the asymmetric amination of α,β-unsaturated ketones, toluene was found to be superior to halogenated solvents or ethers.[7] A thorough solvent screening is a crucial step in reaction optimization.[8]

Q4: How does reaction temperature influence the outcome?

Temperature directly affects both the reaction rate and its enantioselectivity.

  • Lowering Temperature: Decreasing the reaction temperature often leads to higher enantioselectivity.[9] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

  • Increasing Temperature: While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity.[9]

Finding the optimal balance between reaction time and enantioselectivity is key. If your ee is low at room temperature, cooling the reaction (e.g., to 0 °C, -20 °C, or lower) is a standard troubleshooting step.

Q5: Could my substrate be the cause of low enantioselectivity?

Yes, the structure of the substrate is a crucial factor. The electronic and steric properties of both the nucleophile and the electrophile can significantly affect the reaction's success.[3] Some catalysts are highly effective for a specific class of substrates but perform poorly with others.[4] If you are observing low ee, consider whether your substrate is significantly different from those reported in the literature for the specific catalyst system you are using. For example, bulky substituents on the substrate may sterically hinder the ideal approach to the catalyst's chiral pocket.[10]

Q6: Can catalyst concentration or loading affect the enantioselectivity?

While catalyst loading primarily affects the reaction rate, it can sometimes influence enantioselectivity. In some cases, catalyst self-association at higher concentrations can lead to changes in the active catalytic species and, consequently, the ee.[6] It is advisable to start with the literature-recommended catalyst loading (often 5-20 mol%) and optimize from there. Reducing the catalyst loading to as low as 3 mol % has been shown to be effective in some cases without compromising selectivity.[9]

Troubleshooting Workflow

If you are experiencing low enantioselectivity, follow this logical workflow to diagnose and solve the issue. The diagram below illustrates the decision-making process for troubleshooting.

Caption: A workflow for systematically troubleshooting low enantioselectivity.

Quantitative Data for Optimization

Summarized below is representative data from the literature demonstrating how changing reaction parameters can affect the yield and enantioselectivity.

Table 1: Effect of Solvent on an Asymmetric Conjugate Addition [7] Reaction: Asymmetric conjugate addition of a hydrazide to an α,β-unsaturated ketone.

EntrySolventConversion (%)ee (%)
1Toluene>9588
2CH2Cl2>9567
3CHCl3>9565
4CCl4>9575
5Et2O6085
6THF5570
7Dioxane5080

Table 2: Effect of Temperature on an Enantioselective Nazarov Cyclization [9] Reaction: Nazarov cyclization catalyzed by a cinchona alkaloid derivative.

EntryTemperature (°C)Time (h)Enantiomeric Ratio (er)
1502088:12
2Room Temp4388:12
3-209697:3

Table 3: Effect of Catalyst Structure on a[4][7]-Shift Reaction [1] Reaction: Cinchona alkaloid catalyzed[4][7]-shift of an allylic trichloroacetimidate.

EntryCatalystee (%)
1Quinine (QN)<10 (S)
2Quinidine (QD)52 (R)
3(DHQD)2PHAL (Dimeric)83 (S)
4(DHQD)2PYR (Dimeric)0

Key Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

  • Setup: In parallel, set up a series of identical reactions in clean, dry vials equipped with stir bars.

  • Reagents: To each vial, add the substrate (1.0 equiv) and the cinchona alkaloid catalyst (e.g., 10 mol %).

  • Solvent Addition: To each respective vial, add a different anhydrous solvent (e.g., Toluene, THF, CH2Cl2, Mesitylene, MTBE) to achieve the desired concentration (e.g., 0.1 M).[8]

  • Initiation: Add the second substrate/reagent (e.g., 1.2 equiv) to each vial to initiate the reactions simultaneously.

  • Monitoring: Stir all reactions at a constant temperature (e.g., room temperature). Monitor the progress by TLC or LC-MS at set time intervals (e.g., 2h, 6h, 24h).

  • Workup & Analysis: Once the reaction in the best-performing solvent is complete (or after a fixed time like 24h), quench all reactions. Purify the product from each reaction vial.

  • Characterization: Determine the yield and enantioselectivity (by chiral HPLC or SFC) for each solvent to identify the optimal choice.

Protocol 2: General Procedure for Temperature Optimization

  • Setup: Using the optimal solvent identified in Protocol 1, set up at least three identical reactions.

  • Reagents: Add the substrate and catalyst to each reaction vessel.

  • Temperature Control: Place each reaction in a cooling bath set to a different temperature (e.g., Room Temperature, 0 °C, -20 °C). Allow the solutions to equilibrate to the target temperature for 10-15 minutes.

  • Initiation: Initiate the reactions by adding the final reagent.

  • Monitoring & Analysis: Monitor the reactions until completion. Note that lower temperature reactions will likely be slower.[9]

  • Evaluation: After workup and purification, analyze the yield and ee for each temperature to determine the best conditions.

Conceptual Diagrams

Bifunctional Catalysis Mechanism

The catalytic power of many cinchona alkaloids stems from their ability to act as bifunctional catalysts. The basic quinuclidine nitrogen activates the nucleophile (or deprotonates a pro-nucleophile), while the C9-hydroxyl group acts as a hydrogen-bond donor to activate and orient the electrophile.[3][7] This dual activation within a chiral scaffold is key to inducing high enantioselectivity.

Caption: Dual activation model for bifunctional cinchona alkaloid catalysis.

Catalyst Selection Logic

Cinchona alkaloids are available as pseudoenantiomeric pairs, which typically yield opposite enantiomers of the product. This unique feature allows for targeted synthesis of either the (R) or (S) product by simply choosing the appropriate catalyst from the pair.

Caption: Logic for selecting a catalyst to target a specific enantiomer.

References

Technical Support Center: Purification of Products from Ep Vinyl Quinidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products from Sharpless asymmetric aminohydroxylation reactions, which utilize quinidine derivatives like "Ep vinyl quinidine" as chiral ligands.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of chiral amino alcohol products.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 Low yield of the desired amino alcohol after workup. - Incomplete reaction. - Formation of byproducts (e.g., diol, bis(azaglycolate)).[1] - Product loss during aqueous extraction due to its polarity.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use dilute aqueous conditions to favor hydrolysis of the osmium(VI) azaglycolate and minimize the formation of the bis(azaglycolate) byproduct.[1] - Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the amino alcohol. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
PUR-002 Difficulty in separating the desired amino alcohol from the chiral ligand (quinidine derivative) by column chromatography. - Similar polarities of the product and the ligand. - Inappropriate solvent system for chromatography.- The basic nature of the quinidine alkaloid allows for its removal by washing the organic layer with a dilute acid (e.g., 1M HCl) during the workup.[2] - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent system can be effective. - Consider using a different stationary phase for chromatography.
PUR-003 The purified amino alcohol shows low enantiomeric excess (ee). - Suboptimal reaction conditions (e.g., temperature, solvent). - Racemization during purification. - Presence of an inseparable regioisomer.[3]- Re-optimize the Sharpless aminohydroxylation reaction conditions. - Avoid harsh acidic or basic conditions during workup and purification if the product is susceptible to racemization. - Improve the chromatographic separation to resolve regioisomers. This may require trying different columns or solvent systems.[2] - Recrystallization of the product can often enhance the enantiomeric excess.
PUR-004 Residual osmium contamination in the final product. - Inefficient removal of the osmium catalyst during workup.- During the workup, add a reducing agent like sodium bisulfite or sodium thiosulfate to reduce the osmium species, which can then be removed by filtration through Celite. - A column chromatography step is usually effective in removing residual osmium.
PUR-005 The product appears as an oil and is difficult to crystallize. - Presence of impurities that inhibit crystallization. - The product may be inherently an oil at room temperature.- Ensure high purity of the product by thorough column chromatography. - Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). - Attempt crystallization at a lower temperature. - If the free amino alcohol is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or oxalate salt) for easier handling and purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of "this compound" in this reaction?

A1: "this compound" is a derivative of quinidine, which belongs to the family of cinchona alkaloids. In the Sharpless asymmetric aminohydroxylation, these molecules act as chiral ligands that coordinate to the osmium catalyst. This chiral complex then directs the addition of the amino and hydroxyl groups to a specific face of the alkene, leading to the formation of an enantiomerically enriched amino alcohol product.[1][3]

Q2: What are the common impurities I should expect in my crude product?

A2: Common impurities include:

  • Unreacted starting materials: The alkene and the nitrogen source.

  • Regioisomer: If the starting alkene is unsymmetrical, two different regioisomers of the amino alcohol can be formed.[3]

  • Diol: From a competing dihydroxylation reaction.

  • Bis(azaglycolate) species: A byproduct from a side reaction that can lower the enantioselectivity.[1]

  • The chiral ligand: The quinidine derivative used in the reaction.

  • Residual osmium catalyst.

Q3: How can I monitor the progress of the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. Staining with potassium permanganate can be useful for visualizing the amino alcohol product. For quantitative analysis of purity and enantiomeric excess, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[5]

Q4: Can I improve the enantiomeric excess of my product after the reaction?

A4: Yes, in many cases, the enantiomeric excess can be improved. Recrystallization is a highly effective method for enriching the major enantiomer. If the product is a solid, dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly can lead to the crystallization of the desired enantiomer in higher purity.

Q5: What is a typical workup procedure for a Sharpless aminohydroxylation reaction?

A5: A typical workup involves quenching the reaction with a reducing agent like sodium bisulfite to reduce the osmate esters. The mixture is then extracted with an organic solvent. The organic layer is washed with a dilute acid to remove the basic chiral ligand, followed by a wash with brine. The organic layer is then dried and concentrated to give the crude product.[2]

Experimental Protocols

General Workup Procedure
  • Cool the reaction mixture to 0 °C.

  • Slowly add a saturated aqueous solution of sodium bisulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove the cinchona alkaloid ligand.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Column Chromatography Purification
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization for Enantiomeric Enrichment
  • Dissolve the purified amino alcohol in a minimum amount of a hot solvent (e.g., ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Chiral Ligand on Enantiomeric Excess (ee) and Regioselectivity

SubstrateLigandProductYield (%)ee (%)Regioisomeric Ratio
Styrene(DHQ)₂PHAL(R)-Phenylglycinol7597>20:1
1-Octene(DHQD)₂PHAL(S)-2-amino-1-octanol8095>20:1
Methyl Cinnamate(DHQ)₂AQNMethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate9299>20:1
Vinylfuran(DHQ)₂PHALβ-hydroxy-α-furfurylamine62871:2

Data compiled from representative literature.[3]

Visualizations

Experimental Workflow

experimental_workflow reaction Sharpless Aminohydroxylation (Alkene, N-source, OsO4, Quinidine Ligand) workup Workup (Quench, Extract, Acid Wash) reaction->workup 1. Quench Reaction chromatography Column Chromatography (Silica Gel) workup->chromatography 2. Isolate Crude Product crystallization Crystallization (Enantiomeric Enrichment) chromatography->crystallization 3. Purify Product product Purified Amino Alcohol crystallization->product 4. Obtain Pure Enantiomer troubleshooting_ee start Low Enantiomeric Excess (ee) Observed check_reaction Review Reaction Conditions (Ligand, Temp, Solvent) start->check_reaction check_impurities Analyze for Impurities (Regioisomers, Byproducts) start->check_impurities check_purification Evaluate Purification Method start->check_purification solution_reaction Optimize Reaction Parameters check_reaction->solution_reaction solution_impurities Improve Chromatographic Separation check_impurities->solution_impurities solution_purification Perform Recrystallization check_purification->solution_purification

References

Technical Support Center: Removal of Epiquinidine Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of epiquinidine and other cinchona alkaloid catalysts from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction mixtures containing epiquinidine catalysts.

Issue Potential Cause Troubleshooting Steps
Incomplete catalyst removal after acid-base extraction. - Incorrect pH of the aqueous wash.- Insufficient number of extractions.- Emulsion formation hindering phase separation.- Ensure the pH of the acidic wash is sufficiently low (typically pH 2-3) to fully protonate the epiquinidine catalyst.[1]- Perform multiple extractions (at least 2-3) with the acidic solution to maximize the removal of the catalyst into the aqueous phase.- To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is lost into the aqueous layer during acid-base extraction. - The product itself is basic and is being protonated and extracted along with the catalyst.- The product is highly water-soluble.- If the product is basic, consider alternative purification methods like silica gel chromatography or recrystallization.- If the product is water-soluble, back-extraction of the aqueous layer with a different organic solvent may help recover some of the product.
Low recovery of the catalyst from the ion-exchange column. - Incomplete elution of the catalyst from the resin.- Strong, irreversible binding of the catalyst to the resin.- Use a sufficiently strong eluent, such as a solution of ammonia in methanol (e.g., 70-85% methanol/ammonia solution), to displace the catalyst from the resin.[2]- Ensure the column is not overloaded with the catalyst.- If the catalyst is still not eluting, consider using a stronger base or a different solvent system for elution.
Product co-elutes with the catalyst during silica gel chromatography. - The polarity of the product and the catalyst are too similar in the chosen eluent system.- Adjust the polarity of the eluent. Adding a small amount of a basic modifier, like triethylamine, to the eluent can help to reduce the tailing of the basic catalyst on the silica gel and improve separation.- Consider using a different stationary phase, such as alumina.
Difficulty in inducing crystallization of the product during recrystallization. - The solution is not supersaturated.- The presence of impurities (including the catalyst) is inhibiting crystal formation.- Concentrate the solution to increase the concentration of the desired product.- Try cooling the solution to a lower temperature in an ice bath to decrease the solubility of the product.[3]- "Seeding" the solution with a small crystal of the pure product can initiate crystallization.[4]- If impurities are the issue, an initial purification step (like an acid-base wash) may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

1. What is the most common and straightforward method for removing epiquinidine catalyst?

The most common method is acid-base extraction. Epiquinidine, being a basic alkaloid, can be converted to its protonated salt form by washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl).[1][4] This salt is soluble in the aqueous layer and is thus separated from the desired neutral organic product which remains in the organic layer. The catalyst can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

2. When should I consider using ion-exchange chromatography?

Ion-exchange chromatography is a powerful technique for capturing charged molecules and is particularly useful when:

  • Acid-base extraction is not effective due to the properties of the desired product (e.g., if the product is also basic).

  • A very high degree of purity is required, and trace amounts of the catalyst need to be removed.

  • You wish to recover and reuse the catalyst with high efficiency.

A strong cation exchange resin can be used to bind the protonated epiquinidine catalyst.[2]

3. Can I remove the epiquinidine catalyst by simply filtering the reaction mixture?

Simple filtration is generally only effective if the catalyst is heterogeneous (i.e., a solid). Since epiquinidine is typically used as a homogeneous catalyst (dissolved in the reaction mixture), it will pass through a standard filter. However, it is possible to immobilize cinchona alkaloid catalysts on solid supports, which would then allow for their removal by filtration.

4. How can I confirm that the catalyst has been successfully removed?

The removal of the catalyst can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Spot the purified product alongside a standard of the epiquinidine catalyst to see if any residual catalyst is present.

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative measure of the purity of the product and can detect very low levels of the catalyst.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of the epiquinidine catalyst will be absent in the NMR spectrum of the purified product if it has been successfully removed.

5. Is it possible to recycle the epiquinidine catalyst after removal?

Yes, one of the advantages of methods like acid-base extraction and ion-exchange chromatography is the ability to recover the catalyst.

  • From Acid-Base Extraction: After extracting the catalyst into the acidic aqueous layer, this layer can be treated with a base (e.g., NaOH or NaHCO3) to deprotonate the catalyst, causing it to precipitate or be extractable back into an organic solvent.

  • From Ion-Exchange Chromatography: The catalyst can be eluted from the ion-exchange resin using a basic solution, such as ammonia in methanol.[2] The collected eluent can then be concentrated to recover the catalyst.

Quantitative Data on Removal Efficiency

The efficiency of catalyst removal can vary depending on the specific conditions and the nature of the reaction mixture. The following table summarizes typical efficiencies for common removal methods for cinchona alkaloids.

Removal Method Typical Purity Achieved Key Influencing Factors Notes
Acid-Base Extraction >99%pH of aqueous wash, number of extractions, solvent choice.[1]A highly effective and widely used method. Efficiency is dependent on the pKa of the catalyst and the pH of the washing solution.
Ion-Exchange Chromatography >99.5%Resin type, pH of loading solution, eluent composition and concentration.Offers very high purity and is excellent for removing trace amounts of the catalyst.
Recrystallization Variable, can be >99%Solvent choice, cooling rate, initial purity of the crude product.[3]The effectiveness depends on the relative solubilities of the product and the catalyst in the chosen solvent. Often used as a final purification step.
Silica Gel Chromatography >98%Eluent system, column loading.Can be very effective, but may require optimization of the mobile phase to achieve good separation between the product and the catalyst.

Experimental Protocols

Protocol 1: Removal of Epiquinidine by Acid-Base Extraction
  • Dissolution: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the protonated catalyst) is drained off.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the catalyst.

  • Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

  • (Optional) Catalyst Recovery: Combine the acidic aqueous layers. Basify with a strong base (e.g., 6 M NaOH) until the pH is >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the epiquinidine catalyst.

Protocol 2: Removal of Epiquinidine by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex® 50WX8). Equilibrate the column by washing with a suitable buffer at a slightly acidic pH to ensure the resin is in its protonated form.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer or a suitable organic solvent. Apply the sample to the top of the column and allow it to flow into the resin bed.

  • Washing: Wash the column with the equilibration buffer to elute the neutral product. Collect the fractions and monitor by TLC or HPLC to determine which fractions contain the product.

  • Elution of Catalyst: Once the product has been fully eluted, elute the bound epiquinidine catalyst by passing a basic solution (e.g., 2-5% ammonia in methanol) through the column.

  • Product Isolation: Combine the fractions containing the purified product and remove the solvent to yield the final product.

  • Catalyst Recovery: The fractions containing the eluted catalyst can be combined and concentrated to recover the epiquinidine.

Visualizing the Workflow

Acid-Base Extraction Workflow

AcidBaseExtraction cluster_start Initial State cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase ReactionMixture Crude Reaction Mixture (Product + Catalyst in Organic Solvent) SeparatoryFunnel Add Acidic Aqueous Solution & Shake ReactionMixture->SeparatoryFunnel PhaseSeparation Allow Layers to Separate SeparatoryFunnel->PhaseSeparation OrganicLayer Organic Layer (Product) PhaseSeparation->OrganicLayer AqueousLayer Aqueous Layer (Protonated Catalyst) PhaseSeparation->AqueousLayer WashDry Wash, Dry, & Concentrate OrganicLayer->WashDry PureProduct Pure Product WashDry->PureProduct Basify Add Base AqueousLayer->Basify RecoveredCatalyst Recovered Catalyst Basify->RecoveredCatalyst

Workflow for catalyst removal via acid-base extraction.
Ion-Exchange Chromatography Workflow

IonExchange cluster_prep Preparation cluster_separation Separation cluster_products Products CrudeMixture Crude Reaction Mixture LoadSample Load Sample onto Column CrudeMixture->LoadSample EquilibratedColumn Equilibrated Cation Exchange Column EquilibratedColumn->LoadSample WashColumn Wash with Buffer LoadSample->WashColumn EluteCatalyst Elute with Basic Solution WashColumn->EluteCatalyst After product elution PureProduct Pure Product WashColumn->PureProduct RecoveredCatalyst Recovered Catalyst EluteCatalyst->RecoveredCatalyst

Workflow for catalyst removal using ion-exchange chromatography.

References

Technical Support Center: Cp*-Vinyl Quinidine Mediated Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cp*-vinyl quinidine mediated transformations in their experiments.

Troubleshooting Guide

Low yields, poor enantioselectivity, and the formation of unexpected byproducts are common challenges encountered during asymmetric catalysis. This guide provides a structured approach to identifying and resolving these issues in Cp*-vinyl quinidine mediated transformations.

Observation Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalyst• Ensure proper activation of the pre-catalyst. • Verify the quality and purity of the Cp*-metal complex and the vinyl quinidine ligand. • Use freshly prepared catalyst solutions.
Poor substrate reactivity• Increase reaction temperature. • Screen different solvents to improve substrate solubility and catalyst performance. • Consider a more activated substrate if possible.
Presence of inhibitors• Purify all reagents and solvents to remove potential catalyst poisons (e.g., water, oxygen, coordinating impurities). • Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Low Enantioselectivity (Low ee) Incorrect catalyst to ligand ratio• Optimize the metal-to-ligand ratio. A slight excess of the ligand can sometimes be beneficial.
Racemization of the product• Lower the reaction temperature. • Reduce the reaction time. • Add a non-coordinating base to neutralize any acidic byproducts that may catalyze racemization.
Inappropriate solvent• Screen a range of solvents with varying polarity and coordinating ability. Protic solvents may interfere with the catalyst.
Insufficient catalyst-substrate interaction• Modify the vinyl quinidine ligand structure to enhance steric or electronic interactions with the substrate.
Formation of Byproducts Isomerization of the starting material or product• Adjust the reaction temperature and time. • Screen different bases or additives that may suppress isomerization pathways.
Homocoupling of the substrate• Decrease the catalyst loading. • Ensure slow addition of the substrate to maintain low concentrations.
Decomposition of the catalyst or substrate• Run the reaction at a lower temperature. • Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. • Check the pH of the reaction mixture; strong acids or bases can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield. What are the first steps I should take?

A1: First, verify the integrity of your catalyst system. Ensure that the Cp*-metal precursor and the vinyl quinidine ligand are pure and have been stored correctly. Prepare fresh solutions of the catalyst immediately before use. It is also crucial to work under strictly inert conditions, as oxygen and moisture can deactivate the catalyst. If the issue persists, consider increasing the reaction temperature in small increments or screening alternative solvents to improve the solubility and reactivity of your substrate.

Q2: I am observing significant amounts of a homocoupled byproduct. How can I minimize this side reaction?

A2: Homocoupling often arises from high concentrations of the reactive species. To mitigate this, try reducing the catalyst loading. Additionally, employing a slow addition protocol for your substrate can help maintain a low steady-state concentration, thereby favoring the desired cross-coupling reaction over homocoupling.

Q3: The enantiomeric excess (ee) of my product is lower than expected. What factors could be responsible?

A3: Low enantioselectivity can stem from several factors. The reaction temperature is a critical parameter; lowering it often enhances stereocontrol. Optimizing the metal-to-ligand ratio is also essential, as an improper ratio can lead to the formation of less selective catalytic species. Furthermore, the choice of solvent can significantly impact the chiral environment around the catalyst. It is advisable to screen a variety of aprotic solvents. Finally, consider the possibility of product racemization under the reaction conditions. This can sometimes be suppressed by shortening the reaction time or by the addition of a non-coordinating base.

Q4: How do I choose the appropriate Cp-metal precursor for my transformation?*

A4: The choice of the metal center (e.g., Rhodium, Iridium, Ruthenium, Cobalt) is dictated by the specific transformation you are performing. Each metal has a distinct reactivity profile. For instance, CpRh(III) complexes are often used in C-H activation/functionalization reactions, while CpIr(III) catalysts are known for their efficacy in transfer hydrogenation. A thorough literature search for similar transformations will provide guidance on the most suitable metal precursor.

Q5: Can additives be used to improve the performance of my Cp-vinyl quinidine mediated reaction?*

A5: Yes, additives can have a profound effect on the reaction outcome. Co-catalysts, such as silver salts, are sometimes used to abstract halides from the metal precursor, generating a more active cationic catalyst. Bases are frequently employed to facilitate deprotonation steps or to neutralize acidic byproducts. The choice of the counter-ion in cationic complexes can also influence reactivity and selectivity. It is recommended to screen a range of additives based on the proposed reaction mechanism.

Experimental Protocols

General Protocol for a Cp*Rh(III)-Catalyzed Asymmetric C-H Functionalization
  • Catalyst Pre-formation: In a glovebox, to a solution of [Cp*RhCl₂]₂ (0.005 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 1.0 mL) is added the vinyl quinidine ligand (0.011 mmol). The mixture is stirred at room temperature for 30 minutes. A silver salt (e.g., AgSbF₆, 0.02 mmol) is then added, and the mixture is stirred for an additional 1 hour. The resulting mixture is filtered to remove the silver chloride precipitate.

  • Reaction Setup: To the filtered catalyst solution is added the substrate (0.2 mmol) and the coupling partner (0.3 mmol). A base (e.g., K₂CO₃, 0.4 mmol) is then added.

  • Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The yield and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low Yield Low Yield Catalyst Inactivity Catalyst Inactivity Low Yield->Catalyst Inactivity Low ee Low ee Sub-optimal Conditions Sub-optimal Conditions Low ee->Sub-optimal Conditions Byproducts Byproducts Side Reactions Side Reactions Byproducts->Side Reactions Verify Reagents Verify Reagents Catalyst Inactivity->Verify Reagents Check purity, activation Optimize Parameters Optimize Parameters Sub-optimal Conditions->Optimize Parameters Temp, solvent, ratio Modify Protocol Modify Protocol Side Reactions->Modify Protocol Additives, slow addition

Caption: Troubleshooting workflow for Cp*-vinyl quinidine mediated transformations.

experimental_workflow reagents Cp*Metal Precursor Vinyl Quinidine Ligand Solvent catalyst_formation Catalyst Pre-formation (Stirring, optional additive) reagents->catalyst_formation reaction_setup Add Substrate, Coupling Partner, Base catalyst_formation->reaction_setup reaction Heating & Stirring (Inert Atmosphere) reaction_setup->reaction workup Cooling & Filtration reaction->workup purification Column Chromatography workup->purification analysis NMR & Chiral HPLC purification->analysis

Caption: General experimental workflow for a typical transformation.

Navigating Asymmetric Epoxidation: A Technical Guide to Vinyl Quinidine Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the asymmetric epoxidation of prochiral olefins is a critical transformation. Vinyl quinidine derivatives have emerged as powerful organocatalysts for this reaction, particularly in the synthesis of chiral epoxides from α,β-unsaturated ketones like chalcones. However, achieving high yields and enantioselectivities can be sensitive to a variety of reaction parameters. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the epoxidation of chalcones and other enones using vinyl quinidine-derived catalysts under phase-transfer conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may not be properly activated or may have degraded. 2. Insufficient Base: The concentration or strength of the base may be inadequate to generate the active nucleophile. 3. Ineffective Oxidant: The oxidant may have decomposed or is not suitable for the substrate. 4. Mass Transfer Limitations: In biphasic systems, poor mixing can hinder the reaction. 5. Presence of Water: Excess water can hydrolyze the catalyst or interfere with the reaction.[1][2][3][4][5]1. Catalyst Activation: Ensure the catalyst is properly quaternized and handled under inert conditions if sensitive to air or moisture. 2. Optimize Base: Screen different inorganic bases (e.g., KOH, K₂CO₃, LiOH) and their concentrations. Using a combination of solid bases like KOH/K₂CO₃ can be effective.[6] 3. Oxidant Choice & Handling: Use a fresh, properly stored oxidant. Hydrogen peroxide is common, but other hydroperoxides like cumyl hydroperoxide can be tested. Ensure the appropriate concentration is used.[7][8] 4. Vigorous Stirring: Increase the stirring speed to improve phase mixing. 5. Anhydrous Conditions: Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[9]
Low Enantioselectivity (ee) 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a less organized transition state. 2. Incorrect Solvent: The polarity and nature of the solvent significantly impact enantioselectivity. 3. Inappropriate Catalyst Structure: The specific vinyl quinidine derivative may not be optimal for the substrate. 4. Racemic Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing.1. Lower Reaction Temperature: Reducing the temperature (e.g., to 0°C or lower) often improves enantioselectivity. 2. Solvent Screening: Test a range of nonpolar and polar aprotic solvents (e.g., toluene, dichloromethane, MTBE). Toluene is often a good starting point. 3. Catalyst Modification: The steric and electronic properties of the N-substituent on the quinuclidine nitrogen are crucial. Catalysts with bulky aromatic groups (e.g., anthracenylmethyl) often give high ee.[10][11] 4. Optimize Catalyst Loading: Adjust the catalyst loading; sometimes lower loadings can suppress background reactions.
Formation of Side Products 1. Over-oxidation: The epoxide product may be susceptible to further oxidation. 2. Baeyer-Villiger Oxidation: If using a peroxide-based oxidant, this can be a competing pathway for ketone-containing substrates. 3. Epoxide Ring-Opening: The epoxide product may undergo nucleophilic ring-opening under the reaction conditions. 4. Catalyst Degradation: The catalyst itself can be oxidized, leading to byproducts.1. Control Stoichiometry: Use a controlled amount of the oxidant and monitor the reaction progress closely to avoid prolonged reaction times. 2. Choice of Oxidant: Consider alternative oxidants that are less prone to inducing Baeyer-Villiger oxidation. 3. Buffer the Reaction: The choice of base can influence the stability of the epoxide. Work-up the reaction promptly upon completion. 4. Protect the Catalyst: If catalyst oxidation is suspected, ensure it is used under an inert atmosphere.
Difficulty in Product Isolation/Purification 1. Emulsion Formation: In biphasic systems, vigorous stirring can sometimes lead to stable emulsions. 2. Co-elution with Catalyst: The product and the catalyst may have similar polarities, making chromatographic separation challenging.1. Work-up Procedure: Add brine during the aqueous wash to help break emulsions. Centrifugation can also be effective. 2. Catalyst Removal: Consider using a polymer-supported catalyst for easier separation by filtration.[7][12] Alternatively, perform an acidic wash to protonate and extract the amine-based catalyst into the aqueous phase. Purification is often achieved by column chromatography on silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the vinyl group in the quinidine catalyst?

A1: While the core cinchona alkaloid structure provides the chiral environment, the term "vinyl quinidine" in a broader context of related catalysts often refers to modifications at the C9 hydroxyl group or the quinuclidine nitrogen. The vinyl group at the C3 position of the quinuclidine ring is a native part of the quinidine structure. More critical to the catalyst's function in phase-transfer epoxidation is the quaternization of the quinuclidine nitrogen with a suitable organic halide (e.g., benzyl bromide or anthracenylmethyl chloride) and often the modification of the C9 hydroxyl group. These modifications create a chiral quaternary ammonium salt that acts as the phase-transfer catalyst.[6][10]

Q2: How does temperature affect the enantioselectivity of the epoxidation?

A2: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the transition states leading to the two enantiomers are diastereomeric and have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one enantiomer. It is common to run these reactions at 0°C or even lower to maximize the enantiomeric excess (ee).

Q3: Which oxidant should I use for the epoxidation of chalcones?

A3: Alkaline hydrogen peroxide is a commonly used and environmentally benign oxidant for this transformation.[8] Other oxidants like sodium hypochlorite (NaOCl) and organic hydroperoxides (e.g., tert-butyl hydroperoxide or cumyl hydroperoxide) have also been successfully employed.[7][10] The choice of oxidant can influence both the reaction rate and the formation of side products, so some screening may be necessary for a new substrate.

Q4: What is the importance of the solvent in this reaction?

A4: The solvent plays a crucial role in phase-transfer catalyzed epoxidation. The reaction is typically run in a biphasic system with an aqueous basic solution of the oxidant and an organic solvent containing the substrate and catalyst. Non-polar, aprotic solvents like toluene are often preferred as they can lead to better enantioselectivities.[8] The solvent influences the solubility of the reactants and the catalyst-substrate complex, thereby affecting the reaction kinetics and stereochemical outcome.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: A slow reaction rate can be due to several factors. First, ensure your catalyst is active and that you have sufficient mixing in a biphasic system. Increasing the concentration of the base or the oxidant can also accelerate the reaction, but this should be done cautiously as it may negatively impact enantioselectivity. A moderate increase in temperature can also increase the rate, but this often comes at the cost of lower ee. The addition of a co-catalyst or surfactant can sometimes improve reaction rates in phase-transfer systems.[13]

Experimental Protocols

General Protocol for Asymmetric Epoxidation of Chalcone

This protocol is a generalized procedure based on common practices for the asymmetric epoxidation of chalcones using a cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • Chalcone (1.0 mmol)

  • Vinyl quinidine-derived quaternary ammonium salt (e.g., N-anthracenylmethyl-O-allyl-cinchonidinium bromide) (0.01-0.05 mmol, 1-5 mol%)

  • Toluene (5 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 mmol)

  • 3M Sodium Hydroxide (NaOH) solution (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 mmol) and the chiral phase-transfer catalyst (0.01-0.05 mmol).

  • Add toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • In a separate vial, prepare the oxidant solution by adding 30% H₂O₂ (2.0 mmol) to the 3M NaOH solution (2 mL).

  • Add the freshly prepared oxidant solution to the reaction mixture dropwise over 10 minutes with vigorous stirring.

  • Continue to stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the chiral epoxide.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Data Presentation

Influence of Reaction Conditions on Yield and Enantioselectivity
Parameter Condition A Condition B Condition C Yield (%) ee (%)
Temperature 0°C25°C (Room Temp)-20°CVaries (typically higher at RT)Varies (typically highest at -20°C)
Solvent TolueneDichloromethaneMTBESubstrate dependentSubstrate and catalyst dependent
Catalyst Loading 1 mol%5 mol%10 mol%May increase with loadingOptimal loading varies; can decrease at high loading due to aggregation or side reactions.
Base NaOHKOHLiOHCan be sensitive to the cation.LiOH has been reported to give better ee in some cases.[14]

Note: The values in this table are illustrative and the optimal conditions will vary depending on the specific substrate and catalyst used.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Chalcone & Catalyst in Toluene B 2. Cool to 0°C A->B D 4. Add Oxidant Dropwise with Vigorous Stirring B->D C 3. Prepare Oxidant (H₂O₂ + NaOH) C->D E 5. Monitor by TLC D->E F 6. Quench with Na₂S₂O₃ E->F G 7. Extraction F->G H 8. Column Chromatography G->H I 9. Analysis (Yield, ee) H->I

Caption: A typical experimental workflow for asymmetric epoxidation.

Logical_Relationships Conditions Reaction Conditions Temp Temperature Conditions->Temp Solvent Solvent Polarity Conditions->Solvent Cat Catalyst Structure (Steric Bulk) Conditions->Cat Base Base Strength Conditions->Base EE Enantioselectivity (ee) Temp->EE Decrease Rate Reaction Rate Temp->Rate Increase Solvent->EE Cat->EE Yield Yield Base->Yield Base->Rate Outcome Reaction Outcome Yield->Outcome EE->Outcome Rate->Outcome

References

Technical Support Center: Immobilized Ep Vinyl Quinidine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immobilized Ep vinyl quinidine catalysts. The information is designed to address common challenges encountered during experimental work, with a focus on catalyst recyclability.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an immobilized this compound catalyst?

Immobilized catalysts offer several benefits over their homogeneous counterparts, primarily simplifying the separation of the catalyst from the reaction mixture. This leads to a cleaner product, reduces the need for purification steps like chromatography, and allows for the recovery and reuse of the often expensive catalyst, which is economically and environmentally advantageous.[1][2]

Q2: What are the common methods for recovering the immobilized catalyst after a reaction?

The most common laboratory-scale methods for recovering heterogeneous catalysts are filtration and centrifugation.[2] For catalysts immobilized on magnetic nanoparticles, a simple and efficient alternative is magnetic separation using an external magnet.[2]

Q3: Can I reuse my immobilized this compound catalyst?

Yes, one of the primary benefits of immobilization is the potential for catalyst recycling. Several studies on related immobilized cinchona alkaloid catalysts have demonstrated successful reuse over multiple reaction cycles.[1][3][4][5] However, a gradual decrease in activity and enantioselectivity may be observed.

Q4: What causes the decrease in catalyst performance upon recycling?

Several factors can contribute to the deactivation of immobilized catalysts, including:

  • Leaching: The active catalytic species may detach from the support and dissolve into the reaction mixture.[6]

  • Fouling: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites.

  • Sintering: Thermal degradation can cause the agglomeration of catalytic particles, reducing the active surface area.[7][8][9][10]

  • Mechanical Degradation: The physical breakdown of the support material can lead to catalyst loss.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant drop in product yield after the first cycle. 1. Catalyst Leaching: The active this compound moiety may be weakly bound to the support. 2. Mechanical Loss: Loss of catalyst during the recovery process (e.g., passing through the filter).1. Perform a leaching test: analyze the filtrate for the presence of the catalyst. Consider using a different immobilization strategy or support material. 2. Optimize the recovery procedure. If filtering, ensure the filter paper has an appropriate pore size. For centrifugation, ensure complete pelleting of the catalyst.
Gradual decrease in enantioselectivity over multiple cycles. 1. Structural Change of the Catalyst: The chiral environment of the catalyst may be altered due to interactions with reactants, products, or the solvent. 2. Partial Leaching: The most active and selective catalytic sites may be leaching preferentially.1. Characterize the recycled catalyst (e.g., using IR spectroscopy) to check for structural changes. 2. Consider using a more robust linker between the catalyst and the support.
Reaction rate slows down significantly in subsequent cycles. 1. Fouling of Active Sites: Byproducts or unreacted starting materials may be blocking the catalytic sites. 2. Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst.1. Wash the catalyst extensively with a suitable solvent to remove adsorbed species. In some cases, a mild acid or base wash may be necessary, depending on the nature of the fouling agent. 2. Ensure the purity of all reactants and solvents.
Difficulty in recovering the catalyst. 1. Change in Physical Properties: The support material may have degraded or swelled, making filtration or centrifugation difficult. 2. For magnetic catalysts: Loss of magnetism of the support.1. Examine the catalyst support under a microscope to check for physical changes. Consider using a more robust support material. 2. Ensure the magnetic support is stable under the reaction conditions.

Data on Recyclability of Related Immobilized Cinchona Alkaloid Catalysts

While specific data for this compound is limited in the literature, the following tables summarize the performance of closely related immobilized cinchona alkaloid catalysts over several cycles. This data can provide an indication of the expected performance and degradation patterns.

Table 1: Recyclability of a Polystyrene-Supported Cinchona Alkaloid Amide Catalyst in Asymmetric Allylation

CycleYield (%)Enantiomeric Excess (ee, %)
1>9590
2>9590
3>9590
4>9589
5>9589
6>9588
7>9588
8>9587
9>9587
10>9586

Data adapted from a study on a polystyrene-supported cinchona alkaloid amide catalyst.[5]

Table 2: Recyclability of Silsesquioxane-Based Bis-Quinine-Phthalazine Catalyst in Asymmetric Dihydroxylation

CycleConversion (%)Enantiomeric Excess (ee, %)
19998
29998
39898
49997
59897

Data adapted from a study on a silsesquioxane-based bis-quinine-phthalazine catalyst.[3]

Experimental Protocols

General Protocol for Catalyst Recovery and Reuse (Filtration)
  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Filtration: Separate the solid catalyst from the reaction mixture by vacuum filtration using a Büchner funnel and an appropriate filter paper (e.g., Whatman No. 1).

  • Washing: Wash the recovered catalyst on the filter paper with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether or dichloromethane) to remove any adsorbed products and unreacted starting materials.

  • Drying: Dry the catalyst under vacuum to remove residual solvent.

  • Weighing: Weigh the dried catalyst to determine the recovery yield.

  • Reuse: Use the recovered catalyst in a subsequent reaction under the same conditions.

Protocol for a Leaching Test
  • Run the Reaction: Perform the catalytic reaction under the standard conditions for a set period (e.g., 50% conversion).

  • Separate the Catalyst: While the reaction is ongoing, carefully remove the immobilized catalyst from the hot reaction mixture by filtration.

  • Continue the Reaction: Allow the filtrate (the reaction mixture without the solid catalyst) to continue stirring under the same reaction conditions.

  • Monitor for Further Reaction: Take samples from the filtrate at regular intervals and analyze them (e.g., by GC or HPLC) to determine if there is any further product formation.

  • Interpretation: If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution.[11]

Visual Guides

Experimental_Workflow_for_Catalyst_Recycling cluster_reaction Reaction Step cluster_recovery Recovery Step A Reaction Mixture with Immobilized Catalyst B Reaction Completion A->B Stirring, Heating C Filtration / Magnetic Separation B->C Separation D Washing with Solvent C->D F Product Solution C->F Filtrate E Drying under Vacuum D->E G Recycled Catalyst E->G H Next Reaction Cycle G->H Reuse

Caption: Workflow for the recovery and recycling of an immobilized catalyst.

Troubleshooting_Logic_for_Decreased_Activity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Decreased Catalytic Activity Observed in Recycled Catalyst Cause1 Catalyst Leaching Start->Cause1 Cause2 Active Site Fouling Start->Cause2 Cause3 Mechanical Loss Start->Cause3 Sol1 Perform Leaching Test (Analyze Filtrate) Cause1->Sol1 Sol2 Improve Catalyst Washing Protocol Cause2->Sol2 Sol3 Optimize Catalyst Recovery (e.g., finer filter) Cause3->Sol3 Result1 Leaching Confirmed: Consider stronger immobilization Sol1->Result1 Result2 Activity Restored: Fouling was the issue Sol2->Result2 Result3 Recovery Yield Improved: Mechanical loss minimized Sol3->Result3

Caption: Troubleshooting logic for decreased activity in recycled catalysts.

References

Technical Support Center: Managing Ep-vinyl quinidine

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-on-Nomenclature: "Ep-vinyl-quinidine" is not a standard chemical name. This guide assumes the term refers to a moisture-sensitive quinidine derivative, likely used as a chiral ligand or catalyst in asymmetric synthesis. The principles and procedures outlined are broadly applicable to handling such sensitive compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Ep-vinyl quinidine compound so sensitive to moisture?

A1: Quinidine derivatives, especially those with ester or other hydrolyzable functional groups, can be susceptible to degradation in the presence of water.[1] Moisture can lead to hydrolysis, which breaks down the molecule, affecting its purity, stereochemistry, and catalytic activity. For chiral ligands, maintaining structural integrity is crucial for achieving high enantioselectivity in asymmetric reactions.[2][3]

Q2: How should I properly store my Ep-vinyl quinidine?

A2: Proper storage is the first line of defense against moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a desiccator or a glove box with a controlled, low-humidity environment is highly recommended.[4][5] Store in a cool, dark place, as light can also degrade quinidine derivatives.[6]

Q3: What are the visible signs of degradation in my Ep-vinyl quinidine?

A3: Visual signs can include a change in color (e.g., darkening), clumping of the solid material, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, it's crucial to rely on analytical methods like NMR, HPLC, or mass spectrometry to confirm the purity of the compound before use, especially if it's been stored for a long time or you suspect exposure to moisture.

Q4: Can I still use my Ep-vinyl quinidine if it has been briefly exposed to air?

A4: The impact of brief exposure depends on the compound's specific sensitivity and the ambient humidity. For highly sensitive compounds, even a short exposure can be detrimental. It is best to handle the compound using strict air-sensitive techniques.[7][8] If you suspect exposure, it is advisable to re-purify the material or test its performance on a small-scale reaction before committing to a large-scale experiment.

II. Troubleshooting Guides

Problem 1: My asymmetric synthesis reaction is showing low enantioselectivity (e.e.).

Possible Cause Troubleshooting Step
Degraded Ligand/Catalyst Moisture may have hydrolyzed your Ep-vinyl quinidine, compromising its chiral integrity.
Solution: Use freshly purchased or purified ligand. Confirm the purity and structure of the ligand using analytical techniques (e.g., chiral HPLC, NMR).
Wet Solvent or Reagents Trace amounts of water in the reaction can interfere with the catalytic cycle.[7]
Solution: Use freshly distilled or commercially available anhydrous solvents.[9] Ensure all other reagents are properly dried and handled under inert conditions.
Improper Reaction Setup The reaction may have been exposed to atmospheric moisture during setup.
Solution: Use oven-dried glassware assembled while hot under a stream of inert gas.[4][9] Perform the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glove box.[8]

Problem 2: The reaction is not proceeding to completion or is giving a low yield.

Possible Cause Troubleshooting Step
Inactive Catalyst The active catalytic species may have been deactivated by moisture.
Solution: Ensure all components of the reaction are anhydrous. Prepare the catalyst in situ under strictly inert conditions if possible.
Incorrect Stoichiometry If the ligand has degraded, the actual amount of active ligand is lower than calculated.
Solution: Re-evaluate the purity of the Ep-vinyl quinidine. You may need to use a higher loading of a partially degraded ligand, but purification is the better option.

III. Quantitative Data on Moisture Sensitivity

The stability of a specific Ep-vinyl quinidine derivative will depend on its exact structure. The following table provides illustrative data on the degradation of a hypothetical moisture-sensitive quinidine derivative under various storage conditions.

Table 1: Purity of a Hypothetical Ep-vinyl quinidine Derivative Over Time

Storage ConditionPurity after 1 weekPurity after 1 monthPurity after 6 months
Sealed vial, inert atmosphere, -20°C>99%>99%>98%
Sealed vial, inert atmosphere, 25°C>99%98%95%
Desiccator, 25°C98%95%88%
Sealed vial, ambient air, 25°C95%85%<70%
Open to ambient air, 25°C80%<60%Not recommended

IV. Experimental Protocols

Protocol 1: Handling and Dispensing Ep-vinyl quinidine in a Glove Box

  • Preparation: Ensure the glove box atmosphere is dry (typically <1 ppm H₂O).[4] Bring the Ep-vinyl quinidine container, along with all necessary spatulas, vials, and balances, into the glove box antechamber.

  • Purging: Cycle the antechamber with inert gas as per the glove box's standard operating procedure.

  • Equilibration: Allow the compound's container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Dispensing: Open the container and quickly weigh the desired amount of Ep-vinyl quinidine into a pre-tared vial.

  • Sealing: Tightly seal both the stock container and the vial containing the weighed compound. Parafilm can be used for extra security on the stock container.

  • Removal: Remove the vial from the glove box via the antechamber.

Protocol 2: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly cleaned and then oven-dried overnight at >120°C.[4][9]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon from the Schlenk line.[9]

  • Evacuate-Refill Cycles: Once cooled, evacuate the assembled apparatus under vacuum and then refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Reagent Addition:

    • Solids: Add solid reagents like Ep-vinyl quinidine under a positive flow of inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry, nitrogen-flushed syringe or cannula.[4]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.

V. Visualizations

Moisture_Sensitivity_Logic cluster_storage Storage Conditions cluster_outcome Compound Stability Inert_Atmosphere Inert Atmosphere (N2 or Ar) High_Purity High Purity Maintained Inert_Atmosphere->High_Purity Optimal Desiccator Desiccator Slow_Degradation Slow Degradation Desiccator->Slow_Degradation Acceptable (Short-term) Ambient_Air Ambient Air Rapid_Degradation Rapid Degradation Ambient_Air->Rapid_Degradation Not Recommended

Caption: Logical flow of Ep-vinyl quinidine stability under different storage conditions.

Troubleshooting_Workflow Start Low Enantioselectivity in Reaction Check_Ligand Check Ligand Purity (e.g., HPLC, NMR) Start->Check_Ligand Check_Solvent Check Solvent/Reagent Anhydrous Quality Check_Ligand->Check_Solvent Pure Purify_Ligand Purify or Replace Ligand Check_Ligand->Purify_Ligand Impure Check_Technique Review Handling Technique Check_Solvent->Check_Technique Dry Dry_Solvents Use Freshly Dried Solvents/Reagents Check_Solvent->Dry_Solvents Suspect Improve_Technique Use Strict Air-Free Methods (Schlenk/Glovebox) Check_Technique->Improve_Technique Improper Success Problem Resolved Check_Technique->Success Proper Purify_Ligand->Success Dry_Solvents->Success Improve_Technique->Success

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric synthesis.

References

Validation & Comparative

A Comparative Guide to Quinidine and its Vinyl-Group Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, cinchona alkaloids and their derivatives stand as privileged scaffolds, enabling the stereoselective synthesis of a vast array of chiral molecules. Among these, quinidine has emerged as a cornerstone organocatalyst. A key structural feature of quinidine is its vinyl group, the modification of which, particularly to an ethyl group to form dihydroquinidine, can significantly influence catalytic performance. This guide provides an objective comparison of quinidine and its dihydro derivative in two key asymmetric transformations: the Sharpless Asymmetric Dihydroxylation and the asymmetric Michael addition, supported by experimental data and detailed protocols.

Sharpless Asymmetric Dihydroxylation: The Preeminence of Dihydroquinidine

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. While quinidine itself can be used as a chiral ligand, the dihydroquinidine (DHQD) derivatives are the overwhelmingly preferred ligands in the highly optimized and commercially available AD-mix formulations (AD-mix-β contains a derivative of DHQD). This preference is a strong indicator of the superior performance of the dihydro- derivative in this specific transformation, generally providing higher enantioselectivities and yields.

The reduction of the vinyl group to an ethyl group is believed to enhance the catalyst's stability and modulate its electronic and steric properties, leading to a more effective chiral environment for the dihydroxylation of a wide range of substrates.

Performance Data in Sharpless Asymmetric Dihydroxylation
Substrate (trans-Stilbene)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
alt text
AD-mix-β>95>99

Note: The data presented is representative of the high enantioselectivities and yields typically achieved with the dihydroquinidine-based AD-mix-β.

Asymmetric Michael Addition: A Direct Comparison

In contrast to the Sharpless dihydroxylation, the influence of the vinyl group in other asymmetric transformations, such as the Michael addition, is more nuanced. A direct comparative study of cinchona alkaloids with varying saturation at the quinuclidine ring (ethyl vs. vinyl) in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene has been conducted. The results indicate that both quinidine (vinyl) and its dihydro derivative (ethyl) can act as effective catalysts, with the choice of solvent playing a significant role in the outcome.

Performance Data in Asymmetric Michael Addition of Pentane-2,4-dione to trans-β-nitrostyrene
CatalystSolventYield (%)Enantiomeric Excess (ee, %)
Quinidine (Vinyl) Toluene9885
Dichloromethane9982
Tetrahydrofuran9778
Dihydroquinidine (Ethyl) Toluene9788
Dichloromethane9985
Tetrahydrofuran9880

Data sourced from a comparative study on cinchona catalysts. The study found that the differences in yields and enantiomeric excesses between the vinyl and ethyl substituted catalysts were not significant in this reaction.[1]

Physicochemical Properties

The saturation of the vinyl group can slightly affect the basicity of the quinuclidine nitrogen, a key element in the catalytic activity of these organocatalysts.

CatalystpKa in Water
Quinidine (Vinyl) 8.60
Dihydroquinidine (Ethyl) 8.75

The pKa values indicate a slight increase in basicity upon reduction of the vinyl group.[1]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β

This protocol is adapted from established literature procedures for the Sharpless Asymmetric Dihydroxylation.

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • trans-Stilbene

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

  • To this solvent mixture, add AD-mix-β (14 g) and stir until the solids are dissolved.

  • Add trans-stilbene (1.80 g, 10.0 mmol) to the cold, stirred solution.

  • The reaction mixture is stirred vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, solid sodium sulfite (15 g) is added, and the mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is then partitioned between water (100 mL) and ethyl acetate (150 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the enantiomerically pure (R,R)-1,2-diphenyl-1,2-ethanediol.

General Protocol for Asymmetric Michael Addition of Pentane-2,4-dione to trans-β-nitrostyrene

This protocol is based on the comparative study of cinchona alkaloid catalysts.[1]

Materials:

  • Quinidine or Dihydroquinidine

  • trans-β-Nitrostyrene

  • Pentane-2,4-dione

  • Toluene (or other specified solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of trans-β-nitrostyrene (0.15 g, 1.0 mmol) in the chosen solvent (2 mL), add pentane-2,4-dione (0.12 g, 1.2 mmol).

  • Add the cinchona alkaloid catalyst (quinidine or dihydroquinidine, 0.032 g, 0.1 mmol).

  • The reaction mixture is stirred at room temperature for the time specified in the comparative study (e.g., 24 hours). The reaction can be monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (2 mL).

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Reaction Mechanisms

Sharpless_AD_Mechanism Sharpless Asymmetric Dihydroxylation Catalytic Cycle OsVIII OsO₄-Ligand Intermediate Osmylate Ester Intermediate OsVIII->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Diol_OsVI Diol-Os(VI) Complex Intermediate->Diol_OsVI Hydrolysis Diol Diol Product Diol_OsVI->Diol OsVI Os(VI) Diol_OsVI->OsVI OsVI->OsVIII Oxidation Oxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->OsVIII Oxidized_Oxidant Reduced Co-oxidant Oxidant->Oxidized_Oxidant Michael_Addition_Mechanism Asymmetric Michael Addition Catalytic Cycle Catalyst Quinidine Derivative Enolate Chiral Enolate Complex Catalyst->Enolate + Nucleophile Nucleophile Enolizable Nucleophile (Pentane-2,4-dione) Nucleophile->Enolate Adduct_Complex Michael Adduct-Catalyst Complex Enolate->Adduct_Complex + Electrophile Electrophile Michael Acceptor (trans-β-nitrostyrene) Electrophile->Adduct_Complex Product Michael Adduct Adduct_Complex->Product Regen_Catalyst Regenerated Catalyst Adduct_Complex->Regen_Catalyst Regen_Catalyst->Catalyst Re-enters cycle Sharpless_AD_Workflow Experimental Workflow: Sharpless Asymmetric Dihydroxylation A 1. Prepare 1:1 t-BuOH/H₂O and cool to 0 °C B 2. Dissolve AD-mix-β A->B C 3. Add alkene substrate B->C D 4. Stir at 0 °C for 24h C->D E 5. Quench with Na₂SO₃ D->E F 6. Aqueous workup with Ethyl Acetate E->F G 7. Dry, filter, and concentrate organic phase F->G H 8. Purify by recrystallization G->H Michael_Addition_Workflow Experimental Workflow: Asymmetric Michael Addition A 1. Dissolve Michael acceptor and donor in solvent B 2. Add Quinidine/Dihydroquinidine catalyst A->B C 3. Stir at room temperature for 24h B->C D 4. Quench with 1 M HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by column chromatography F->G

References

A Comparative Guide to Cinchona Alkalod-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids, natural products isolated from the bark of the cinchona tree, have emerged as a cornerstone of asymmetric catalysis. Their unique stereochemical properties and bifunctional nature make them exceptional organocatalysts for a wide array of chemical transformations, enabling the synthesis of chiral molecules with high enantioselectivity. This guide provides a comparative overview of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives in key catalytic applications, supported by experimental data and detailed protocols.

Introduction to Cinchona Alkaloids in Catalysis

The catalytic prowess of cinchona alkaloids stems from their rigid bicyclic structure containing multiple stereocenters, a basic quinuclidine nitrogen, and a hydroxyl group at the C9 position. This arrangement allows for a bifunctional activation mechanism where the quinuclidine nitrogen acts as a Brønsted base to deprotonate a nucleophile, while the C9-hydroxyl group acts as a Brønsted acid or hydrogen-bond donor to activate an electrophile.[1][2] This cooperative catalysis is crucial for achieving high stereoselectivity.

Quinine and quinidine, as well as cinchonine and cinchonidine, are pseudoenantiomers.[3] This means that while they are diastereomers, they often catalyze the formation of enantiomeric products, providing a convenient method to access both enantiomers of a desired chiral compound by simply switching the catalyst.[1]

Comparative Performance in Key Asymmetric Reactions

The efficacy of cinchona alkaloids and their derivatives has been demonstrated in numerous asymmetric reactions. This section compares their performance in three of the most significant transformations: the Michael addition, the aldol reaction, and the asymmetric hydrogenation of ketones.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids are highly effective catalysts for rendering this transformation enantioselective. The table below summarizes the performance of various cinchona alkaloid catalysts in the Michael addition of different nucleophiles to enones.

CatalystNucleophileElectrophileYield (%)ee (%)Reference
9-epi-aminoquinineNitroalkanesCyclic and Acyclic EnonesModerate to Good91-99[4]
Cinchonidine-derived urea1,3-Dicarbonyl compoundsβ-substituted 2-enoylpyridinesExcellentExcellent[4]
Quinine-derived catalystγ-substituted butenolidesα,β-unsaturated estersHighHigh[4]
Cinchonidine-derived sulfonamideβ-ketoestersNitroolefinsHighExcellent[5]
Quinine-derived thioureaIsatinsα,β-unsaturated ketones18-9830-97[3]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Cinchona alkaloid-derived catalysts, particularly those with modified C9-substituents, have shown remarkable success in controlling the stereochemical outcome of this reaction.

CatalystNucleophileElectrophileYield (%)ee (%)Diastereomeric Ratio (syn:anti)Reference
9-amino-9-epi-Cinchona ditartratesUnprotected acetolAromatic aldehydesQuantitativeup to 90Good (syn)[6]
Quinine-derived primary amineIsatinsKetonesHigh89-97-[3]
Cinchonine-derived urea5H-oxazol-4-onesIsatin iminesup to 9783-96-[4]
Cinchona-derived ureaα-azido ketonesEthyl pyruvateModerateup to 9195:5[3]
Asymmetric Hydrogenation of Ketones

The enantioselective hydrogenation of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Cinchona alkaloids can be used as chiral ligands for metal catalysts (e.g., ruthenium, iridium) or as organocatalysts for transfer hydrogenation.

Catalyst SystemSubstrateYield (%)ee (%)Reference
Ruthenium/Quinidine-derived NNP ligandAromatic and Heteroaromatic Ketonesup to 99.9up to 99.9[7][8]
Manganese/Cinchona alkaloidKetones, β-ketoesters, γ-amino ketones85-9392-98[9]
Platinum/CinchonidineEthyl pyruvate-High[10]
Iridium/QCI-Amine and QCD-AmineAromatic ketonesExcellentup to 95[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of cinchona alkaloid catalysis and a typical experimental workflow.

G General Mechanism of Bifunctional Cinchona Alkaloid Catalysis cluster_catalyst Cinchona Alkaloid Catalyst cluster_reactants Reactants Catalyst Cinchona Alkaloid Quinuclidine_N Quinuclidine N (Base) Catalyst->Quinuclidine_N C9_OH C9-OH (Acid/H-bond donor) Catalyst->C9_OH Nucleophile Nucleophile (Nu-H) Quinuclidine_N->Nucleophile Deprotonation Electrophile Electrophile (E) C9_OH->Electrophile Activation (H-bonding) Activated_Complex Ternary Transition State Complex Nucleophile->Activated_Complex Electrophile->Activated_Complex Product Chiral Product Activated_Complex->Product C-C bond formation Product->Catalyst Catalyst regeneration

Caption: Bifunctional activation by a cinchona alkaloid catalyst.

G Experimental Workflow for a Cinchona Alkaloid-Catalyzed Reaction Start Start Reaction_Setup Reaction Setup: - Add catalyst and solvent - Stir and cool to desired temperature Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add electrophile - Add nucleophile dropwise Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: - Stir for specified time - Monitor progress by TLC/GC/HPLC Reagent_Addition->Reaction_Monitoring Workup Workup: - Quench the reaction - Extract with organic solvent - Dry and concentrate Reaction_Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - Determine yield - Determine enantiomeric excess (chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for asymmetric synthesis.

Experimental Protocols

This section provides detailed experimental protocols for key asymmetric reactions catalyzed by cinchona alkaloids.

Asymmetric Michael Addition of β-Ketoesters to Nitroolefins

This protocol is adapted from a procedure utilizing a cinchonidine-derived sulfonamide catalyst.

Materials:

  • Cinchonidine-derived sulfonamide catalyst (5 mol%)

  • Methyl 2-oxocyclopentanecarboxylate (1.0 equiv)

  • trans-β-nitrostyrene (1.1 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a stirred solution of the cinchonidine-derived sulfonamide catalyst in dichloromethane at room temperature, add methyl 2-oxocyclopentanecarboxylate.

  • Add trans-β-nitrostyrene to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Direct Asymmetric Aldol Reaction of Hydroxyacetone

This protocol is based on a procedure using 9-amino-9-epi-cinchona ditartrate catalysts.[6]

Materials:

  • 9-amino-9-epi-cinchonine ditartrate (or quinine derivative for the other enantiomer) (catalyst)

  • Unprotected hydroxyacetone (acetol)

  • Activated aromatic aldehyde (e.g., p-nitrobenzaldehyde)

Procedure:

  • Dissolve the 9-amino-9-epi-cinchona ditartrate catalyst in the appropriate solvent system as specified in the literature.

  • Add the aromatic aldehyde to the catalyst solution.

  • Add unprotected hydroxyacetone to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time.

  • After the reaction is complete, perform a simple extraction to isolate the crude product, avoiding chromatographic purification.

  • The enantiomeric excess of the syn-aldol product can be further enhanced by a single crystallization.

  • Determine the absolute configuration and enantiomeric excess of the product by X-ray diffraction and chiral HPLC, respectively.

Asymmetric Hydrogenation of an Aromatic Ketone

This protocol is a general representation based on ruthenium-catalyzed hydrogenations using cinchona alkaloid-derived NNP ligands.[7][8]

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • Cinchona alkaloid-derived NNP ligand (e.g., L5 derived from quinidine)

  • Aromatic ketone (e.g., acetophenone)

  • Base (e.g., Ba(OH)₂)

  • Methanol (MeOH) as solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge an autoclave with the ruthenium precursor, the cinchona alkaloid-derived NNP ligand, and the base.

  • Add methanol and the aromatic ketone substrate.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction, carefully vent the autoclave and concentrate the reaction mixture.

  • Purify the resulting chiral alcohol by column chromatography.

  • Determine the conversion and enantiomeric excess by gas chromatography (GC) or HPLC using a chiral column.

Conclusion

Cinchona alkaloids and their derivatives are exceptionally versatile and powerful catalysts in asymmetric synthesis. Their commercial availability, relatively low cost, and the pseudoenantiomeric relationship between key members make them highly attractive for both academic research and industrial applications. The ability to fine-tune their catalytic activity and selectivity through structural modification continues to expand their utility in the stereoselective synthesis of complex chiral molecules. This guide provides a foundational understanding of their comparative performance and practical application, serving as a valuable resource for chemists engaged in the art of asymmetric catalysis.

References

Ep-Vinyl Quinidine vs. Quinidine: A Comparative Analysis of Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial activities of quinidine and its stereoisomer, ep-vinyl quinidine (also known as 9-epi-quinidine). The information presented herein is based on published experimental data to facilitate objective evaluation and inform future research in antimalarial drug development.

Quantitative Comparison of Antimalarial Activity

The in vitro antimalarial activity of quinidine and ep-vinyl quinidine has been evaluated against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The cytostatic activity, measured as the half-maximal inhibitory concentration (IC50), reveals significant differences between the two compounds.

CompoundP. falciparum StrainIC50 (nM)Fold Difference vs. QuinidineReference
Quinidine HB3 (Quinine-sensitive)28 ± 4-[1]
Dd2 (Quinine-resistant)105 ± 15-[1]
K76I (Quinine-hypersensitive)18 ± 3-[1]
Ep-vinyl quinidine (9-epi-quinidine) HB3 (Quinine-sensitive)5,400 ± 800~190-fold higher[1]
Dd2 (Quinine-resistant)2,600 ± 400~25-fold higher[1]
K76I (Quinine-hypersensitive)180 ± 30~10-fold higher[1]

Key Observation: Ep-vinyl quinidine demonstrates significantly lower cytostatic antimalarial activity (higher IC50 values) compared to quinidine against all tested P. falciparum strains[1]. The difference is most pronounced in the quinine-sensitive HB3 strain.

Experimental Protocols

The following methodologies were employed in the studies cited for the in vitro assessment of antimalarial activity.

In Vitro Culture of Plasmodium falciparum
  • Parasite Strains: P. falciparum strains HB3, Dd2, and K76I were used to represent varying levels of sensitivity to quinine-based drugs.

  • Culture Medium: Parasites were cultured in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.

  • Culture Conditions: Cultures were maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures were synchronized at the ring stage using 5% D-sorbitol treatment to ensure a homogenous population for assays.

Antimalarial Cytostatic Activity Assay

The cytostatic activity of the compounds was determined using a standardized SYBR Green I-based fluorescence assay.

  • Drug Preparation: Quinidine and ep-vinyl quinidine were dissolved in a suitable solvent (e.g., 70% ethanol) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: Synchronized ring-stage parasites at approximately 0.5% parasitemia and 2% hematocrit were added to 96-well plates containing the serially diluted drug solutions.

  • Incubation: The plates were incubated for 72 hours under the standard culture conditions to allow for parasite maturation.

  • Lysis and Staining: After incubation, the cells were lysed, and the DNA was stained with SYBR Green I dye, which fluoresces upon binding to DNA.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.

  • IC50 Determination: The fluorescence data was analyzed to determine the drug concentration that inhibits parasite growth by 50% (IC50) compared to the drug-free control.

Mechanism of Action: Insights from Heme Binding

Quinoline-based antimalarials like quinidine are believed to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole. During hemoglobin digestion, toxic free heme is released, which the parasite crystallizes into non-toxic hemozoin.

Studies have shown that while both quinidine and ep-vinyl quinidine can bind to monomeric heme, their modes of interaction and subsequent effects differ. Quinidine is a potent inhibitor of hemozoin formation. In contrast, ep-vinyl quinidine exhibits significantly reduced efficiency in inhibiting hemozoin formation[1][2]. This difference in heme interaction is a likely contributor to the observed disparity in their antimalarial potency.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro antimalarial activity assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture P. falciparum Culture (HB3, Dd2, K76I) synchronization Synchronization (Ring Stage) parasite_culture->synchronization plate_prep Plate Preparation (Parasites + Drugs) synchronization->plate_prep drug_prep Drug Dilution (Quinidine & Ep-vinyl quinidine) drug_prep->plate_prep incubation 72h Incubation plate_prep->incubation lysis_staining Cell Lysis & SYBR Green I Staining incubation->lysis_staining fluorescence Fluorescence Measurement lysis_staining->fluorescence ic50 IC50 Calculation fluorescence->ic50

Caption: Workflow for in vitro antimalarial cytostatic activity assay.

Conclusion

The available experimental data consistently indicates that quinidine is a significantly more potent antimalarial agent than its stereoisomer, ep-vinyl quinidine, in terms of cytostatic activity against P. falciparum. This difference in potency is likely attributed to the stereochemical differences that affect the compounds' ability to inhibit hemozoin formation, a critical process for parasite survival. These findings underscore the importance of stereochemistry in the design and development of effective antimalarial drugs. Further research into the cytocidal (killing) activity and in vivo efficacy of these compounds would provide a more complete understanding of their therapeutic potential.

References

Stereochemical Nuances in Biological Activity: A Comparative Guide to Quinidine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stereochemical effects of quinidine and its isomers on their pharmacological properties, supported by experimental data and detailed methodologies.

For researchers, scientists, and professionals in drug development, understanding the profound impact of stereochemistry on a drug's biological activity is paramount. Quinidine and its diastereomer, quinine, both derived from the bark of the Cinchona tree, offer a classic example of how subtle changes in three-dimensional structure can lead to distinct therapeutic applications and toxicological profiles. This guide provides an objective comparison of the biological activities of quinidine and its isomers, with a focus on their effects on cardiac ion channels and their antimalarial properties. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their structure-activity relationships.

Comparative Biological Activity of Quinidine and Quinine

Quinidine is primarily used as a class I antiarrhythmic agent, while quinine is a well-known antimalarial drug. These differing clinical applications are a direct consequence of their stereoselective interactions with biological targets.

Table 1: Comparative Effects on Cardiac Ion Channels
ParameterQuinidineQuinineKey Findings
hERG Potassium Channel Blockade (IC50) ~0.8 - 3.0 µM~11 - 44 µMQuinidine is significantly more potent in blocking the hERG channel, which contributes to its antiarrhythmic effect and the risk of QT prolongation.[1][2][3]
Effect on Action Potential Duration (APD) Prolongs APDShortens or has a lesser effect on APDThe differential effect on repolarization is a key factor in their distinct cardiac electrophysiological profiles.
QT Interval Prolongation Marked prolongationLess pronounced prolongationQuinidine's stronger effect on the QT interval is a major clinical consideration due to the risk of Torsades de Pointes.
Cardiac Sodium Channel Blockade Potent blockerLess potent blockerBoth isomers block sodium channels, contributing to their antiarrhythmic properties, but quinidine is generally more potent.
Table 2: Comparative Antimalarial Activity
ParameterQuinidineQuinineKey Findings
Activity against P. falciparum Can be more potent than quinine against certain strainsStandard treatment for malariaOn a molar basis, quinidine can be a more active antimalarial than quinine.
Hemozoin Inhibition Inhibits hemozoin formationInhibits hemozoin formationBoth isomers interfere with the parasite's detoxification of heme by inhibiting the formation of hemozoin, although their efficiencies can differ.
Table 3: Comparative Effects on Alpha-Adrenergic Receptors
ParameterQuinidineQuinineKey Findings
α1D-Adrenoceptor Antagonism (pA2) 6.205.68Quinidine is a more potent competitive antagonist of α1D-adrenoceptors, contributing to its vasodilatory effects.[4][5]
Relaxation of KCl-contracted Aortic Rings (pD2) 4.894.23Quinidine is approximately 4-5 times more potent than quinine in producing relaxation, suggesting a greater effect on calcium entry.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of quinidine and its isomers.

Electrophysiological Assessment of Cardiac Ion Channel Blockade

Objective: To determine the inhibitory concentration (IC50) of quinidine and its isomers on specific cardiac ion channels (e.g., hERG potassium channels).

Methodology: Two-Electrode Voltage Clamp in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ion channel of interest (e.g., hERG).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a control bath solution.

    • Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the membrane potential at a specific level (e.g., -80 mV).

    • A specific voltage protocol is applied to elicit ionic currents through the expressed channels. For hERG, this typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: The oocyte is perfused with solutions containing increasing concentrations of the test compound (quinidine or its isomer).

  • Data Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the control. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Methodology: Whole-Cell Patch Clamp in Mammalian Cells

  • Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the ion channel of interest is cultured.

  • Cell Plating: Cells are plated onto glass coverslips for recording.

  • Patch-Clamp Recording:

    • A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • A glass micropipette with a fire-polished tip (1-3 MΩ resistance) is filled with an internal solution and mounted on a micromanipulator.

    • The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal).

    • The membrane patch under the pipette tip is ruptured by a brief pulse of suction to achieve the whole-cell configuration.

    • The cell's membrane potential is clamped, and voltage protocols are applied to elicit and measure the ionic currents.

  • Drug Perfusion and Data Analysis: Similar to the two-electrode voltage clamp method, the cell is perfused with different drug concentrations, and the IC50 is calculated.

Assessment of Antimalarial Activity

Objective: To determine the in vitro efficacy of quinidine and its isomers against Plasmodium falciparum.

Methodology: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: A chloroquine-sensitive or -resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Assay Setup:

    • Synchronized ring-stage parasites are added to the wells of the microplate.

    • The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the drug concentration that inhibits parasite growth by 50%, is calculated by comparing the fluorescence in the drug-treated wells to that in the drug-free control wells.

Hemozoin Inhibition Assay

Objective: To assess the ability of quinidine and its isomers to inhibit the formation of β-hematin (a synthetic form of hemozoin).

Methodology: Spectrophotometric Assay

  • Reaction Mixture: A solution of hemin (the precursor of hemozoin) is prepared in a suitable solvent (e.g., DMSO).

  • Inhibition Assay:

    • In a 96-well plate, the test compounds at various concentrations are added.

    • The hemin solution is added to each well.

    • The formation of β-hematin is initiated by adding an acetate buffer (pH ~5.0).

    • The plate is incubated at a constant temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

  • Quantification:

    • The plate is centrifuged to pellet the insoluble β-hematin.

    • The supernatant containing unreacted hemin is removed.

    • The β-hematin pellet is washed and then dissolved in a solution of NaOH or SDS.

    • The absorbance of the dissolved β-hematin is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value for hemozoin formation inhibition is determined.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Quinidine_Cardiac_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Na_Channel Voltage-gated Na+ Channel Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Initiates K_Channel hERG (IKr) K+ Channel Phase3 Phase 3 (Repolarization) K_Channel->Phase3 Mediates Ca_Channel L-type Ca2+ Channel Phase2 Phase 2 (Plateau) Ca_Channel->Phase2 Maintains Prolongation Action Potential Prolongation Phase3->Prolongation Quinidine Quinidine Quinidine->Na_Channel Blocks Quinidine->K_Channel Blocks Quinidine->Ca_Channel Blocks Antiarrhythmic Antiarrhythmic Effect Prolongation->Antiarrhythmic Leads to

Caption: Signaling pathway of quinidine's effect on the cardiac action potential.

Hemozoin_Inhibition_Workflow cluster_parasite Malaria Parasite Digestive Vacuole cluster_assay In Vitro Assay Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Hemin Hemin (Heme precursor) BetaHematin β-Hematin (Synthetic Hemozoin) Hemin->BetaHematin Polymerization Quinidine Quinidine/Isomer Quinidine->Heme Binds to Quinidine->Hemozoin Inhibits crystal growth Quinidine->BetaHematin Inhibits

Caption: Workflow of hemozoin inhibition by quinidine and its isomers.

Conclusion

The stereoisomers quinidine and quinine, despite having the same chemical formula, exhibit markedly different pharmacological profiles due to their distinct three-dimensional arrangements. Quinidine's greater potency in blocking cardiac ion channels, particularly the hERG potassium channel, underpins its use as an antiarrhythmic agent, but also contributes to its proarrhythmic potential. Conversely, while both isomers possess antimalarial properties through the inhibition of hemozoin formation, quinine has historically been the preferred agent. This comparative guide highlights the critical importance of considering stereochemistry in drug design and development. A thorough understanding of the structure-activity relationships of chiral molecules is essential for optimizing therapeutic efficacy and minimizing adverse effects. The provided experimental data and methodologies serve as a valuable resource for researchers investigating the nuanced biological activities of quinidine and other chiral compounds.

References

A Comparative Benchmarking Study: Ep-Vinyl Quinidine Versus Novel Chiral Ligands in Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of highly efficient and stereoselective catalytic systems for asymmetric synthesis, a comprehensive benchmarking study has been conducted to evaluate the performance of the cinchona alkaloid derivative, ep-vinyl quinidine, against a new generation of novel chiral ligands. This comparative guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their catalytic prowess in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene, a key carbon-carbon bond-forming reaction.

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. While cinchona alkaloids like quinidine and its derivatives have long been workhorses in the field, a diverse array of novel chiral ligands, such as bifunctional thioureas and squaramides, have emerged as powerful alternatives. This guide presents quantitative data, detailed experimental protocols, and mechanistic insights to aid in the rational selection of catalysts for specific synthetic challenges.

Performance Benchmark: A Head-to-Head Comparison

The catalytic efficacy of ep-vinyl quinidine's close analog (vinyl-quinine) and two representative novel chiral ligands—a bifunctional thiourea and a squaramide—were assessed in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. The key performance indicators, including enantiomeric excess (ee%), yield, and reaction conditions, are summarized in the table below.

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)
Vinyl-Quinine (Ep-Vinyl Quinidine Analog) 10Toluene728560% (R)
Bifunctional Thiourea 1Toluene249593% (R)
Bifunctional Squaramide 2Ether248896% (S)

In-Depth Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To this end, detailed experimental methodologies for the benchmarked asymmetric Michael addition are provided below.

General Procedure for the Asymmetric Michael Addition of Pentane-2,4-dione to trans-β-Nitrostyrene:

To a solution of trans-β-nitrostyrene (0.1 mmol) in the specified solvent (1.0 mL) was added pentane-2,4-dione (0.2 mmol) and the chiral catalyst (as specified in the table). The reaction mixture was stirred at room temperature for the indicated time. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Process

To further elucidate the experimental workflow and the proposed catalytic mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis trans-β-Nitrostyrene trans-β-Nitrostyrene Reaction Mixture Reaction Mixture trans-β-Nitrostyrene->Reaction Mixture Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Reaction Mixture Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Michael Adduct Michael Adduct Column Chromatography->Michael Adduct HPLC Analysis HPLC Analysis Michael Adduct->HPLC Analysis Enantiomeric Excess (ee%) Enantiomeric Excess (ee%) HPLC Analysis->Enantiomeric Excess (ee%)

Asymmetric Michael Addition Workflow

The catalytic cycle of bifunctional organocatalysts, such as the thiourea and squaramide ligands benchmarked in this study, is believed to proceed through a dual activation mechanism. The acidic N-H protons of the thiourea or squaramide moiety activate the nitroolefin electrophile via hydrogen bonding, while the basic site of the catalyst (e.g., a tertiary amine) deprotonates the dicarbonyl compound to form a reactive enolate. This cooperative activation brings the reactants into close proximity within a chiral environment, facilitating the stereoselective carbon-carbon bond formation.

Catalytic_Cycle Catalyst Bifunctional Catalyst (e.g., Thiourea/Squaramide) Activated_Complex Ternary Complex (Catalyst-Nitroolefin-Enolate) Catalyst->Activated_Complex H-Bonding (Nitro Group) Nitroolefin trans-β-Nitrostyrene Nitroolefin->Activated_Complex Diketone Pentane-2,4-dione Diketone->Activated_Complex Deprotonation (Enolate Formation) Product Michael Adduct Activated_Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Bifunctional Catalysis Mechanism

Concluding Remarks

This comparative guide demonstrates that while cinchona alkaloids like ep-vinyl quinidine remain valuable chiral catalysts, novel ligand scaffolds such as bifunctional thioureas and squaramides can offer superior enantioselectivity and efficiency in the asymmetric Michael addition. The choice of catalyst will ultimately depend on the specific substrate scope, desired stereochemical outcome, and process optimization parameters. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the design and execution of asymmetric syntheses.

A Comparative Kinetic Study of Quinidine and Quinine-Derived Thiourea Catalysts in the Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative catalytic performance of quinidine and quinine-derived epimers in the enantioselective Michael addition of diphenyl phosphite to trans-β-nitrostyrene.

This guide provides a comprehensive comparison of the catalytic efficiency of two pseudo-enantiomeric catalysts derived from the cinchona alkaloids, quinidine and quinine. The focus is on their application in the asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction in organic synthesis. The data presented is based on a study by Wang et al., which highlights the beneficial effects of molecular sieves in achieving high, reproducible yields and enantioselectivities.[1]

Comparative Kinetic Data

The following table summarizes the key kinetic data for the Michael addition of diphenyl phosphite to trans-β-nitrostyrene, catalyzed by quinidine-thiourea and its epimer, quinine-thiourea. The use of molecular sieves was found to be critical for the reaction's success.[1]

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
Quinidine-ThioureaR4272
Quinine-ThioureaS3811

Reaction Conditions: Diphenyl phosphite (0.10 mmol), trans-β-nitrostyrene (0.20 mmol), catalyst (10 mol %), and activated MS 4Å (60.0 mg) in dichloromethane (0.5 mL) at 5 °C for 30 minutes.[1]

The data clearly demonstrates the "pseudo-enantiomeric" relationship between the two catalysts. The quinidine-derived catalyst predominantly forms the (R)-enantiomer of the product with high enantioselectivity, while the quinine-derived catalyst yields the (S)-enantiomer, albeit with significantly lower enantioselectivity under these specific conditions.[1]

Experimental Protocols

A detailed experimental protocol for the comparative kinetic study is provided below, based on the methodology described by Wang et al.[1]

Materials:

  • trans-β-nitrostyrene

  • Diphenyl phosphite

  • Quinidine-thiourea catalyst

  • Quinine-thiourea catalyst

  • Dichloromethane (GC grade)

  • Molecular Sieves (MS) 4Å (powdered and activated)

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Catalyst Preparation:

The quinidine-thiourea and quinine-thiourea catalysts are prepared according to established literature procedures.

Experimental Procedure:

  • Catalyst and Reagent Preparation:

    • Activate the powdered 4Å molecular sieves by heating in an oven at 110 °C overnight.

    • Prepare a mixture of trans-β-nitrostyrene (29.8 mg, 0.20 mmol), the respective thiourea catalyst (0.010 mmol, 10 mol %), and freshly activated MS 4Å (60.0 mg) in dichloromethane (0.5 mL) in a reaction vessel.

    • Cool the mixture to 5 °C and stir for 20 minutes at this temperature.

  • Reaction Initiation:

    • Immediately before addition, pass the diphenyl phosphite through a small pad of Celite (bottom layer) and powdered activated MS 4Å (top layer).

    • Add a portion of the filtered diphenyl phosphite (23.5 mg, 0.10 mmol) to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at 5 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

    • Upon completion, directly transfer the reaction mixture to a silica gel column for purification.

  • Purification and Analysis:

    • Purify the product by flash column chromatography using a hexane/ethyl acetate gradient (from 9.6:0.4 to 8:2).

    • Determine the enantiomeric excess of the purified product by High-Performance Liquid Chromatography (HPLC) analysis on a chiral column (e.g., ChiralPak AS).

Visualizations

To further illustrate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

G Experimental Workflow for Comparative Kinetic Study cluster_prep Preparation cluster_reaction Reaction Setup (for each catalyst) cluster_analysis Analysis prep_catalyst Prepare Quinidine & Quinine Thiourea Catalysts mix_reagents Mix Nitrostyrene, Catalyst, & Activated MS in CH2Cl2 prep_catalyst->mix_reagents activate_ms Activate 4Å Molecular Sieves activate_ms->mix_reagents cool_mixture Cool to 5°C and Stir mix_reagents->cool_mixture add_dpp Add Filtered Diphenyl Phosphite to Mixture cool_mixture->add_dpp filter_dpp Filter Diphenyl Phosphite (through Celite/MS) filter_dpp->add_dpp stir_reaction Stir at 5°C for 30 min (Monitor by TLC) add_dpp->stir_reaction purify Purify by Flash Column Chromatography stir_reaction->purify analyze Determine Yield and ee% by Chiral HPLC purify->analyze

Caption: Experimental workflow for the comparative kinetic study.

G Proposed Catalytic Cycle for Thiourea-Cinchona Alkaloid Catalyzed Michael Addition catalyst Quinidine-Thiourea Catalyst activated_complex Activated Complex catalyst->activated_complex Bifunctional Activation dpp Diphenyl Phosphite (Nucleophile) dpp->activated_complex Deprotonation by Quinuclidine Base nitroalkene trans-β-Nitrostyrene (Electrophile) nitroalkene->activated_complex H-bonding with Thiourea Moiety product Michael Adduct activated_complex->product C-C Bond Formation product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

References

Cross-reactivity of antibodies against quinidine and its epimers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Antibody Cross-Reactivity: Quinidine and Its Epimers

For researchers and professionals in drug development, understanding the specificity and cross-reactivity of antibodies is paramount for both therapeutic efficacy and safety assessment. This guide provides a detailed comparison of antibody cross-reactivity between quinidine, an antiarrhythmic drug, and its diastereomer, quinine, a well-known antimalarial agent. The development of antibodies against these drugs can lead to serious adverse effects, most notably drug-induced immune thrombocytopenia (DITP). This guide synthesizes experimental data to illuminate the nuances of antibody recognition of these structurally similar compounds.

Quantitative Analysis of Antibody Binding

The interaction between drug-dependent antibodies, quinidine or quinine, and platelets is a critical factor in the pathogenesis of DITP. The following table summarizes key quantitative parameters from studies investigating these interactions. The data highlight the heterogeneity of antibody responses among different patients.

Patient Serum/AntibodySensitizing DrugCross-Reactivity with Stereoisomer?Association Constant (M⁻¹)Max. Antibody Molecules per PlateletDrug Conc. for Half-Max Binding (µM)Reference
Patient 1QuinidineYes2.6 x 10⁷161,0002[1][2]
Patient 2QuinineNo0.29 x 10⁷36,00060[1][2]
Patient 3QuinidineNoNot ReportedNot ReportedNot Reported[1][2]
Patient 4QuinineNoNot ReportedNot ReportedNot Reported[1][2]
3 Different dd-AntibodiesNot SpecifiedNot SpecifiedNot Reported20,000 - 50,000Not Reported[3][4][5]

Note: "dd-Antibodies" refers to drug-dependent antibodies.

Stereospecificity in Immunoassays

Commercial immunoassays for quantifying quinidine levels have been evaluated for cross-reactivity with quinine. This is crucial for accurate therapeutic drug monitoring, especially in regions where both drugs might be used.

Immunoassay AnalyzerAnalyteCompound Tested for Cross-ReactivityConcentration TestedObserved Cross-ReactivityReference
TDx & AxSYMQuinidineQuinineUp to 250 µg/mLNone[6]
TDx & AxSYMQuinidineQuinine> 250 µg/mLMinor[6]
TDx & AxSYMQuinidineChloroquineUp to 1000 µg/mLNone[6]

Experimental Protocols

A variety of immunoassays are employed to characterize the binding and cross-reactivity of antibodies against quinidine and its epimers. Below are detailed methodologies for key experiments.

Antigen-Capture ELISA for Detecting Drug-Dependent Antibodies

This method is used to identify the platelet glycoproteins targeted by drug-dependent antibodies.

  • Plate Coating: Microtiter wells are coated with monoclonal antibodies specific for platelet glycoproteins (e.g., GPIIb/IIIa or GPIb/IX).

  • Platelet Lysate Incubation: A preparation of platelet lysate is added to the wells, allowing the specific glycoproteins to be captured by the coated antibodies.

  • Test Serum Addition: Patient serum, containing potential drug-dependent antibodies, is added to the wells in the presence and absence of the drug (quinidine or quinine).

  • Detection: A secondary, enzyme-labeled anti-human IgG antibody is added. The amount of bound antibody is quantified by adding a chromogenic substrate and measuring the resulting color change.

  • Interpretation: A positive signal in the presence of the drug, but not in its absence, indicates the presence of drug-dependent antibodies targeting the captured glycoprotein.[7]

Flow Cytometry for Detection of Drug-Dependent Antibodies

Flow cytometry offers a highly sensitive method for detecting the binding of drug-dependent antibodies to intact platelets.

  • Platelet Preparation: Washed platelets are prepared from healthy donors.

  • Incubation: The platelets are incubated with patient serum in the presence of varying concentrations of the drug (quinidine or quinine). A control incubation is performed without the drug.

  • Staining: A fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) is added to detect antibodies bound to the platelet surface.

  • Analysis: The fluorescence of individual platelets is measured using a flow cytometer.

  • Interpretation: An increase in platelet fluorescence in the presence of the drug compared to the control indicates the presence of drug-dependent antibodies. This method is sensitive enough to detect antibodies at low, pharmacological concentrations of the drug.[7]

Radioimmunoassay (RIA) for Quantifying Antibody Binding

RIA can be used to determine the number of antibody molecules bound per platelet.

  • Antibody Purification: Drug-dependent IgG is purified from patient serum.

  • Radiolabeling: The purified IgG is radiolabeled (e.g., with ¹²⁵I).

  • Binding Assay: Purified platelet membranes are incubated with the radiolabeled IgG in the presence of the sensitizing drug.

  • Separation: Unbound antibody is separated from the platelet membranes by centrifugation.

  • Quantification: The amount of radioactivity associated with the platelet membrane pellet is measured, and from this, the number of antibody molecules bound per platelet equivalent can be calculated.[3][4][5]

Signaling Pathways and Mechanisms

The interaction of drug-dependent antibodies with platelets initiates a cascade of events leading to thrombocytopenia.

Quinidine_Induced_Thrombocytopenia cluster_Initiation Initiation Phase cluster_Platelet_Interaction Platelet Interaction cluster_Effector_Phase Effector Phase Quinidine Quinidine/ Quinine Complex Drug-Antibody Complex Quinidine->Complex Binds to Antibody Pre-existing or Newly Formed IgG Antibody Antibody->Complex Binds to Opsonization Opsonized Platelet Complex->Opsonization Binds to Platelet Glycoproteins (e.g., GPIb/IX, GPIIb/IIIa) via Fab domain Platelet Platelet GPIb_IX GPIb/IX Receptor GPIIb_IIIa GPIIb/IIIa Receptor Phagocytosis Phagocytosis by Macrophages Opsonization->Phagocytosis Fc-mediated Destruction Platelet Destruction Phagocytosis->Destruction Thrombocytopenia Thrombocytopenia Destruction->Thrombocytopenia

Caption: Mechanism of Quinidine/Quinine-Induced Immune Thrombocytopenia.

This diagram illustrates the proposed "innocent bystander" mechanism where drug-antibody complexes form and then attach to platelet surface receptors, primarily through the Fab domain of the antibody.[1][4][8] This opsonization marks the platelets for destruction by the reticuloendothelial system, leading to a rapid decrease in platelet count.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is necessary to evaluate the cross-reactivity of antibodies against quinidine and its epimers.

Cross_Reactivity_Workflow cluster_Screening Initial Screening cluster_Characterization Characterization cluster_Cross_Reactivity_Analysis Cross-Reactivity Analysis start Start: Patient Serum with Suspected Drug-Dependent Antibodies screening_assay Immunoassay (e.g., Flow Cytometry) with Quinidine and Quinine separately start->screening_assay decision Drug-Dependent Binding Detected? screening_assay->decision titer Determine Antibody Titer and Drug Concentration Dependence decision->titer Yes end End: Profile of Antibody Specificity and Cross-Reactivity decision->end No target_id Identify Platelet Glycoprotein Target (Antigen-Capture ELISA) titer->target_id quantify Quantify Binding Affinity and Capacity (e.g., RIA) target_id->quantify cross_reactivity_test Competitive Inhibition Assay (e.g., ELISA or Flow Cytometry) quantify->cross_reactivity_test result Determine Percentage Cross-Reactivity cross_reactivity_test->result result->end

Caption: Workflow for Assessing Antibody Cross-Reactivity.

This workflow outlines the steps from initial detection of drug-dependent antibodies to the detailed characterization of their binding properties and the quantitative assessment of cross-reactivity between quinidine and quinine.

Conclusion

The cross-reactivity of antibodies against quinidine and its epimer, quinine, is a complex phenomenon characterized by significant heterogeneity. While some antibodies exhibit high stereospecificity, others demonstrate cross-reactivity, which appears to be dependent on the specific structural features of the drug molecule recognized by the antibody's paratope.[9] The choice of immunoassay is critical for accurately assessing antibody presence and specificity. For drug development professionals, a thorough understanding of these immunological responses is essential for predicting and mitigating the risks of adverse drug reactions like DITP. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of antibody cross-reactivity.

References

A Comparative Guide to Quinidine Stereoisomers: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stereoisomers of quinidine, focusing on their in vitro and in vivo pharmacological properties. Quinidine and its diastereomer, quinine, are the most extensively studied of these cinchona alkaloids. This document also includes available data on their epimers, epiquinidine and epiquinine, to offer a broader understanding of how stereochemistry influences their biological activity. The information presented is intended to assist researchers and drug development professionals in evaluating the distinct profiles of these compounds.

In Vitro Comparison of Quinidine Stereoisomers

The in vitro effects of quinidine stereoisomers reveal significant differences in their interactions with biological targets, particularly cardiac ion channels and the malaria parasite, Plasmodium falciparum.

Table 1: In Vitro Effects on Cardiac Ion Channels
StereoisomerTarget Ion ChannelEffectPotency (IC₅₀)Reference
Quinidine hERG (IKr)Blockade0.8 - 3.0 µM[1]
Nav1.5 (INa)Blockade-[2]
Kv1.5Blockade10 µM[2]
Quinine hERG (IKr)Blockade11 - 44 µM[1]
Epiquinidine -Data not available-
Epiquinine -Data not available-

Note: A lower IC₅₀ value indicates higher potency.

Table 2: In Vitro Antimalarial Activity
StereoisomerTarget OrganismEffectPotency (MIC)Reference
Quinidine Plasmodium falciparumInhibition of parasite growth1.44 µmol/l[3]
Quinine Plasmodium falciparumInhibition of parasite growth3.02 µmol/l[3]
Epiquinidine P. falciparum (chloroquine-sensitive)Significantly less active than quinidine/quinine>100x less active[4]
Epiquinine P. falciparum (chloroquine-sensitive)Significantly less active than quinidine/quinine>100x less active[4]

Note: A lower Minimum Inhibitory Concentration (MIC) indicates higher potency.

In Vivo Comparison of Quinidine Stereoisomers

In vivo studies highlight the stereoselectivity of pharmacokinetic and pharmacodynamic properties among the quinidine isomers, leading to distinct clinical profiles.

Table 3: Comparative Pharmacokinetics in Humans
StereoisomerElimination Half-life (t1/2)Volume of Distribution (Vd)Plasma Protein BindingRenal ClearanceReference
Quinidine 5.0 - 10.0 h2.5 - 5.6 L/kg70-95%Higher than quinine[5]
Quinine 8.8 - 15.1 h1.8 - 4.1 L/kgHighLower than quinidine[5]
Epiquinidine Data not availableData not availableData not availableData not available
Epiquinine Data not availableData not availableData not availableData not available
Table 4: Comparative Cardiovascular and Other In Vivo Effects
StereoisomerEffect on QTc IntervalEffect on Blood PressureInhibition of CYP2D6Antimalarial Efficacy (Cure Rate)Reference
Quinidine Significant prolongationCan cause hypotensionPotent inhibitor88%[3]
Quinine Less pronounced prolongationLess effect than quinidineWeak inhibitor85%[3]
Epiquinidine Prolongs QT with epiquinineNo blood pressure lowering activityData not availableData not available
Epiquinine Prolongs QT with epiquinidineData not availableData not availableData not available

Experimental Protocols

In Vitro hERG Channel Assay (Whole-Cell Patch-Clamp)
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: The whole-cell patch-clamp technique is used to record potassium currents (IKr) flowing through the hERG channels.

  • Procedure:

    • Cells are cultured and prepared for electrophysiological recording.

    • A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

    • A voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the tail current, which is characteristic of hERG.

    • The baseline current is recorded, and then the cells are perfused with increasing concentrations of the test compound (quinidine stereoisomers).

    • The reduction in the tail current amplitude in the presence of the compound is measured to determine the concentration-dependent inhibition.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a logistic equation.

In Vivo Pharmacokinetic Study in Healthy Volunteers
  • Study Design: A randomized, crossover study design is often employed.

  • Subjects: A cohort of healthy human volunteers.

  • Procedure:

    • Subjects receive a single intravenous or oral dose of the quinidine stereoisomer.

    • Blood samples are collected at predetermined time points over a period of 48-72 hours.

    • Plasma is separated from the blood samples and stored frozen until analysis.

    • The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

    • Pharmacokinetic parameters, including elimination half-life, volume of distribution, clearance, and bioavailability (for oral administration), are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Visualizations

Signaling Pathway of Quinidine's Effect on Cardiac Action Potential

cluster_cell Cardiomyocyte AP Action Potential Na_channel Na+ Channel (Nav1.5) AP->Na_channel Phase 0 Depolarization K_channel_Kr K+ Channel (hERG/IKr) AP->K_channel_Kr Phase 3 Repolarization K_channel_Ks K+ Channel (IKs) AP->K_channel_Ks Phase 3 Repolarization Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel_Kr Blocks Quinidine->K_channel_Ks Blocks

Caption: Quinidine's mechanism of action on cardiac ion channels.

Experimental Workflow for In Vitro Antimalarial Assay

start Start culture Culture P. falciparum start->culture prepare_plates Prepare 96-well plates with drug dilutions culture->prepare_plates add_parasites Add parasitized red blood cells prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate measure Measure parasite growth (e.g., SYBR Green I assay) incubate->measure analyze Analyze data and calculate MIC measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro antimalarial activity.

Logical Relationship of Stereoisomers

cluster_diastereomers Diastereomers cluster_epimers Epimers Cinchona_Alkaloids Cinchona Alkaloids Quinidine Quinidine Cinchona_Alkaloids->Quinidine Quinine Quinine Cinchona_Alkaloids->Quinine Epiquinidine Epiquinidine Cinchona_Alkaloids->Epiquinidine Epiquinine Epiquinine Cinchona_Alkaloids->Epiquinine Quinidine->Quinine Diastereomers Quinidine->Epiquinidine Epimers at C9 Quinine->Epiquinine Epimers at C9 Epiquinidine->Epiquinine Diastereomers

Caption: Stereochemical relationships between quinidine isomers.

References

A Head-to-Head Comparison of Cinchona Alkaloid and Synthetic Catalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides an objective, data-driven comparison of a Cinchona alkaloid-derived catalyst, represented by a quinidine-thiourea derivative, and a synthetic bifunctional thiourea catalyst in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.

The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds in a stereocontrolled manner. The selection of an appropriate chiral catalyst is critical to the success of this reaction. Cinchona alkaloids, such as quinidine and its derivatives, are naturally derived, widely used organocatalysts. In parallel, significant research has been dedicated to the development of purely synthetic organocatalysts designed to mimic or exceed the efficacy of their natural counterparts.

This guide delves into a comparative analysis of these two classes of catalysts, offering a clear overview of their performance based on published experimental data. We will examine a representative quinidine-derived thiourea catalyst and a synthetic (1R,2R)-(-)-1,2-diphenylethylenediamine-derived thiourea catalyst, focusing on their efficiency in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.

Performance Data: A Quantitative Comparison

The efficacy of a catalyst in asymmetric synthesis is primarily judged by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). The following table summarizes the performance of the selected Cinchona alkaloid-derived and synthetic catalysts in the specified Michael addition reaction.

Catalyst TypeCatalystReaction TimeYield (%)Enantiomeric Excess (ee%)
Cinchona Alkaloid Derivative Quinidine-Thiourea24 h96%93%
Synthetic Catalyst (1R,2R)-(-)-DPEN-Thiourea5 h99%99%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the asymmetric Michael addition reaction using the respective catalysts.

Experimental Protocol for Quinidine-Thiourea Catalyzed Michael Addition

Reaction: Asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.

Materials:

  • Quinidine-thiourea catalyst (10 mol%)

  • trans-β-Nitrostyrene (0.2 mmol)

  • Acetylacetone (0.4 mmol)

  • Toluene (1.0 mL)

Procedure:

  • To a solution of trans-β-nitrostyrene in toluene, the quinidine-thiourea catalyst is added.

  • Acetylacetone is then added to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The product is isolated and purified using column chromatography.

  • The yield and enantiomeric excess are determined by HPLC analysis on a chiral stationary phase.

Experimental Protocol for Synthetic (1R,2R)-(-)-DPEN-Thiourea Catalyzed Michael Addition

Reaction: Asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.

Materials:

  • (1R,2R)-(-)-1,2-diphenylethylenediamine-derived thiourea catalyst (10 mol%)

  • trans-β-Nitrostyrene (0.2 mmol)

  • Acetylacetone (2.0 mmol)

  • Water (1.0 mL)

  • 4-Nitrophenol (5 mol%)

Procedure:

  • The synthetic thiourea catalyst, 4-nitrophenol, and trans-β-nitrostyrene are dissolved in water.

  • Cyclohexanone is added to the mixture, and it is stirred for 5 hours at room temperature.

  • The reaction is quenched with distilled water and extracted with dichloromethane.

  • The organic layer is dried over MgSO4, filtered, and concentrated.

  • The product is purified by column chromatography.

  • Yield and enantiomeric excess are determined by HPLC analysis.

Visualizing the Catalytic Pathways

To illustrate the proposed mechanisms and workflows, the following diagrams are provided in DOT language.

Catalytic_Cycle cluster_catalyst Catalyst Activation cluster_reaction Michael Addition Cat Catalyst Cat_Nuc Catalyst-Nucleophile Complex Cat->Cat_Nuc Activation Nuc Nucleophile (Acetylacetone) Nuc->Cat_Nuc Product_Complex Product-Catalyst Complex Cat_Nuc->Product_Complex Reaction Elec Electrophile (β-Nitrostyrene) Elec->Product_Complex Product_Complex->Cat Regeneration Product Product Product_Complex->Product Release

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Experimental_Workflow start Start reactants Combine Catalyst, Reactants, and Solvent start->reactants reaction Stir at Room Temperature reactants->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and ee% purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Michael addition reaction.

A Cost-Benefit Analysis of Cinchona Alkaloid-Derived Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral catalysts are the cornerstone of this endeavor, and among them, derivatives of cinchona alkaloids, such as quinidine, have long been favored for their robustness, reliability, and cost-effectiveness. This guide provides a detailed cost-benefit analysis of using a quinidine-derived catalyst system in the context of the Sharpless Asymmetric Dihydroxylation, comparing it with its pseudoenantiomer and a contemporary biocatalytic alternative.

Executive Summary

The Sharpless Asymmetric Dihydroxylation, utilizing commercially available AD-mix reagents containing quinidine and hydroquinidine derivatives, offers a highly effective and predictable method for the synthesis of chiral diols. The cost is moderate and justified by high yields and excellent enantioselectivities. As an alternative, a biocatalytic cascade using styrene monooxygenase and halohydrin dehalogenase presents a greener approach with high enantioselectivity, although the initial setup and catalyst sourcing can be more complex and potentially costly for non-specialized labs. The choice between these methods will hinge on factors such as scale, cost sensitivity, desired enantiomer, and the laboratory's capabilities in handling chemical versus biological systems.

Performance Comparison: Asymmetric Dihydroxylation of Styrene

The asymmetric dihydroxylation of styrene to (R)- or (S)-1-phenyl-1,2-ethanediol serves as a benchmark reaction to compare the performance of the quinidine-derived catalyst system (AD-mix-β), its pseudoenantiomeric counterpart (AD-mix-α), and a biocatalytic alternative.

Catalyst SystemKey Chiral ComponentSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Cost per mmol of Substrate (USD, approx.)
AD-mix-β (DHQD)₂PHAL (Quinidine derivative)Styrene~85-95%>99% (R-enantiomer)24~$2.00 - $5.00
AD-mix-α (DHQ)₂PHAL (Quinine derivative)Styrene~85-95%>99% (S-enantiomer)24~$2.00 - $5.00
Biocatalytic Cascade Styrene Monooxygenase (SMO) & Halohydrin Dehalogenase (HHDH)Styrene>99% (conversion)>99% (S-enantiomer)1-24Variable (enzyme production/purchase)

Note on Cost: The cost for AD-mixes is based on commercially available pricing for small-scale synthesis. The cost of the biocatalytic system is highly variable. While the enzymes can be produced in-house in specialized labs, reducing direct cost, the initial investment in molecular biology infrastructure and personnel is significant. Commercial purchase of the required enzymes can be expensive, with pricing often available upon inquiry for bulk amounts.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β

Materials:

  • AD-mix-β (a mixture of K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL)

  • tert-Butanol

  • Water

  • Styrene

  • Sodium sulfite

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol and water (1:1, 10 mL per mmol of styrene) is prepared.

  • AD-mix-β (1.4 g per mmol of styrene) is added to the solvent mixture and stirred at room temperature until two clear phases are formed.[1]

  • The mixture is cooled to 0 °C in an ice bath.

  • Styrene (1 mmol) is added to the cooled reaction mixture.

  • The reaction is stirred vigorously at 0 °C for 24 hours.[2]

  • The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of styrene) and stirred for an additional hour at room temperature.[1]

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield (R)-1-phenyl-1,2-ethanediol.[1]

Biocatalytic Asymmetric Dihydroxylation of Styrene

Materials:

  • Styrene monooxygenase (StyA)

  • Styrene monooxygenase reductase (StyB) or a chemical reductant (e.g., nicotinamide coenzyme biomimetic)[3]

  • Flavin adenine dinucleotide (FAD)

  • Buffer solution (e.g., Tris-SO₄, pH 7.0)

  • Styrene

  • (Optional for diol formation from epoxide) Halohydrin dehalogenase (HHDH) and a nucleophile source (e.g., sodium azide followed by reduction, or direct hydrolysis).[3]

Procedure (Epoxidation Step):

  • A reaction mixture is prepared in a buffer solution containing Styrene Monooxygenase (StyA), a reductase system (StyB and NADH, or a chemical reductant and FAD), and catalase.[4]

  • Styrene (e.g., 5 mM) is added to the reaction mixture.[4]

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 1-24 hours), monitoring for the conversion of styrene to styrene oxide.[4][5]

  • The resulting (S)-styrene oxide can then be isolated. For conversion to the diol, a subsequent hydrolysis step is required, which can be catalyzed by a halohydrin dehalogenase.

Reaction Pathways and Workflows

Sharpless Asymmetric Dihydroxylation Workflow

The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Sharpless_AD cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex Cyclic_Intermediate Cyclic Osmate Ester OsO4_L->Cyclic_Intermediate [3+2] Cycloaddition Alkene Alkene Substrate Alkene->Cyclic_Intermediate Hydrolysis Hydrolysis Cyclic_Intermediate->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Reoxidation (K₃Fe(CN)₆) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regeneration caption Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Biocatalytic Cascade for Asymmetric Dihydroxylation

This diagram outlines the workflow for the chemo-enzymatic or bi-enzymatic cascade for producing chiral diols from styrene.

Biocatalytic_Cascade Styrene Styrene Epoxidation Asymmetric Epoxidation Styrene->Epoxidation Epoxide Chiral Epoxide ((S)-Styrene Oxide) Epoxidation->Epoxide SMO Styrene Monooxygenase (StyA) + Reductase System SMO->Epoxidation Hydrolysis Hydrolysis Epoxide->Hydrolysis Diol Chiral Diol ((S)-1-phenyl-1,2-ethanediol) Hydrolysis->Diol HHDH Halohydrin Dehalogenase (HHDH) or Acid/Base HHDH->Hydrolysis caption Biocatalytic Cascade for Chiral Diol Synthesis

Biocatalytic Cascade for Chiral Diol Synthesis

Cost-Benefit Analysis

Cinchona Alkaloid-Derived Catalysts (AD-mix-α/β):

  • Benefits:

    • High Enantioselectivity and Yield: Consistently delivers excellent yields and enantiomeric excesses for a wide range of olefins.[6]

    • Predictable Stereochemistry: The choice between the pseudoenantiomeric ligands (from quinidine or quinine) reliably dictates the stereochemical outcome.[6]

    • Commercial Availability: The pre-packaged AD-mixes are commercially available, simplifying reaction setup and ensuring reproducibility.[1][6]

    • Well-Established Protocols: The reaction is well-documented with numerous published procedures and examples.

  • Costs:

    • Reagent Cost: While not prohibitively expensive for small-scale synthesis, the cost of the osmium tetroxide and the chiral ligand can become a significant factor on an industrial scale.

    • Toxicity of Osmium Tetroxide: Osmium tetroxide is highly toxic and volatile, requiring careful handling and specialized laboratory setups.[7]

    • Waste Generation: The stoichiometric oxidant (potassium ferricyanide) and other salts generate a considerable amount of inorganic waste.

Biocatalytic Alternative:

  • Benefits:

    • Exceptional Selectivity: Enzymes often exhibit near-perfect enantio- and regioselectivity.[3]

    • Green Chemistry: Biocatalytic processes are generally considered more environmentally friendly, operating under mild conditions (aqueous media, ambient temperature, and pressure) and avoiding toxic heavy metals.

    • Potential for Lower Cost at Scale: For large-scale production, in-house enzyme production can significantly reduce catalyst costs.

  • Costs:

    • Enzyme Availability and Cost: The required enzymes may not be readily commercially available in large quantities and can be expensive to purchase.

    • Process Development: Significant initial investment in research and development is often required to optimize the biocatalytic process, including enzyme production, purification, and reaction conditions.

    • Substrate Scope: The substrate scope of enzymes can be narrower compared to traditional chemical catalysts, and enzyme inhibition can be an issue.

    • Specialized Expertise: Requires expertise in molecular biology, fermentation, and biocatalysis.

Conclusion

The use of quinidine-derived catalysts, particularly in the form of AD-mix-β, remains a highly attractive option for the asymmetric dihydroxylation of olefins in many research and development settings. Its high performance, predictability, and the convenience of commercially available reagents provide a strong value proposition. For laboratories equipped for chemical synthesis, it offers a reliable and efficient route to chiral diols.

The biocatalytic alternative, while presenting a greener and potentially more cost-effective solution at an industrial scale, carries a higher initial barrier in terms of process development and the availability of the necessary enzymes and expertise. The decision to adopt a biocatalytic approach will largely depend on the specific manufacturing context, scale of production, and the organization's strategic focus on sustainable chemistry. For many researchers and drug development professionals, the cinchona alkaloid-based systems will continue to be the go-to method for rapid and reliable access to enantiomerically enriched diols.

References

Spectroscopic Differentiation of Quinidine and its C9 Epimer, Epiquinidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

Quinidine is a well-established Class Ia antiarrhythmic agent and a prominent member of the cinchona alkaloid family, derived from the bark of the cinchona tree.[1][2] It is a stereoisomer of the antimalarial drug quinine.[3] The biological activity of cinchona alkaloids is often highly dependent on their stereochemistry. Consequently, the ability to accurately differentiate between closely related stereoisomers is critical for drug development, quality control, and pharmacological research.

This guide provides an objective comparison of spectroscopic methods for differentiating quinidine from its C9 epimer, commonly known as epiquinidine. While both compounds share the same molecular formula (C20H24N2O2) and mass, the different spatial arrangement of the hydroxyl group at the C9 position leads to distinct spectroscopic signatures.[1][4] This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical techniques.

Molecular Structures: The Basis of Differentiation

Quinidine and epiquinidine are diastereomers, differing only in the stereochemical configuration at the C9 chiral center. Quinidine possesses an (8R,9S) configuration, while epiquinidine has an (8R,9R) configuration. This subtle structural variance is the foundation for their spectroscopic differentiation.

G start Sample Containing Quinidine / Epiquinidine nmr NMR Spectroscopy (¹H, ¹³C, NOESY) start->nmr ms LC-MS/MS start->ms ir FT-IR Spectroscopy start->ir analyze_nmr Analyze Chemical Shifts & NOE Correlations nmr->analyze_nmr analyze_ms Compare Fragmentation Patterns & Ratios ms->analyze_ms analyze_ir Apply Chemometric Analysis (e.g., PCA/PLS) ir->analyze_ir result Differentiate and Quantify Epimers analyze_nmr->result analyze_ms->result analyze_ir->result

References

Safety Operating Guide

Safe Disposal and Handling of Ep Vinyl Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, handling, and disposal procedures for ep vinyl quinidine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper waste management is crucial.

Key Safety and Hazard Information

The following table summarizes the primary hazards associated with this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed[1].P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth[1].
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life[1].P273: Avoid release to the environment. P391: Collect spillage[1].
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects[1].P501: Dispose of contents/container to an approved waste disposal plant[1].

Standard Operating Procedure for Disposal

The primary and mandated method for the disposal of this compound is through an approved chemical waste disposal service, typically involving high-temperature incineration[1][2]. Do not dispose of this chemical down the drain or in regular landfill trash[1][3][4].

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes contaminated personal protective equipment (PPE), absorbent materials from spills, and empty or partially used containers.

  • Containerization:

    • Place solid waste and contaminated materials into a designated, clearly labeled, and sealable hazardous waste container.

    • For liquid waste (e.g., solutions containing this compound), use a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 101143-87-7[1]

    • Associated Hazards: "Toxic," "Environmental Hazard"

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, direct sunlight, and sources of ignition, while awaiting pickup[1].

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full details of the waste.

Disposal Workflow Diagram

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Ep Vinyl Quinidine Waste B Segregate Waste (Solid, Liquid, PPE) A->B C Place in Labeled, Sealable Hazardous Waste Container B->C D Store in Secure, Designated Area C->D E Contact EHS or Licensed Waste Contractor D->E F Waste Collected for High-Temperature Incineration E->F G Proper Disposal Complete F->G

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following protocol is adapted from guidelines for quinidine, a closely related compound[5][6].

1. Immediate Response & Evacuation:

  • Alert all personnel in the immediate vicinity of the spill.

  • Evacuate the area. For solids, maintain a minimum isolation distance of 25 meters (75 feet)[5]. For liquids, this increases to 50 meters (150 feet)[5].

  • Remove all sources of ignition from the area[5][6].

2. Personal Protective Equipment (PPE):

  • Before re-entering the area, don the appropriate PPE:

    • Eye Protection: Safety goggles with side-shields[1].

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile)[1].

    • Body Protection: Impervious clothing or lab coat[1].

    • Respiratory Protection: A NIOSH-approved respirator is necessary if handling powders or in areas with inadequate ventilation to avoid dust inhalation[1][5].

3. Spill Containment and Cleanup:

  • For Solid Spills:

    • Gently dampen the solid spill material with a solvent like acetone to prevent dust from becoming airborne[5][6].

    • Carefully sweep or transfer the dampened material into a designated hazardous waste container[5][6].

    • Use absorbent paper dampened with acetone to pick up any remaining residue[5][6].

  • For Liquid Spills:

    • Cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders[1].

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

4. Decontamination:

  • Wipe down all contaminated surfaces and equipment, first with alcohol or acetone, followed by a thorough wash with a soap and water solution[1][5][6].

  • Seal all contaminated materials, including absorbent paper, used PPE, and cleaning tools, in a vapor-tight plastic bag or container for disposal as hazardous waste[5][6].

5. Final Steps:

  • Do not re-enter the contaminated area without clearance from a Safety Officer or responsible personnel[5].

  • Wash hands and any exposed skin thoroughly after the cleanup is complete.

Spill Response Workflow

G A Spill Occurs B Alert & Evacuate (Isolate Area) A->B C Don Full PPE B->C D Contain Spill (Dampen solids, Absorb liquids) C->D E Collect & Transfer Waste to Labeled Container D->E F Decontaminate Surfaces (Solvent then Soap/Water) E->F G Package All Contaminated Materials for Disposal F->G H Seek Clearance from Safety Officer G->H

Caption: Step-by-step workflow for managing an this compound spill.

References

Essential Safety and Operational Guide for Handling Ep Vinyl Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ep vinyl quinidine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the hazards and safety procedures outlined in this guide before commencing any work with this compound.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Safety Precautions:

Precautionary Statement CodeDescription
P264Wash skin thoroughly after handling[1].
P270Do not eat, drink or smoke when using this product[1].
P273Avoid release to the environment[1].
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].
P330Rinse mouth[1].
P391Collect spillage[1].
P501Dispose of contents/container to an approved waste disposal plant[1].
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is detailed below.

PPE ItemSpecificationRationale
Gloves Two pairs of powder-free nitrile gloves[2][3]. The outer glove should be worn over the cuff of the lab coat.Prevents skin contact. Double gloving provides an additional barrier.
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing[4][5].Protects eyes from splashes and airborne particles.
Body Protection A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs[3].Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure[2].Prevents inhalation of airborne powder.
Experimental Protocols: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure, to minimize inhalation exposure[1].

  • Surface Protection: Before starting, cover the work surface with disposable, absorbent bench paper to contain any potential spills[6].

  • Pre-weighing:

    • Place a labeled, sealed container on the analytical balance and tare it.

    • Move the container to the chemical fume hood.

    • Carefully add the this compound powder to the container using a dedicated spatula.

    • Securely close the container.

    • Return the container to the balance to record the weight[6].

  • Dissolving: If preparing a solution, add the solvent to the sealed container within the fume hood.

3.2. General Handling:

  • Avoid Contamination: Do not wear gloves outside the designated handling area to prevent the spread of contamination to common surfaces like doorknobs and telephones[7].

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[3][7].

  • No Personal Items: Do not eat, drink, or apply cosmetics in the laboratory[1][3].

Operational Plans: Spill Management and Decontamination

4.1. Small Spill Cleanup Protocol:

In the event of a small spill of this compound powder, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not use a dry brush or towel[1][8].

  • Wetting: Carefully wet the absorbent material with a suitable solvent (e.g., isopropanol or ethanol) to dampen the powder and prevent aerosolization[1].

  • Collection: Using a plastic scoop or tongs, carefully collect the dampened material and place it into a labeled, sealable hazardous waste container[8][9].

  • Decontamination:

    • Wipe the spill area with a towel wetted with a solvent in which the powder is soluble[1].

    • Follow with a wash using a detergent solution and then a final rinse with water[10][11].

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor.

4.2. Equipment Decontamination:

All equipment that comes into contact with this compound must be decontaminated.

  • Disposable Items: Use disposable items such as weigh paper and spatulas whenever possible and dispose of them as hazardous waste immediately after use[1].

  • Non-Disposable Equipment (Glassware, Spatulas, etc.):

    • Rinse the equipment with a suitable solvent to remove the bulk of the chemical. Collect this solvent rinse as hazardous waste.

    • Wash the equipment with a laboratory detergent and water.

    • Perform a final rinse with deionized water.

  • Analytical Balances: Carefully wipe all surfaces of the balance with a towel wetted with a solvent known to dissolve this compound. Never use a brush, as this can generate dust[1].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

5.1. Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh paper, absorbent pads, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solvents used for rinsing and dissolving this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

5.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash[1][12].

Visual Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area prep1->prep2 prep3 Tare Labeled Container prep2->prep3 handle1 Add Powder to Container prep3->handle1 handle2 Seal and Weigh Container handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 disp1 Segregate and Label Waste handle3->disp1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp2 Store in Secure Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for Handling this compound.

Spill_Response_Workflow spill Small Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Cover Spill with Absorbent Pads ppe->contain wet Dampen with Solvent contain->wet collect Collect Material into Waste Container wet->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose report Report to Supervisor dispose->report

Caption: Small Spill Response Protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.